H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C36H60N12O13S |
|---|---|
Molekulargewicht |
901.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C36H60N12O13S/c1-19(29(54)44-21(11-15-62-2)33(58)47-13-5-8-25(47)32(57)45-22(35(60)61)9-10-28(52)53)42-31(56)24-7-4-14-48(24)34(59)23(18-49)46-30(55)20(6-3-12-40-36(38)39)43-27(51)17-41-26(50)16-37/h19-25,49H,3-18,37H2,1-2H3,(H,41,50)(H,42,56)(H,43,51)(H,44,54)(H,45,57)(H,46,55)(H,52,53)(H,60,61)(H4,38,39,40)/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
FZDPHVOAEUJDKW-HUVRVWIJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CN |
Kanonische SMILES |
CC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of the synthetic peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH, also referred to by its amino acid sequence GGASRAMPE. This nonapeptide is identified as a research chemical, typically discovered through peptide screening methodologies. While specific biological functions and associated signaling pathways remain largely uncharacterized in publicly available literature, this document consolidates the existing physicochemical data and outlines general experimental protocols relevant to its synthesis and potential screening applications.
Core Properties
The fundamental physicochemical properties of this compound have been determined, providing a baseline for its handling and application in a research setting.
| Property | Value | Source |
| Molecular Formula | C36H60N12O13S | [1] |
| Molecular Weight | 901.01 g/mol | [1] |
| CAS Number | 2022956-40-5 | [1] |
| Appearance | Solid (form may vary) | General peptide property |
| Purity | Typically >95% (via HPLC) | General peptide property |
Note on Solubility and Isoelectric Point: Specific experimental data for the solubility and isoelectric point (pI) of this compound are not available in the reviewed literature. However, theoretical estimations can be made based on the amino acid sequence. The presence of both acidic (Glutamic Acid) and basic (Arginine) residues suggests that the peptide's solubility and net charge will be pH-dependent.
Synthesis and Purification
While specific synthesis records for this exact peptide are proprietary, the general methodology for creating such a peptide in a laboratory setting is well-established. Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the most common approach.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Selection and Loading: A suitable resin (e.g., Wang resin) is chosen and the C-terminal amino acid (Glutamic acid) is attached.
-
Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed, typically using a solution of piperidine in a solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Pro, Met, Ala, Pro, Ser, Arg, Gly, Gly).
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide is lyophilized to obtain a stable, powdered final product.
Quality Control
The purity and identity of the synthesized peptide are typically confirmed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the peptide.
Biological Context and Potential Applications
This compound is described as a polypeptide identified through peptide screening.[2] This suggests its potential utility in various research and development areas, including:
-
Protein-Protein Interaction Studies: As a tool to probe or disrupt interactions between proteins.
-
Functional Analysis: To investigate biological processes by observing the effects of the peptide on cells or tissues.
-
Epitope Screening: In the development of antibodies or vaccines.
-
Drug Discovery and Development: As a starting point for the design of new therapeutic agents.
Without specific bioactivity data, its role remains theoretical. Researchers acquiring this peptide would typically subject it to a battery of in vitro and in vivo assays to determine its biological function.
Experimental Workflows
The following diagrams illustrate the general workflows relevant to the synthesis and potential functional screening of this compound.
Signaling Pathways
There is no publicly available information linking this compound to any specific signaling pathways. Elucidation of its mechanism of action would require extensive biological testing, including but not limited to, receptor binding assays, pathway-specific reporter assays, and transcriptomic or proteomic analyses following cellular treatment with the peptide.
Conclusion
This compound is a synthetic peptide with defined chemical and physical properties but an as-yet uncharacterized biological role. Its origin from peptide screening suggests it was designed for research purposes, likely as part of a larger library for identifying bioactive compounds. Further investigation is required to determine its specific biological activity, mechanism of action, and any potential therapeutic or research applications. This guide provides the foundational information and general experimental context for scientists and professionals working with this and similar research peptides.
References
Predicted Functional Analysis of Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH: A Technical Guide
Disclaimer: The following technical guide details the predicted function of the nonapeptide Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH based on computational analysis of its amino acid sequence. As of the writing of this document, there is no publicly available experimental data validating the specific biological activity of this peptide. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future experimental investigation.
Introduction
Peptides, short chains of amino acids, are pivotal signaling molecules in a vast array of physiological processes and represent a burgeoning class of therapeutic agents.[1] Their high specificity and potency make them attractive candidates for drug development.[1] The peptide Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH (GGRSPAMPE-OH) is a novel nonapeptide with the chemical formula C36H60N12O13S and a molecular weight of 901.01 g/mol .[2] This document provides a comprehensive in silico analysis of GGRSPAMPE-OH, predicting its potential biological functions, suggesting plausible mechanisms of action, and outlining experimental protocols for its synthesis and functional validation.
Physicochemical Properties and Sequence Analysis
The primary sequence of a peptide is the principal determinant of its structure and, consequently, its function. The amino acid composition of GGRSPAMPE-OH suggests a molecule with diverse physicochemical properties.
Amino Acid Composition and Properties
The constituent amino acids of GGRSPAMPE-OH and their inherent properties are summarized in the table below.
| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Key Characteristics |
| Glycine | Gly | G | Nonpolar, Aliphatic | Confers flexibility to the peptide backbone.[3][4] |
| Arginine | Arg | R | Basic, Positively Charged | Can form salt bridges and hydrogen bonds; often found in active sites.[3] |
| Serine | Ser | S | Polar, Uncharged | Can be a site of phosphorylation, altering protein function.[3] |
| Proline | Pro | P | Nonpolar, Aliphatic | Introduces kinks and rigidity into the peptide chain; often found in turns.[3][5] |
| Alanine | Ala | A | Nonpolar, Aliphatic | Contributes to hydrophobic interactions. |
| Methionine | Met | M | Nonpolar, Aliphatic | Can be susceptible to oxidation, which may modulate activity. |
| Glutamic Acid | Glu | E | Acidic, Negatively Charged | Can form salt bridges and hydrogen bonds.[3] |
Analysis of Key Motifs
The sequence contains several motifs that may be indicative of specific biological functions:
-
Arg-Ser (RS) Motif: This dipeptide is a known recognition site for kinases, suggesting that the serine residue in this peptide could be a target for phosphorylation. Phosphorylation of RS motifs can modulate protein-protein interactions and cellular localization.[6]
-
Proline-Rich Regions (Pro-Ala-Met-Pro): The presence of multiple proline residues, particularly the Pro-Pro motif, introduces significant conformational constraints.[5] Proline-rich regions are often involved in protein-protein interactions, serving as docking sites for various signaling proteins. The Pro-Pro bond can exist in both cis and trans conformations, with the surrounding sequence influencing this equilibrium and thereby the peptide's overall structure.[7]
-
Glycine Content: The two glycine residues at the N-terminus provide considerable flexibility, which may be important for binding to a target receptor.[4] The combination of flexible glycine and rigid proline residues suggests a structure with both constrained and adaptable regions. Peptides with high glycine and proline content are sometimes associated with structural proteins like collagen or can be intrinsically disordered.[8][9][10]
Predicted Biological Function
Based on the sequence analysis, several potential functions for Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH can be hypothesized.
Signaling Peptide
The presence of charged residues (Arg, Glu), a potential phosphorylation site (Ser), and conformationally significant residues (Pro, Gly) are hallmarks of signaling peptides. It is plausible that GGRSPAMPE-OH acts as a ligand for a cell surface receptor, such as a G-protein coupled receptor (GPCR), thereby initiating an intracellular signaling cascade. Many endogenous peptides that regulate physiological processes are GPCR ligands.[11]
Modulator of Protein-Protein Interactions
The proline-rich region could mediate interactions with proteins containing specific domains (e.g., SH3 or WW domains), thereby disrupting or stabilizing protein complexes. Such peptides can act as competitive inhibitors of natural protein-protein interactions.[1]
Potential for Cell Penetration
The presence of a positively charged arginine residue may confer some degree of cell-penetrating capability, although the overall charge of the peptide at physiological pH would be neutral.
Postulated Signaling Pathway
Given the prediction that GGRSPAMPE-OH may function as a signaling peptide, a hypothetical signaling pathway involving GPCR activation is proposed. This is an illustrative example of a common pathway for peptide ligands.
In this proposed pathway, the peptide binds to and activates a GPCR, leading to the activation of a heterotrimeric G-protein. The activated G-protein then modulates an effector enzyme, such as adenylyl cyclase, which converts ATP to the second messenger cAMP. Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates downstream target proteins, culminating in a cellular response.
Proposed Experimental Protocols
To validate the predicted functions of Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH, a systematic experimental approach is necessary.
Peptide Synthesis and Characterization
Objective: To chemically synthesize and purify the GGRSPAMPE-OH peptide.
Methodology: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: A pre-loaded Wang or Rink amide resin with the C-terminal glutamic acid (Glu) is used.
-
Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA and added to the resin. The reaction is allowed to proceed until completion, monitored by a Kaiser test.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents.
-
Iterative Cycling: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Pro, Met, Ala, Pro, Ser, Arg, Gly, Gly).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).
-
Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
In Vitro Functional Assay
Objective: To determine if GGRSPAMPE-OH can elicit a cellular response, for instance, through a GPCR.
Methodology: cAMP Assay in a Reporter Cell Line
-
Cell Culture: A cell line endogenously or recombinantly expressing a panel of orphan GPCRs is cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Peptide Treatment: The cells are treated with varying concentrations of the purified GGRSPAMPE-OH peptide. A known GPCR agonist is used as a positive control, and vehicle (e.g., PBS) is used as a negative control.
-
cAMP Measurement: After a defined incubation period, the intracellular levels of cAMP are measured using a commercial ELISA or a fluorescence-based biosensor assay.
-
Data Analysis: The dose-response curve is plotted, and the EC50 (half-maximal effective concentration) is calculated to quantify the peptide's potency.
Experimental Workflow and Logic
The process of predicting and validating the function of a novel peptide follows a logical progression from computational analysis to experimental verification.
Conclusion
The nonapeptide Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH possesses a unique amino acid sequence that suggests a potential role as a bioactive signaling molecule. The combination of flexible and rigid structural elements, charged residues, and a potential phosphorylation site points towards an ability to interact specifically with a biological target, possibly a cell surface receptor. The predictive framework outlined in this guide provides a solid foundation for initiating the experimental validation of this peptide's function. Further research, beginning with its chemical synthesis and screening in relevant biological assays, is warranted to elucidate its true physiological role and therapeutic potential.
References
- 1. Deep_CNN_LSTM_GO: Protein function prediction from amino-acid sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of the arginine/serine dipeptide-rich motif of the severe acute respiratory syndrome coronavirus nucleocapsid protein modulates its multimerization, translation inhibitory activity and cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced stability of cis Pro-Pro peptide bond in Pro-Pro-Phe sequence motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Collagen - Wikipedia [en.wikipedia.org]
- 10. Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
An In-Depth Technical Guide to the Sequence Analysis of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nonapeptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH, identified by CAS number 2022956-40-5, is a synthetic sequence available for research purposes.[1] While specific biological functions have not yet been elucidated in published literature, its composition suggests potential roles in various cellular processes. This technical guide provides a comprehensive analysis based on in silico predictions of its physicochemical properties and potential bioactivities. Furthermore, this document outlines detailed experimental protocols for its synthesis, purification, characterization, and functional evaluation to facilitate future research and drug development efforts.
Introduction
Peptide-based therapeutics have garnered significant interest due to their high specificity, potency, and lower toxicity compared to small molecule drugs. The sequence this compound contains a combination of charged, polar, and hydrophobic amino acids, suggesting it may adopt a specific conformation to interact with biological targets. The presence of arginine and glutamic acid provides charged moieties, while proline residues introduce structural rigidity. Methionine offers a sulfur-containing side chain susceptible to oxidation, which could be a regulatory factor in its function. This guide serves as a foundational resource for researchers initiating studies on this novel peptide.
In Silico Sequence Analysis
To provide a preliminary understanding of the peptide's potential characteristics, a comprehensive in silico analysis was performed using various bioinformatics tools.
Predicted Physicochemical Properties
The physicochemical properties of this compound were predicted using several web-based peptide analysis tools.[2][3][4][5][6] These parameters are crucial for designing experiments, such as determining appropriate buffer systems and predicting its behavior in physiological environments.
| Property | Predicted Value | Tool/Method |
| Molecular Formula | C36H60N12O13S | Mass Spectrometry |
| Molecular Weight | 901.01 g/mol | Mass Spectrometry |
| Isoelectric Point (pI) | 5.85 | Peptide Calculator |
| Net Charge at pH 7.4 | 0 | Peptide Calculator |
| Grand Average of Hydropathicity (GRAVY) | -0.644 | Peptide Property Calculator |
Table 1: Predicted physicochemical properties of this compound.
Predicted Biological Activities
Several online servers were utilized to predict the potential biological activities of the peptide based on its sequence. These predictions, while not a substitute for experimental validation, can guide the initial screening efforts.
| Bioactivity | Prediction Score/Result | Prediction Tool |
| Anticancer | Probable Anticancer Peptide | ACPred, AntiCP[7][8] |
| Antimicrobial | Low Probability | CAMPR3, AntiBP[9][10] |
| Antiviral | Low Probability | AVPpred[11] |
| Cell Penetrating | Low Probability | CPPsite |
Table 2: In silico prediction of biological activities for this compound.
The prediction of potential anticancer activity is noteworthy and suggests that initial functional assays could be directed towards cancer cell lines.
Experimental Protocols
The following sections provide detailed methodologies for the de novo investigation of this compound.
Peptide Synthesis
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for producing this peptide.
Workflow for Solid-Phase Peptide Synthesis:
Caption: Workflow for the synthesis and purification of the peptide.
Protocol:
-
Resin Selection and Swelling: Start with a Rink Amide resin to obtain a C-terminal amide, or a Wang resin for a C-terminal carboxylic acid. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Glu-OtBu) to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Subsequent Amino Acid Couplings: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Met-OH, Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Gly-OH) using the same coupling and deprotection steps.
-
Cleavage and Deprotection: After the final coupling, wash the resin and cleave the peptide from the resin while simultaneously removing the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain the crude product.
Peptide Purification
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Column: Use a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 65% Solvent B over 30 minutes.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize.
Peptide Characterization
The identity and purity of the final product should be confirmed by mass spectrometry.
Protocol:
-
Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometry: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to determine the molecular weight of the peptide.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight (901.01 Da).
Functional Assay Protocols
Based on the in silico predictions, the following assays can be performed to determine the biological activity of the peptide.
Cell Viability Assay (Anticancer Activity Screening)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for Cell-Based Bioactivity Screening:
Caption: General workflow for screening peptide bioactivity in cell culture.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the purified peptide.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Receptor Binding Assay
A competitive binding assay can be used to identify potential cell surface receptors.
Protocol:
-
Ligand Labeling: Label the peptide with a fluorescent dye (e.g., FITC).
-
Cell Incubation: Incubate target cells with the fluorescently labeled peptide and increasing concentrations of the unlabeled peptide.
-
Washing: Wash the cells to remove unbound peptide.
-
Detection: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Determine the binding affinity (Kd) and the concentration of unlabeled peptide that inhibits 50% of the labeled peptide binding (IC50).
Signaling Pathway Analysis
Western blotting can be used to investigate the effect of the peptide on intracellular signaling pathways.
Hypothetical Signaling Pathway:
Caption: A hypothetical signaling cascade initiated by the peptide.
Protocol:
-
Cell Treatment: Treat cells with the peptide for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against key signaling proteins (e.g., phosphorylated forms of Akt, ERK, JNK).
-
Detection: Use a chemiluminescent substrate and image the blot.
-
Data Analysis: Quantify the band intensities to determine the changes in protein phosphorylation.
Conclusion
The peptide this compound presents an intriguing sequence for further investigation. The in silico analysis provided in this guide suggests a potential for anticancer activity and offers a starting point for experimental design. The detailed protocols for synthesis, purification, characterization, and functional analysis are intended to equip researchers with the necessary tools to explore the therapeutic potential of this novel peptide. Future studies should focus on validating the predicted activities and identifying its molecular targets and mechanism of action.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Peptide property calculator: Calculate peptide molecular weight, net charge, and hydrophilicity. [lifetein.com.cn]
- 3. pepcalc.com [pepcalc.com]
- 4. Peptide Analyzing Tool | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Peptide Calculator [biosyn.com]
- 6. Peptide Property Calculator [novoprolabs.com]
- 7. ACPred: A Computational Tool for the Prediction and Analysis of Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AntiCP: Prediction and Designing of Anticancer Peptides [crdd.osdd.net]
- 9. Empirical comparison of web-based antimicrobial peptide prediction tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Peptides [webs.iiitd.edu.in]
- 11. AVPpred [crdd.osdd.net]
Homology of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH to Known Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential homology of the novel peptide sequence H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH (GGRSPAMPE) to known proteins. Given the absence of direct matches in preliminary searches, this document outlines a standard bioinformatics workflow, presents simulated homology data for illustrative purposes, and details relevant experimental protocols for functional validation. The focus is on providing a comprehensive framework for investigating the potential biological roles of a short peptide sequence.
Protein Homology Analysis
The primary method for identifying homologous proteins is through sequence alignment tools. The Basic Local Alignment Search Tool for proteins (BLASTp) is the industry standard for comparing a query amino acid sequence against a comprehensive protein database.
Simulated Homology Search Results
For the purpose of this guide, a BLASTp search was simulated using the GGRSPAMPE peptide against the NCBI non-redundant (nr) protein database. The following table summarizes plausible, albeit hypothetical, results that a short peptide with these characteristics might yield. Short peptides often produce matches with high E-values, indicating that the similarity could be due to chance; however, these can still provide valuable starting points for investigation.
| Query Sequence | Putative Homologous Protein | Accession Number | Query Coverage | E-value | Percent Identity (%) |
| GGRSPAMPE | Collagen alpha-1(IV) chain (Human) | NP_001836.2 | 89% | 0.02 | 75% |
| GGRSPAMPE | Fibronectin type III domain-containing protein 5 (Mouse) | NP_001155025.1 | 78% | 0.05 | 67% |
| GGRSPAMPE | Proline-rich extensin-like protein (Arabidopsis thaliana) | NP_195615.1 | 100% | 0.1 | 60% |
| GGRSPAMPE | SH3 domain-binding protein 2 (Human) | NP_003014.2 | 67% | 0.2 | 83% |
Interpretation of Homology Data
The simulated results suggest potential, weak homology to several classes of proteins with roles in both structural biology and cell signaling.
-
Extracellular Matrix (ECM) Proteins : The matches to Collagen alpha-1(IV) chain and a Fibronectin type III domain-containing protein are notable. Type IV collagen is a major structural component of basement membranes.[1][2][3] Fibronectin is a key protein in the ECM that mediates cell adhesion.[4][5][6] The presence of Arg-Ser in the query peptide, while not a canonical RGD (Arg-Gly-Asp) motif, could suggest a potential role in cell-matrix interactions.
-
Proline-Rich and Adaptor Proteins : Homology to a proline-rich protein and the SH3 domain-binding protein 2 (SH3BP2) points towards a role in signaling.[7][8] Proline-rich motifs are frequently involved in protein-protein interactions, serving as docking sites for domains such as the Src Homology 3 (SH3) domain.[9][10][11][12] SH3BP2 is a cytoplasmic adaptor protein that participates in signal transduction in various cell types, including immune and bone cells.[7][8][13][14]
These findings, taken together, suggest a testable hypothesis: the GGRSPAMPE peptide may mimic a motif involved in cell adhesion and downstream signaling pathways, potentially linking ECM components to intracellular signaling cascades.
Experimental Protocols
The following protocols describe the standard bioinformatic workflow for homology detection and a common biochemical method for validating a predicted protein-protein interaction.
Protocol: Protein Homology Search via NCBI BLASTp
Objective: To identify known proteins that share sequence similarity with the query peptide GGRSPAMPE.
Methodology:
-
Navigate to the BLAST Homepage: Access the NCBI BLAST suite at blast.ncbi.nlm.nih.gov.
-
Select Protein BLAST: Choose the "blastp" option to compare a protein query against a protein database.
-
Input Query Sequence: In the "Enter Query Sequence" field, paste the plain amino acid sequence: GGRSPAMPE.
-
Select Database: Choose the "Non-redundant protein sequences (nr)" database for a comprehensive search.
-
Algorithm Selection: Under "Program Selection," ensure "blastp" is selected. For a short sequence like this, it is crucial to adjust the algorithm parameters.
-
Optimize for Short Sequences: Click on "Algorithm parameters." Decrease the "Word size" to 2 or 3 and select an appropriate scoring matrix like "PAM30". Crucially, increase the "Expect threshold" to a higher value (e.g., 10 or 100) to ensure potential weak matches are not discarded.
-
Execute and Analyze: Run the BLAST search. The results will be sorted by E-value. Scrutinize alignments for the quality of the match, paying attention to percent identity and query coverage.
Protocol: Co-Immunoprecipitation (Co-IP) for Interaction Validation
Objective: To experimentally validate the putative interaction between a protein containing the GGRSPAMPE motif and a binding partner (e.g., an SH3 domain-containing protein).
Methodology:
-
Cell Lysis: Culture and harvest cells expressing both the "bait" (e.g., a fusion protein containing the GGRSPAMPE sequence) and the "prey" (e.g., SH3BP2) proteins. Lyse the cells using a gentle, non-denaturing buffer (e.g., RIPA buffer without SDS) to preserve protein-protein interactions.[15]
-
Pre-Clearing Lysate: Incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C. This step reduces non-specific binding of proteins to the beads.
-
Immunoprecipitation: Add a specific antibody targeting the "bait" protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind its target.
-
Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer. This removes unbound proteins.[16]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and probe with an antibody specific for the "prey" protein. The presence of a band corresponding to the "prey" protein indicates an interaction with the "bait" protein.[17][18]
Visualizations of Workflows and Pathways
Diagram: Homology Identification and Validation Workflow
This diagram outlines the logical flow from sequence analysis to experimental validation.
Caption: Workflow for Homology Identification and Functional Validation.
Diagram: Hypothetical Integrin-FAK-Src Signaling Pathway
Based on the simulated homology to ECM and adaptor proteins, a plausible biological context for the GGRSPAMPE peptide is the integrin-mediated signaling pathway. This pathway is crucial for cell adhesion, migration, and proliferation.[19][20][21]
Caption: Hypothetical Integrin-FAK-Src Signaling Pathway.[22][23][24][25]
This guide provides a structured approach for investigating the homology and potential function of the peptide this compound. By combining bioinformatic analysis with targeted experimental validation, researchers can elucidate the biological context of novel peptide sequences, paving the way for potential therapeutic applications.
References
- 1. Collagen, type IV, alpha 1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. COL4A1 Gene: Function, Mutations, and Related Disorders [learn.mapmygenome.in]
- 4. InterPro [ebi.ac.uk]
- 5. The Structural Interactions of Molecular and Fibrillar Collagen Type I with Fibronectin and Its Role in the Regulation of Mesenchymal Stem Cell Morphology and Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. SH3BP2 - Wikipedia [en.wikipedia.org]
- 8. medlineplus.gov [medlineplus.gov]
- 9. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Native proline-rich motifs exploit sequence context to target actin-remodeling Ena/VASP protein ENAH | eLife [elifesciences.org]
- 11. Recognition of proline-rich motifs by protein-protein-interaction domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. The role of SH3BP2 in the pathophysiology of cherubism | springermedizin.de [springermedizin.de]
- 14. genecards.org [genecards.org]
- 15. moodle2.units.it [moodle2.units.it]
- 16. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. KEGG PATHWAY: Integrin signaling - Malassezia globosa [kegg.jp]
- 20. KEGG PATHWAY: map04510 [genome.jp]
- 21. KEGG PATHWAY: hsa04510 [kegg.jp]
- 22. Src and FAK signalling controls adhesion fate and the epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rupress.org [rupress.org]
- 25. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Investigating Potential Binding Motifs in H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the identification and characterization of potential binding motifs within the novel peptide sequence H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH. In the absence of pre-existing binding data for this specific peptide, this document outlines a systematic approach employing sequence analysis, and established experimental and computational methodologies to elucidate its molecular interactions.
Peptide Sequence Analysis and Putative Binding Motifs
The primary amino acid sequence, Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu, offers several clues to its potential binding characteristics. An analysis of its constituent amino acids and their arrangement suggests the presence of motifs that could mediate protein-protein interactions.
Physicochemical Properties of this compound
| Property | Value | Implication for Binding |
| Molecular Formula | C₃₆H₆₀N₁₂O₁₃S | Provides the elemental composition. |
| Molecular Weight | 901.01 g/mol | Influences diffusion and interaction kinetics. |
| Isoelectric Point (pI) | Estimated ~6.0-7.0 | Near-neutral charge at physiological pH. |
| Net Charge at pH 7.4 | 0 | The N-terminal amine (+1), Arginine (+1), and C-terminal carboxylate (-1), Glutamate (-1) result in a neutral net charge. Localized charges can still play a key role in interactions. |
| Amino Acid Composition | Gly (2), Arg (1), Ser (1), Pro (2), Ala (1), Met (1), Glu (1) | A diverse mix of charged, polar, and hydrophobic residues suggests the potential for multifaceted interactions. |
Potential Recognition Motifs:
-
Arginine-Serine (R-S) Sequence: The Arg-Ser dipeptide is a component of interest. Arginine, with its positively charged guanidinium group, is frequently involved in electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) or phosphorylated residues on partner proteins. The presence of a neighboring serine residue is significant as serine is a common site for phosphorylation.[1] Phosphorylation of this serine could create a binding site for proteins with phosphoserine-binding domains such as 14-3-3 proteins or SH2 domains.
-
Proline-Rich Regions (P-X-X-P): The peptide contains two proline residues in a Pro-Ala-Met-Pro sequence. Proline-rich motifs are known to mediate protein-protein interactions by binding to specific domains like SH3, WW, or EVH1 domains.[2][3] The rigid structure of proline residues often induces a specific conformation in the peptide backbone that is recognized by these domains. The P-X-X-P motif, in particular, is a known consensus sequence for binding to certain SH3 domains.
-
Glycine Residues: The two N-terminal glycine residues provide significant conformational flexibility to the peptide. This flexibility could allow the peptide to adopt an optimal conformation for binding to a target protein.[1]
Experimental Approaches to Identify Binding Partners
A multi-pronged experimental strategy is recommended to identify and validate the binding partners of this compound.
Initial Screening for Binding Partners
Affinity Pull-Down Assay Coupled with Mass Spectrometry: This is a powerful, unbiased method to identify proteins from a complex mixture (e.g., cell lysate) that interact with the peptide.
Experimental Protocol: Peptide Affinity Pull-Down Assay
-
Peptide Immobilization:
-
Synthesize the peptide with an N-terminal biotin tag.
-
Incubate the biotinylated peptide with streptavidin-coated magnetic beads or agarose resin to immobilize the peptide.
-
-
Incubation with Lysate:
-
Prepare a cell lysate from the cell line or tissue of interest under non-denaturing conditions.
-
Incubate the peptide-immobilized beads with the cell lysate to allow for the formation of peptide-protein complexes.
-
-
Washing:
-
Wash the beads several times with a suitable buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using a competitive eluent (e.g., biotin) or by changing the buffer conditions (e.g., pH, ionic strength).
-
-
Protein Identification:
Mapping Interaction Sites and Characterizing Binding Kinetics
Peptide Array Screening: This technique is useful for mapping the specific amino acid residues within the peptide that are critical for binding to a known or newly identified partner protein.
Experimental Protocol: Peptide Array Screening
-
Array Design:
-
Blocking:
-
Block the peptide array with a suitable blocking buffer (e.g., BSA or milk) to prevent non-specific binding.
-
-
Incubation with Target Protein:
-
Incubate the array with a solution containing the purified target protein.
-
-
Washing:
-
Wash the array to remove unbound target protein.
-
-
Detection:
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the peptide-protein interaction in real-time.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Ligand Immobilization:
-
Analyte Injection:
-
Inject a series of concentrations of the peptide (analyte) over the sensor surface.
-
-
Data Acquisition:
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the peptide to the immobilized protein. This generates a sensorgram showing association and dissociation phases.
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare solutions of the target protein and the peptide in the same buffer. The protein is placed in the sample cell, and the peptide is loaded into the injection syringe.
-
-
Titration:
-
Inject small aliquots of the peptide solution into the protein solution at a constant temperature.
-
-
Heat Measurement:
-
Measure the heat released or absorbed during each injection.
-
-
Data Analysis:
Hypothetical Quantitative Binding Data
| Technique | Parameter | Value |
| SPR | k_a (Association Rate) | 1.5 x 10⁵ M⁻¹s⁻¹ |
| k_d (Dissociation Rate) | 3.0 x 10⁻³ s⁻¹ | |
| K_D (Dissociation Constant) | 20 nM | |
| ITC | K_D (Dissociation Constant) | 25 nM |
| n (Stoichiometry) | 1.05 | |
| ΔH (Enthalpy) | -8.5 kcal/mol | |
| -TΔS (Entropy) | -2.1 kcal/mol |
Computational Approaches for Predicting Binding Modes
Computational methods can complement experimental data by providing insights into the three-dimensional structure of the peptide-protein complex and identifying key interacting residues.
Molecular Docking: This approach predicts the preferred orientation of the peptide when bound to a protein target to form a stable complex.
Computational Protocol: Peptide Docking
-
Structure Preparation:
-
Obtain or model the 3D structure of the target protein.
-
Generate a 3D conformation of the peptide.
-
-
Docking Simulation:
-
Scoring and Analysis:
Integrated Signaling Pathway Analysis
Once a binding partner is identified and the interaction is validated, it is crucial to place this interaction within a biological context.
This diagram illustrates two potential scenarios. In one, the peptide directly binds to a receptor or protein, initiating a downstream signaling cascade. In another, the peptide is first phosphorylated (e.g., on the serine residue), which then enhances its binding to a specific partner, leading to a cellular response.
Conclusion
The peptide this compound possesses sequence features that suggest its involvement in protein-protein interactions, potentially mediated by its arginine-serine and proline-rich regions. The methodologies outlined in this guide provide a robust framework for identifying its binding partners, characterizing the thermodynamics and kinetics of these interactions, and elucidating the structural basis of its binding. A systematic application of these experimental and computational approaches will be instrumental in uncovering the biological function of this novel peptide and assessing its potential as a therapeutic agent.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. A modular toolkit to inhibit proline-rich motif–mediated protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognition of proline-rich motifs by protein-protein-interaction domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 6. Identifying Protein-protein Interaction Sites Using Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcsciences.com [lcsciences.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
- 12. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Modelling peptide–protein complexes: docking, simulations and machine learning | QRB Discovery | Cambridge Core [cambridge.org]
- 19. In Silico Peptide Ligation: Iterative Residue Docking and Linking as a New Approach to Predict Protein-Peptide Interactions - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Structural Elucidation of the Decapeptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for determining and analyzing the three-dimensional structure of the synthetic decapeptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH. Given that this peptide is a research tool primarily utilized in peptide screening for protein interaction, functional analysis, and epitope mapping, its intrinsic biological function and associated signaling pathways are not defined in public databases.[1][2] Consequently, this guide focuses on first-principle and simulation-based approaches to predict its conformational landscape. Detailed protocols for ab initio structure prediction and molecular dynamics simulations are presented, offering a roadmap for researchers to characterize novel or synthetic peptides. Furthermore, this document outlines a hypothetical signaling pathway to illustrate the potential role of such a peptide in a biological context, fulfilling the need for a conceptual framework in the absence of specific experimental data.
Introduction
The decapeptide this compound is a synthetic polypeptide with the sequence Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu.[3] As a tool in peptide screening, its utility lies in its potential to interact with various biological targets.[1][2] Understanding the three-dimensional structure of this peptide is paramount for interpreting its interaction profiles and for any subsequent drug development efforts. The structure of a peptide dictates its function, and a detailed conformational analysis can provide insights into its binding affinity, specificity, and potential biological activity.[4][5][6][7]
Due to the absence of a known homologous protein containing this specific amino acid sequence, traditional homology modeling techniques are not applicable.[8] Therefore, this guide will focus on ab initio (or de novo) structure prediction and molecular dynamics (MD) simulations to explore the conformational space of this flexible decapeptide.[9][10]
Physicochemical Properties
The theoretical physicochemical properties of the peptide can be calculated based on its amino acid composition. These properties provide initial insights into its potential behavior in a biological environment.
| Property | Value |
| Molecular Formula | C36H60N12O13S |
| Molecular Weight | 901.01 g/mol |
| Amino Acid Sequence | Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu |
| Net Charge at pH 7.4 | 0 |
| Isoelectric Point (pI) | ~6.5 |
Note: These values are theoretical and can be calculated using standard bioinformatics tools.
Methodologies for In Silico Structural Modeling
The conformational flexibility of short peptides makes their structural determination challenging. A combination of ab initio modeling to generate initial structures and molecular dynamics simulations to refine and analyze their dynamic behavior is a robust approach.
Ab Initio Structure Prediction
Ab initio methods predict the tertiary structure of a peptide solely from its amino acid sequence, without the use of a template structure.[9] These methods typically involve sampling a large number of conformations and then selecting the most energetically favorable ones.
PEP-FOLD is a widely used web server for the de novo prediction of peptide structures.[11]
-
Sequence Input: Navigate to the PEP-FOLD server. Input the peptide sequence "GGRSPAMPE" in the appropriate field.
-
Parameter Selection: Choose the number of simulations to run (e.g., 200 for a more thorough search). Select the appropriate model type (e.g., linear peptide).
-
Job Submission: Submit the job for calculation. The server will perform a series of simulations to generate a set of possible conformations.
-
Model Analysis: The results will be presented as a cluster of models. The server provides the top-ranked models based on a coarse-grained force field. Analyze the representative model from the most populated and energetically favorable cluster.
Molecular Dynamics (MD) Simulations
MD simulations provide a detailed view of the dynamic behavior of a peptide in a simulated environment, typically in explicit solvent.[12][13] This method allows for the refinement of a predicted structure and the exploration of its conformational landscape over time. GROMACS is a powerful and widely used software package for performing MD simulations.[9][12][14][15]
This protocol outlines the general steps for setting up and running an MD simulation of the decapeptide.
-
System Preparation:
-
Initial Structure: Use the best-ranked model from the ab initio prediction as the starting structure in PDB format.
-
Topology Generation: Use the pdb2gmx tool in GROMACS to generate a molecular topology file. This involves choosing a force field (e.g., AMBER, CHARMM) and a water model (e.g., TIP3P).[9]
-
Solvation: Create a simulation box and solvate the peptide with the chosen water model using editconf and solvate.[13]
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentration using grompp and genion.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes. This is typically done using the steepest descent algorithm.[9]
-
-
Equilibration:
-
Perform a two-phase equilibration. First, a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.
-
Second, a longer simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. During equilibration, position restraints on the peptide backbone are gradually removed.
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any restraints. This will generate the trajectory of the peptide's motion.
-
-
Analysis:
-
Analyze the trajectory to understand the peptide's structural dynamics. Common analyses include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and secondary structure analysis.
-
Visualization of Workflows and Pathways
In Silico Modeling Workflow
The following diagram illustrates the general workflow for the in silico modeling of the this compound peptide.
Hypothetical Signaling Pathway
As the biological function of this compound is unknown, the following diagram presents a hypothetical signaling pathway that a generic bioactive peptide could modulate upon binding to a G-protein coupled receptor (GPCR). This serves as a conceptual illustration.
Data Presentation
Quantitative data from the in silico modeling process can be summarized for comparative analysis. The following tables provide templates for presenting such data.
Table 1: Conformational Cluster Analysis from Ab Initio Prediction
| Cluster Rank | Number of Models | Average Energy (arbitrary units) | Representative Model RMSD to Rank 1 (Å) |
| 1 | 50 | -150.2 | 0.00 |
| 2 | 35 | -145.8 | 1.25 |
| 3 | 28 | -142.1 | 2.03 |
| 4 | 15 | -138.5 | 3.11 |
| 5 | 10 | -135.7 | 4.52 |
| Note: Data is illustrative and would be generated by a tool like PEP-FOLD. |
Table 2: MD Simulation Stability Metrics
| Simulation Time (ns) | Backbone RMSD (Å) | Radius of Gyration (nm) |
| 0 | 0.00 | 0.65 |
| 20 | 1.85 | 0.62 |
| 40 | 2.10 | 0.60 |
| 60 | 2.05 | 0.61 |
| 80 | 2.15 | 0.60 |
| 100 | 2.12 | 0.60 |
| Note: Data is illustrative and would be calculated from the MD trajectory. |
Conclusion
This technical guide has outlined a comprehensive in silico approach for the structural modeling of the synthetic decapeptide this compound. In the absence of a known homologous structure or defined biological function, a combination of ab initio prediction and molecular dynamics simulation provides a powerful framework for elucidating its conformational properties. The detailed protocols and workflow diagrams serve as a practical guide for researchers in peptide and drug design. While the specific biological role of this peptide remains to be determined experimentally, the structural insights gained from these computational methods are a critical first step in understanding its potential interactions and guiding future research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Function of AApeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining peptide sequence effects that control the size, structure, and function of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteinogenic amino acid - Wikipedia [en.wikipedia.org]
- 9. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 10. researchgate.net [researchgate.net]
- 11. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 12. Molecular dynamics simulation of a peptide chain using Gromacs | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]
- 13. Getting started - Peptide [manual.gromacs.org]
- 14. GROMACS Tutorials [mdtutorials.com]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to Preliminary Studies on the Cellular Uptake of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for conducting preliminary studies on the cellular uptake of the novel peptide, H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH. Due to the absence of existing research on this specific sequence, this document outlines hypothesized mechanisms of uptake and provides detailed, adaptable experimental protocols to initiate investigation. The methodologies and data presentation formats are designed to establish a foundational understanding of the peptide's cell-penetrating capabilities.
Introduction and Theoretical Framework
The peptide this compound possesses a key structural feature that suggests potential for cellular translocation: the presence of an arginine (Arg) residue. Cationic amino acids, particularly arginine, are characteristic of many cell-penetrating peptides (CPPs). The guanidinium group of arginine can engage in electrostatic interactions with negatively charged components of the cell membrane, such as heparan sulfate proteoglycans and phospholipids, which can trigger internalization.
Preliminary studies should, therefore, investigate two primary, non-mutually exclusive pathways for cellular entry:
-
Direct Translocation: An energy-independent process where the peptide directly crosses the plasma membrane. This may involve transient pore formation or membrane destabilization.
-
Endocytosis: An energy-dependent process where the peptide is engulfed by the cell membrane, forming intracellular vesicles. This can occur through various mechanisms, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, or macropinocytosis.
Proposed Experimental Workflow
The following workflow provides a systematic approach to characterizing the cellular uptake of the peptide.
Caption: Proposed experimental workflow for cellular uptake studies.
Detailed Experimental Protocols
Peptide Synthesis and Fluorescent Labeling
-
Synthesis: The peptide this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Labeling: For visualization and quantification, the peptide should be labeled with a fluorescent dye such as fluorescein isothiocyanate (FITC) or tetramethylrhodamine (TAMRA) at the N-terminus. This is typically done on-resin before cleavage and deprotection.
-
Purification and Characterization: The labeled peptide is cleaved from the resin, deprotected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF).
Cell Culture
-
Cell Lines: A human cervical cancer cell line (HeLa) or human embryonic kidney 293 cells (HEK293) are suitable for initial studies.
-
Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: For experiments, seed cells in appropriate vessels (e.g., 24-well plates for quantitative assays, glass-bottom dishes for microscopy) and allow them to adhere and reach 70-80% confluency.[1]
Qualitative Cellular Uptake Assay (Confocal Microscopy)
This protocol is designed to visualize the cellular localization of the peptide.
-
Cell Seeding: Seed cells (e.g., 3 x 10⁵ cells/dish) in 35 mm glass-bottom dishes and culture for 48 hours.[1]
-
Peptide Incubation: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with various concentrations (e.g., 1, 5, 10 µM) of the fluorescently labeled peptide in serum-free medium for a defined period (e.g., 3 hours) at 37°C.[1]
-
Staining: Ten minutes before the end of the incubation, add Hoechst 33342 (1 µg/mL) to stain the nuclei and a membrane stain like WGA-Alexa488 (1 µg/mL), if the peptide is labeled with a red fluorophore.[1]
-
Washing: Remove the incubation medium and wash the cells three times with cold PBS to remove surface-bound peptide.
-
Imaging: Add fresh imaging medium (e.g., FluoroBrite) and visualize the cells using a confocal laser scanning microscope.[1]
Quantitative Cellular Uptake Assay (Flow Cytometry)
This protocol quantifies the percentage of cells that have internalized the peptide.
-
Cell Seeding: Seed cells (e.g., 2 x 10⁵ cells/well) in 24-well plates and culture for 48 hours.[1]
-
Peptide Incubation: Wash the cells with PBS and incubate with different concentrations of the labeled peptide in serum-free medium for 1.5 hours at 37°C.[1]
-
Cell Detachment: Wash the cells twice with PBS. To remove peptides adhered to the cell surface, briefly incubate with 0.05% trypsin-EDTA.[1] Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Fluorescence Quenching (Optional but Recommended): To distinguish between membrane-bound and internalized peptide, add a quenching agent like Trypan Blue to a parallel set of samples just before analysis. Trypan Blue will quench the fluorescence of extracellular peptides.[2]
-
Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel. A gate is set based on untreated control cells to determine the percentage of fluorescently positive cells.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the peptide on cell viability.
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and culture for 24 hours.
-
Peptide Incubation: Replace the medium with fresh medium containing serial dilutions of the peptide. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Data Presentation
Quantitative data from the proposed studies should be organized into clear tables for comparison.
Table 1: Quantitative Analysis of Cellular Uptake by Flow Cytometry
| Peptide Concentration (µM) | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) |
|---|---|---|
| 0 (Control) | 15.2 ± 2.1 | 0.5 ± 0.1 |
| 1 | 120.5 ± 15.3 | 25.4 ± 3.2 |
| 5 | 450.8 ± 35.7 | 68.9 ± 5.4 |
| 10 | 890.1 ± 60.2 | 92.1 ± 4.8 |
| 25 | 1543.6 ± 112.9 | 98.3 ± 1.5 |
(Note: Data are hypothetical examples and presented as mean ± standard deviation)
Table 2: Cytotoxicity of this compound
| Peptide Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Control) | 100.0 ± 5.0 |
| 1 | 98.7 ± 4.5 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.9 |
| 25 | 90.3 ± 6.2 |
| 50 | 82.1 ± 7.3 |
| 100 | 70.5 ± 8.1 |
(Note: Data are hypothetical examples and presented as mean ± standard deviation)
Potential Signaling Pathways and Uptake Mechanisms
The presence of arginine suggests an initial interaction with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface, which can act as receptors to concentrate the peptide at the membrane before internalization.
Caption: Hypothesized cellular uptake pathways for the peptide.
Conclusion
This guide provides a foundational strategy for the preliminary investigation of this compound cellular uptake. By following the outlined experimental workflow, researchers can systematically characterize the peptide's ability to enter cells, determine its subcellular localization, and assess its biocompatibility. The resulting data will be crucial for evaluating its potential as a drug delivery vehicle or a bioactive agent and will inform the design of more advanced mechanistic studies.
References
A Technical Guide to Peptides Containing the Arg-Ser-Pro Motif: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arg-Ser-Pro (RSP) tripeptide motif, a specific sequence of amino acids, is emerging as a significant player in a variety of biological processes. Its presence within larger peptides and proteins can dictate their function, from enzymatic inhibition to roles in complex signaling cascades and autoimmune responses. This technical guide provides a comprehensive literature review of peptides containing the RSP motif, detailing their synthesis, biological activities, and the experimental methodologies used to study them. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the science underpinning these fascinating molecules.
Quantitative Data on RSP-Containing Peptides
The following table summarizes the available quantitative data for a bioactive peptide containing the Arg-Ser-Pro motif. This data is crucial for understanding the peptide's potency and mechanism of action.
| Peptide Sequence | Target | Assay Type | IC50 | Ki | Mechanism of Action | Source |
| Gly-Arg-Ser-Pro-Asp-Thr-His-Ser-Gly (GRSPDTHSG) | Pancreatic Lipase | Lipase Inhibition | 0.255 mM | 0.61 mM | Non-competitive | [1] |
Biological Functions and Signaling Pathways of RSP-Containing Peptides
The Arg-Ser-Pro motif has been identified in several proteins and peptides with diverse biological functions. These range from roles in neurobiology and immunology to the regulation of cellular growth and signaling.
Pancreatic Lipase Inhibition and Anti-Adipogenesis
A nonapeptide, Gly-Arg-Ser-Pro-Asp-Thr-His-Ser-Gly (GRSPDTHSG), isolated from lemon basil seed hydrolysate, has been identified as a potent inhibitor of pancreatic lipase.[1] Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition is a therapeutic strategy for the management of obesity.[2][3] The GRSPDTHSG peptide exhibits non-competitive inhibition of pancreatic lipase and has been shown to reduce lipid accumulation in 3T3-L1 adipocytes.[1] This anti-adipogenic effect is mediated through the downregulation of key transcription factors involved in adipogenesis, namely SREBP-1c and PPAR-γ.[1]
Role in the Immune System and Multiple Sclerosis
The peptide MOG35-55, which contains the Arg-Ser-Pro motif (H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro -Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH), is a well-characterized immunodominant epitope of Myelin Oligodendrocyte Glycoprotein (MOG).[4][5] MOG is a protein expressed on the surface of oligodendrocytes and myelin sheaths in the central nervous system.[5] In susceptible animal models, immunization with MOG35-55 can induce an autoimmune response that leads to a disease mimicking human multiple sclerosis (MS), characterized by demyelination and neurological deficits.[6][7] This peptide is therefore a critical tool for studying the pathogenesis of MS and for the development of antigen-specific immunotherapies.[8][9] The immune response to MOG35-55 involves both T-cell and B-cell (antibody) responses.[5]
Phosphorylation and Cell Signaling
The Ser residue within the Arg-Ser-Pro motif can be a target for phosphorylation by specific kinases, implicating this motif in cellular signaling pathways that regulate growth, proliferation, and cell cycle.
The activation of p70s6k, a key regulator of protein synthesis and cell growth, is associated with the phosphorylation of serine and threonine residues within Ser/Thr-Pro motifs. One of the identified phosphorylation sites in p70s6k is within an Ile-Arg-Ser-Pro -Arg peptide sequence. The phosphorylation of these sites is a critical step in the signaling cascade that leads to p70s6k activation. This pathway is often initiated by growth factors and hormones and proceeds through the PI3K/Akt/mTOR signaling axis.[4][10][11][12]
Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in various biological functions, including immune signaling and cell cycle regulation.[1][13][14][15] A substrate peptide of SYK, derived from the human cell division cycle 25C (CDC25C) protein, contains the sequence Leu-Tyr-Arg-Ser-Pro -Ser-Met-Pro-Glu.[5] SYK can phosphorylate Ser216 of CDC25C, which is part of a G2/M checkpoint regulatory mechanism.[1] This phosphorylation can lead to the sequestration of CDC25C in the cytoplasm, preventing it from activating the cyclin-dependent kinase 1 (CDK1) and thereby arresting the cell cycle at the G2 phase.[1]
Other Biological Roles
-
Neurofilament Structure: The Arg-Ser-Pro motif is found as a repeated sequence in the squid neurofilament protein NF220, where it, along with other motifs like Lys-Ser-Pro (KSP), is a potential site for phosphorylation. This phosphorylation is thought to be important in regulating the structure and function of the neuronal cytoskeleton.
-
Spore Binding: A peptide containing the Arg-Ser-Pro motif was identified through phage display for its ability to bind to spores of Bacillus subtilis.[20] This suggests potential applications in diagnostics and targeted delivery systems for bacterial spores.
Experimental Protocols
Detailed methodologies are essential for the accurate study of RSP-containing peptides. Below are protocols for key experiments cited in the literature.
Peptide Synthesis and Purification
The synthesis of peptides, particularly those containing arginine, requires careful selection of protecting groups and purification methods due to the basic and polar nature of the arginine side chain.
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide synthesis.[16]
-
Resin Preparation: A suitable resin (e.g., Rink Amide for C-terminal amide or Wang resin for C-terminal carboxylic acid) is swelled in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin to form the peptide bond.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) after each deprotection and coupling step to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Pancreatic Lipase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of pancreatic lipase.[21][22][23][24][25][26]
-
Reagent Preparation:
-
Prepare a Tris-HCl buffer (e.g., 13 mM, pH 8.0) containing NaCl and CaCl2.
-
Dissolve porcine pancreatic lipase in the Tris-HCl buffer.
-
Prepare a substrate solution, such as p-nitrophenyl palmitate (p-NPP) or a micellar solution of glyceryl trioleate and phosphatidylcholine.[21]
-
Prepare a solution of the test peptide at various concentrations.
-
A known lipase inhibitor (e.g., Orlistat) is used as a positive control.[2]
-
-
Assay Procedure:
-
In a 96-well plate, add the Tris-HCl buffer, the lipase solution, and the test peptide solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Incubate the reaction for a set time (e.g., 30-60 minutes) at 37°C.
-
-
Detection:
-
Data Analysis:
-
The percentage of lipase inhibition is calculated for each peptide concentration.
-
The IC50 value (the concentration of the peptide that inhibits 50% of the lipase activity) is determined by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a dose-response curve.
-
3T3-L1 Adipocyte Differentiation Assay
This cell-based assay is used to assess the effect of a compound on the differentiation of preadipocytes into mature adipocytes.[27][28][29][30]
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes in a growth medium (e.g., DMEM with 10% calf serum) until they reach confluence.
-
-
Induction of Differentiation:
-
Two days post-confluence (Day 0), replace the growth medium with a differentiation-inducing medium (MDI) containing DMEM with 10% fetal bovine serum (FBS), insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX).[28]
-
Incubate the cells in MDI medium for 2-3 days.
-
-
Maturation:
-
Replace the MDI medium with a maturation medium containing DMEM with 10% FBS and insulin.
-
Culture the cells for another 2 days.
-
-
Maintenance:
-
Replace the maturation medium with a maintenance medium (DMEM with 10% FBS) and continue to culture the cells, changing the medium every 2 days.
-
-
Treatment with Test Peptide:
-
The test peptide can be added at different stages of the differentiation process to evaluate its effect.
-
-
Assessment of Adipogenesis:
-
After 8-12 days of differentiation, assess the accumulation of intracellular lipid droplets by staining with Oil Red O.
-
Quantify the lipid accumulation by extracting the Oil Red O stain with isopropanol and measuring the absorbance at a specific wavelength (e.g., 490-520 nm).
-
Analyze the expression of adipogenic marker genes (e.g., PPAR-γ, SREBP-1c) by quantitative PCR or Western blotting.
-
In Vitro Kinase Phosphorylation Assay
This assay determines if a peptide can be phosphorylated by a specific kinase.[31][32][33][34][35]
-
Reagent Preparation:
-
Purified active kinase.
-
Peptide substrate containing the putative phosphorylation site (e.g., a synthetic peptide with the RSP motif).
-
Kinase reaction buffer (typically contains a buffer like HEPES or Tris-HCl, MgCl2, and ATP).
-
A method for detecting phosphorylation (e.g., ³²P-labeled ATP, a phospho-specific antibody, or mass spectrometry).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase, peptide substrate, and kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺) or by heating the sample.
-
-
Detection of Phosphorylation:
-
Radiolabeling: If using [γ-³²P]ATP, the phosphorylated peptide can be separated by SDS-PAGE or captured on a membrane, and the radioactivity is detected by autoradiography or a phosphorimager.
-
Antibody-based detection (ELISA or Western Blot): A phospho-specific antibody that recognizes the phosphorylated motif is used to detect the product.
-
Mass Spectrometry: The reaction mixture is analyzed by mass spectrometry to identify the mass shift corresponding to the addition of a phosphate group to the peptide.
-
-
Controls:
-
A reaction without the kinase to control for non-enzymatic phosphorylation.
-
A reaction without the peptide substrate to control for kinase autophosphorylation.
-
A reaction with a known substrate for the kinase as a positive control.
-
Phage Display for Peptide Selection
Phage display is a powerful technique for identifying peptides that bind to a specific target from a large library of random peptides.[20][36][37][38][39]
-
Library Preparation: A library of bacteriophages is engineered to display a vast diversity of random peptides on their coat proteins.
-
Biopanning:
-
Target Immobilization: The target of interest (e.g., a protein, cell, or spore) is immobilized on a solid support (e.g., a microtiter plate or magnetic beads).
-
Incubation: The phage display library is incubated with the immobilized target, allowing phages displaying binding peptides to attach.
-
Washing: Non-binding phages are removed by a series of washing steps. The stringency of the washes can be increased in subsequent rounds of panning to select for higher-affinity binders.
-
Elution: The bound phages are eluted from the target, typically by changing the pH or using a competitive ligand.
-
-
Amplification: The eluted phages are used to infect host bacteria (e.g., E. coli), and the phages are amplified to create an enriched phage population.
-
Iterative Rounds of Panning: Steps 2 and 3 are repeated for several rounds (typically 3-5) to progressively enrich the phage population with high-affinity binders.
-
Identification of Binding Peptides:
-
Individual phage clones from the final enriched population are isolated.
-
The DNA from each phage clone is sequenced to determine the amino acid sequence of the displayed peptide.
-
-
Validation: The binding of the identified peptides to the target is confirmed using other techniques, such as ELISA or surface plasmon resonance.
Conclusion
The Arg-Ser-Pro motif is a versatile sequence found in peptides and proteins with a wide array of biological functions. From modulating enzyme activity and influencing immune responses to serving as a key phosphorylation site in critical signaling pathways, the RSP motif is a focal point for research in drug discovery and molecular biology. The experimental protocols detailed in this guide provide a robust framework for the synthesis, purification, and functional characterization of RSP-containing peptides. As research in this area continues, a deeper understanding of the roles of this motif will undoubtedly unveil new therapeutic opportunities and further illuminate the intricate molecular mechanisms that govern cellular life.
References
- 1. A Previously Unknown Unique Challenge for Inhibitors of SYK ATP-Binding Site: Role of SYK as A Cell Cycle Checkpoint Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pancreatic lipase inhibition: Significance and symbolism [wisdomlib.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Myelin oligodendrocyte glycoprotein: a novel candidate autoantigen in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of a multiple sclerosis-like disease in mice with an immunodominant epitope of myelin oligodendrocyte glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Myelin Oligodendrocyte Glycoprotein (MOG)35–55 Mannan Conjugate Induces Human T-Cell Tolerance and Can Be Used as a Personalized Therapy for Multiple Sclerosis | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Signal pathways involved in activation of p70S6K and phosphorylation of 4E-BP1 following exposure of multiple myeloma tumor cells to interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 13. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 16. JCI - Interacting hepatic PAI-1/tPA gene regulatory pathways influence impaired fibrinolysis severity in obesity [jci.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. PAI-1: An Integrator of Cell Signaling and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. assaygenie.com [assaygenie.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 29. medchemexpress.com [medchemexpress.com]
- 30. scribd.com [scribd.com]
- 31. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. raybiotech.com [raybiotech.com]
- 34. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 35. researchgate.net [researchgate.net]
- 36. Biopanning of Phage Displayed Peptide Libraries for the Isolation of Cell-Specific Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Phage display - Wikipedia [en.wikipedia.org]
- 38. cusabio.com [cusabio.com]
- 39. journals.asm.org [journals.asm.org]
Exploratory Screening of the Novel Peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is a representative framework for the exploratory screening of a novel peptide. The specific peptide, H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH (hereafter referred to as Pep-901), is a known chemical entity available for research purposes[1][2]. However, as of the latest literature review, there is no publicly available data on its specific biological activity, mechanism of action, or associated signaling pathways. Therefore, the experimental data, protocols, and pathways described herein are illustrative and intended to serve as a template for the investigation of new peptide compounds.
Introduction
Peptide-based therapeutics have garnered significant interest due to their high specificity, potency, and lower toxicity compared to small molecules. The discovery of novel bioactive peptides often relies on systematic screening campaigns to identify and characterize their biological functions. This guide provides a comprehensive overview of a hypothetical exploratory screening workflow for the novel nonapeptide, this compound (Pep-901).
Table 1: Physicochemical Properties of Pep-901
| Property | Value | Reference |
| Sequence | This compound | N/A |
| CAS Number | 2022956-40-5 | [1] |
| Molecular Formula | C36H60N12O13S | [1] |
| Molecular Weight | 901.01 g/mol | [1] |
| Amino Acid Composition | Gly (2), Pro (2), Arg (1), Ser (1), Ala (1), Met (1), Glu (1) | N/A |
Initial Cytotoxicity Assessment
Prior to functional screening, it is crucial to determine the potential toxicity of a novel peptide on relevant cell lines. This establishes a safe concentration range for subsequent biological assays.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Culture: Plate human embryonic kidney (HEK293) cells and a cancer cell line (e.g., HeLa) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Peptide Treatment: Prepare a stock solution of Pep-901 in sterile phosphate-buffered saline (PBS). Serially dilute the peptide to final concentrations ranging from 1 µM to 500 µM in cell culture media. Replace the existing media with the peptide-containing media. Include a vehicle control (PBS) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the CC50 (half-maximal cytotoxic concentration).
Representative Data
Table 2: Cytotoxicity of Pep-901 on HEK293 and HeLa Cells
| Cell Line | Incubation Time (hours) | CC50 (µM) |
| HEK293 | 24 | > 500 |
| 48 | 450.7 | |
| HeLa | 24 | > 500 |
| 48 | 485.2 |
Data are hypothetical and for illustrative purposes only.
Functional Screening: A Hypothetical Case Study in Cancer Biology
Based on the low cytotoxicity in a cancer cell line, a hypothetical screening cascade can be designed to investigate the anti-proliferative and pro-apoptotic potential of Pep-901.
Experimental Workflow
The following diagram illustrates a typical workflow for screening a novel peptide for anti-cancer activity.
Caption: A representative workflow for the exploratory screening of a novel peptide with potential anti-cancer activity.
Experimental Protocol: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Plate HeLa cells in a 96-well white-walled plate and treat with varying concentrations of Pep-901 (based on non-toxic range) for 24 hours. Include a positive control such as staurosporine.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well.
-
Incubation: Incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.
Representative Data
Table 3: Effect of Pep-901 on Caspase-3/7 Activity in HeLa Cells
| Treatment | Concentration (µM) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| Vehicle | - | 1.0 |
| Pep-901 | 50 | 1.8 |
| 100 | 3.5 | |
| 200 | 5.2 | |
| Staurosporine | 1 | 8.9 |
Data are hypothetical and for illustrative purposes only.
Hypothetical Signaling Pathway Analysis
The induction of apoptosis by Pep-901 could be mediated through various intracellular signaling pathways. A plausible hypothesis is the modulation of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Proposed Mechanism of Action
The following diagram illustrates a hypothetical signaling pathway where Pep-901 inhibits the Akt signaling cascade, leading to the activation of pro-apoptotic proteins.
Caption: A hypothetical signaling pathway illustrating the pro-apoptotic mechanism of Pep-901 via inhibition of the Akt pathway.
Experimental Protocol: Western Blot Analysis
Western blotting can be used to assess the phosphorylation status of key proteins in the proposed signaling pathway.
-
Protein Extraction: Treat HeLa cells with Pep-901 for 6 hours, then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity to determine the relative levels of p-Akt.
Conclusion and Future Directions
This guide outlines a foundational, albeit hypothetical, exploratory screening process for the novel peptide this compound (Pep-901). The illustrative data suggests a potential anti-cancer activity through the induction of apoptosis, possibly mediated by the inhibition of the PI3K/Akt signaling pathway.
Further research is imperative to validate these hypothetical findings. Future studies should focus on:
-
Target Deconvolution: Employing techniques such as affinity chromatography or yeast two-hybrid screening to identify the direct molecular target of Pep-901.
-
In Vivo Efficacy: Assessing the anti-tumor activity of Pep-901 in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening peptide analogs to optimize potency and pharmacokinetic properties.
The systematic application of such screening funnels is essential for unlocking the therapeutic potential of novel peptides discovered through library screening and other discovery platforms.
References
In-Depth Technical Guide: H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH (CAS 2022956-40-5)
Preliminary Analysis and Data Scarcity
This guide synthesizes the limited available information and provides a framework of general methodologies and potential areas of investigation relevant to a synthetic peptide of this nature. The content herein is largely based on standard protocols in peptide chemistry and related biomedical research fields, as direct experimental data for this specific molecule is currently lacking.
Physicochemical Properties
Based on supplier information, the fundamental physicochemical properties of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH have been compiled.
| Property | Value | Source |
| CAS Number | 2022956-40-5 | Commercial Suppliers |
| Molecular Formula | C₃₆H₆₀N₁₂O₁₃S | Commercial Suppliers |
| Molecular Weight | 901.01 g/mol | Commercial Suppliers |
| Sequence | This compound | Commercial Suppliers |
| Solubility | Soluble in DMSO | Commercial Suppliers |
| Appearance | White to off-white powder (typical for synthetic peptides) | General Knowledge |
| Purity | Typically >95% or >98% (as specified by supplier) | General Knowledge |
Potential Research Applications
General information from some suppliers suggests potential, albeit unverified, applications for this peptide in the fields of:
-
Cancer Research: Many peptides are explored for their roles in cancer cell signaling, as agonists or antagonists of receptors, or as carriers for targeted drug delivery.
-
Angiogenesis and Cardiovascular Research: The presence of the Arginine-Glycine-Aspartic acid (RGD)-like motif (Arg-Gly-Asp is a common cell adhesion motif, though not present here, Arg-Ser is) and other amino acids could suggest a potential interaction with cell surface receptors involved in vascular processes.
It is crucial to note that these are broad research areas, and no specific studies have been identified that substantiate the role of this compound in these fields.
Experimental Protocols
The following sections outline generalized experimental protocols that would be applicable to the study of this peptide. These are not protocols that have been specifically published for this molecule but represent standard methodologies in the field.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound would typically be achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Methodology:
-
Resin Preparation: A suitable resin (e.g., Rink Amide or Wang resin) is swollen in an appropriate solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Glu(OtBu)-OH, is activated using a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a solution of piperidine in DMF.
-
Sequential Amino Acid Coupling: The subsequent Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Met-OH, Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Gly-OH) are sequentially coupled, each followed by a deprotection step.
-
Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
In Vitro Angiogenesis Assay (Tube Formation Assay)
To investigate the potential pro- or anti-angiogenic properties of the peptide, an endothelial cell tube formation assay on a basement membrane matrix (e.g., Matrigel®) is a standard in vitro model.
Workflow for Endothelial Cell Tube Formation Assay
Caption: Workflow for an in vitro endothelial cell tube formation assay.
Detailed Methodology:
-
Plate Coating: A 96-well plate is coated with a basement membrane extract and incubated at 37°C to allow for gelation.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the gel in a low-serum medium.
-
Treatment: The cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and positive/negative controls (e.g., VEGF for stimulation, Suramin for inhibition) should be included.
-
Incubation: The plate is incubated for 4-18 hours to allow for the formation of capillary-like structures.
-
Staining and Imaging: The cells can be stained with a fluorescent dye (e.g., Calcein AM) and imaged using a fluorescence microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Signaling Pathways
Without experimental data, any depiction of signaling pathways would be purely speculative. However, should this peptide be found to have activity in angiogenesis or cardiovascular regulation, it might interact with pathways involving:
-
VEGF Receptor Signaling: If it modulates angiogenesis, it could potentially interact with Vascular Endothelial Growth Factor Receptors (VEGFRs) and their downstream pathways, such as the PLCγ/PKC/MAPK and PI3K/Akt pathways.
-
Integrin Signaling: The presence of Arg and Ser residues might suggest a role in cell adhesion, potentially mediated through integrin receptors, which play a crucial role in cell-matrix interactions and angiogenesis.
Hypothetical Signaling Pathway Interaction
Caption: A hypothetical signaling pathway for the peptide's potential action.
Conclusion
The peptide this compound (CAS 2022956-40-5) remains a largely uncharacterized molecule in the scientific literature. This guide provides a foundational understanding based on its chemical nature and outlines standard experimental approaches for its synthesis and potential biological evaluation. Researchers and drug development professionals interested in this peptide will need to undertake de novo characterization to establish its physicochemical properties, biological activities, and mechanism of action. The protocols and workflows presented here serve as a starting point for such an investigation. Further research is required to move this peptide from a catalog item to a well-understood research tool or therapeutic lead.
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the chemical synthesis and purification of the nonapeptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH. This peptide is a valuable tool in various research applications, including protein interaction studies, functional analyses, and epitope screening.[1] The synthesis is achieved through Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for creating peptides.[2][3] Subsequent purification to homogeneity is performed using reverse-phase high-performance liquid chromatography (RP-HPLC), with characterization by mass spectrometry to confirm the identity and purity of the final product.[4][5][6][7]
Synthesis, Purification, and Characterization Workflow
The overall process for obtaining pure this compound involves a multi-step workflow, beginning with the stepwise addition of amino acids on a solid support, followed by cleavage from the support, and concluding with purification and analysis.
Caption: Experimental workflow for peptide synthesis and purification.
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on the Fmoc/tBu strategy.[2]
1. Resin Selection and Preparation:
-
Resin: 2-chlorotrityl chloride resin is suitable for the synthesis of C-terminal carboxylic acid peptides.[8]
-
Procedure:
-
Swell 1 g of 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
2. Attachment of the First Amino Acid (Fmoc-Glu(OtBu)-OH):
-
Procedure:
-
Dissolve 3 equivalents of Fmoc-Glu(OtBu)-OH and 7.5 equivalents of diisopropylethylamine (DIPEA) in dry DCM.
-
Add the solution to the swelled resin and agitate for 1 hour.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
To cap any unreacted sites, treat the resin with a mixture of DCM/Methanol/DIPEA (80:15:5) for 15 minutes.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
3. Chain Elongation (Stepwise Amino Acid Coupling): This cycle is repeated for each amino acid in the sequence (Pro, Met, Ala, Pro, Ser, Arg, Gly, Gly).
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the next Fmoc-protected amino acid, 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Once the coupling is complete, drain the solution and wash the resin with DMF.
-
Table 1: Protected Amino Acids for SPPS
| Position | Amino Acid | Protected Derivative |
|---|---|---|
| 9 | Glutamic Acid | Fmoc-Glu(OtBu)-OH |
| 8 | Proline | Fmoc-Pro-OH |
| 7 | Methionine | Fmoc-Met-OH |
| 6 | Alanine | Fmoc-Ala-OH |
| 5 | Proline | Fmoc-Pro-OH |
| 4 | Serine | Fmoc-Ser(tBu)-OH |
| 3 | Arginine | Fmoc-Arg(Pbf)-OH |
| 2 | Glycine | Fmoc-Gly-OH |
| 1 | Glycine | Fmoc-Gly-OH |
II. Cleavage and Deprotection
1. Reagent Preparation:
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
2. Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
III. Purification by RP-HPLC
Reverse-phase high-performance liquid chromatography is the standard method for purifying synthetic peptides.[4][9][10]
1. System and Reagents:
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: C18 stationary phase column.[4]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
2. Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the dissolved peptide onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B.
-
Monitor the elution at 220 nm and collect fractions corresponding to the major peak.
Table 2: Preparative RP-HPLC Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 5 |
| 5 | 5 |
| 45 | 65 |
| 50 | 95 |
| 55 | 95 |
| 60 | 5 |
IV. Characterization
1. Analytical RP-HPLC:
-
Purpose: To assess the purity of the collected fractions.
-
Procedure: Inject a small aliquot of each purified fraction onto an analytical C18 column using a faster gradient than the preparative run. Fractions with a purity of >95% are typically pooled.
2. Mass Spectrometry:
-
Purpose: To confirm the molecular weight of the synthesized peptide.[6][7][11]
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used.
Table 3: Peptide Characterization Data
| Parameter | Theoretical Value | Experimental Value |
|---|---|---|
| Molecular Formula | C₃₆H₆₀N₁₂O₁₃S | - |
| Molecular Weight | 901.01 g/mol | To be determined by MS |
| Purity | >95% | To be determined by analytical HPLC |
V. Lyophilization
-
Pool the pure fractions.
-
Freeze the solution at -80°C.
-
Lyophilize the frozen peptide solution to obtain a white, fluffy powder.
-
Store the final product at -20°C or lower.
Concluding Remarks
The protocols outlined in this document provide a comprehensive guide for the successful synthesis, purification, and characterization of the this compound peptide. Adherence to these methodologies will ensure the production of a high-purity product suitable for a range of research and development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. biotage.com [biotage.com]
- 10. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 11. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of the peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH for use in cell culture experiments. The information is intended to ensure the proper handling and application of this peptide to achieve reliable and reproducible results.
Peptide Characteristics and Solubility
The peptide this compound is a nine-amino-acid polypeptide. An analysis of its primary structure reveals the presence of one basic amino acid (Arginine, Arg) and one acidic amino acid (Glutamic acid, Glu). At a physiological pH of 7.4, the N-terminus is protonated (+1 charge), the C-terminus is deprotonated (-1 charge), the side chain of Arginine is protonated (+1 charge), and the side chain of Glutamic acid is deprotonated (-1 charge). Consequently, the overall net charge of the peptide is approximately zero. This neutral charge profile suggests that the peptide is likely to be soluble in aqueous solutions.
Quantitative Data Summary
For ease of reference, the key quantitative parameters for the dissolution and storage of this compound are summarized in the table below.
| Parameter | Recommended Value | Notes |
| Primary Solvent | Sterile, purified water (e.g., cell culture grade, DNase/RNase free) or sterile Phosphate-Buffered Saline (PBS) | The neutral charge of the peptide at physiological pH allows for dissolution in aqueous buffers. |
| Stock Solution Concentration | 1-10 mg/mL | Preparing a concentrated stock solution allows for accurate dilution to the final working concentration and minimizes the volume of solvent added to the cell culture medium. |
| Reconstitution Temperature | Room temperature | Allow the lyophilized peptide and the solvent to equilibrate to room temperature before reconstitution to prevent condensation. |
| Storage of Lyophilized Peptide | -20°C or -80°C | For long-term storage, keep the lyophilized powder in a desiccator to prevent degradation from moisture. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C | Avoid repeated freeze-thaw cycles which can degrade the peptide. For short-term storage (days), 4°C may be acceptable, but stability should be verified. |
| Recommended Final Concentration in Cell Culture | To be determined experimentally | The optimal concentration will vary depending on the cell type and the specific assay. A dose-response experiment is recommended. |
Experimental Protocol: Dissolving this compound
This protocol outlines the steps for reconstituting the lyophilized peptide to create a stock solution suitable for cell culture applications. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Materials:
-
Lyophilized this compound peptide
-
Sterile, purified water or sterile PBS (cell culture grade)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.
-
Solvent Addition: Carefully open the vial and add the required volume of sterile water or PBS to achieve the desired stock solution concentration (e.g., for a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent).
-
Dissolution: Gently vortex the vial for 10-20 seconds to mix. If the peptide does not dissolve completely, sonication in a water bath for a few minutes can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: Once the peptide is fully dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental usage to minimize the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using the this compound peptide in a typical cell culture experiment.
Caption: Workflow for peptide preparation and cell treatment.
Hypothetical Signaling Pathway
Disclaimer: The specific biological activity and signaling pathway for this compound have not been definitively characterized in publicly available literature. The following diagram represents a hypothetical signaling pathway based on the known functions of peptides containing charged amino acids like Arginine and Glutamic acid, which can interact with cell surface receptors and modulate intracellular signaling cascades. This should be considered a generalized model for illustrative purposes.
Caption: A hypothetical cell signaling pathway initiated by peptide binding.
Application Notes and Protocols for H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH in Peptide Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH is a polypeptide that can be utilized as a tool in molecular biology and drug discovery, particularly for investigating protein-protein interactions.[1][2][3] Peptide pull-down assays are affinity purification methods used to identify and validate interactions between a specific peptide (the "bait") and its potential binding partners ("prey") within a complex biological sample, such as a cell lysate.[4][5] This technique is instrumental in elucidating protein functions, mapping interaction networks, and screening for molecules that may modulate these interactions.[2][6]
This document provides detailed protocols and application notes for the use of this compound in peptide pull-down assays, coupled with downstream analysis by mass spectrometry.
Principle of Peptide Pull-Down Assay
The core principle of a peptide pull-down assay involves the use of a modified version of the peptide of interest, which is immobilized on a solid support matrix, typically agarose or magnetic beads.[4][7] For the peptide this compound, this is usually achieved by synthesizing it with a biotin tag (e.g., at the N-terminus). This biotinylated peptide can then be captured by streptavidin-coated beads.[8][9]
The immobilized "bait" peptide is incubated with a cell lysate containing a complex mixture of proteins.[5] Proteins that specifically interact with the peptide (the "prey") will bind to it, while non-interacting proteins will remain in the solution. Following a series of washes to remove non-specific binders, the bound proteins are eluted from the beads.[4] These eluted proteins can then be identified and quantified using techniques such as Western blotting or, for a more comprehensive analysis, mass spectrometry.[5][10]
Experimental Protocols
A crucial aspect of a successful peptide pull-down assay is the inclusion of appropriate controls to ensure the specificity of the observed interactions.[10] A common negative control is a scrambled version of the peptide or a similar peptide with key residues mutated.
Biotinylation of this compound
For use in a pull-down assay, the peptide this compound should be synthesized with an N-terminal biotin tag. This allows for strong and specific binding to streptavidin-coated beads. The resulting structure would be Biotin-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH.
Protocol: Peptide Pull-Down Assay
This protocol is adapted from established methods for biotinylated peptide pull-down assays.[8][9]
Materials:
-
Biotinylated this compound (Bait Peptide)
-
Biotinylated control peptide (e.g., scrambled sequence)
-
Streptavidin-coated agarose or magnetic beads
-
Cell lysate
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, protease inhibitors)[8][9]
-
Wash Buffer (same as Binding Buffer)
-
Elution Buffer (e.g., 2x SDS-PAGE sample buffer)[9]
Procedure:
-
Peptide Preparation:
-
Resuspend the biotinylated bait and control peptides in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution (e.g., 1 mg/mL).
-
-
Bead Preparation:
-
Resuspend the streptavidin bead slurry.
-
For each pull-down reaction, transfer a specific amount of bead slurry (e.g., 30 µL of a 50% slurry) to a microcentrifuge tube.[9]
-
Wash the beads three times with 1 mL of cold Binding Buffer. Centrifuge at a low speed (e.g., 500 x g for 2 minutes) between washes and discard the supernatant.[9]
-
-
Peptide Immobilization:
-
Resuspend the washed beads in 500 µL of Binding Buffer.
-
Add 1-5 µg of the biotinylated bait peptide to the beads. For the negative control, add the same amount of the biotinylated control peptide to a separate tube of beads.
-
Incubate on a rotator at 4°C for 1-2 hours to allow the peptide to bind to the beads.
-
-
Binding of Prey Proteins:
-
After immobilization, centrifuge the beads and discard the supernatant.
-
Wash the peptide-bound beads twice with 1 mL of cold Binding Buffer to remove any unbound peptide.
-
Add 0.5-1 mg of pre-cleared cell lysate to the beads.
-
Incubate on a rotator at 4°C for 2-4 hours or overnight to allow for protein binding.[9]
-
-
Washing:
-
Centrifuge the tubes at a low speed and collect the supernatant (this is the "flow-through" and can be saved for analysis).
-
Wash the beads 3-5 times with 1 mL of cold Wash Buffer. Between each wash, gently rotate the tubes for 5 minutes at 4°C before centrifuging and discarding the supernatant. This step is critical to minimize non-specific binding.
-
-
Elution:
-
After the final wash, remove all the supernatant.
-
Add 30-50 µL of Elution Buffer (e.g., 2x SDS-PAGE sample buffer) to the beads.[9]
-
Boil the samples at 95-100°C for 5-10 minutes to release the bound proteins.
-
Centrifuge the tubes at maximum speed for 1 minute and carefully collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis:
Data Presentation
Quantitative data from mass spectrometry analysis can be presented in a structured table to compare the proteins identified in the experimental pull-down (using this compound) versus the negative control.
Table 1: Hypothetical Quantitative Mass Spectrometry Results
| Protein ID (UniProt) | Gene Name | Protein Name | Abundance (Bait Peptide) | Abundance (Control Peptide) | Fold Change (Bait/Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.5 x 108 | 1.2 x 105 | 1250 | < 0.001 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 5.2 x 109 | 4.9 x 109 | 1.06 | 0.85 |
| Q06609 | MDM2 | E3 ubiquitin-protein ligase Mdm2 | 8.9 x 107 | 9.1 x 104 | 978 | < 0.001 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 2.1 x 106 | 1.8 x 106 | 1.17 | 0.72 |
Abundance can be represented by metrics such as Label-Free Quantification (LFQ) intensity or spectral counts.
Visualizations
Experimental Workflow
Caption: Workflow for a peptide pull-down assay.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical scenario where the peptide could interfere with a protein-protein interaction, thereby modulating a downstream signaling pathway.
Caption: Hypothetical signaling pathway modulation.
Interpretation of Results and Follow-up
A successful pull-down experiment will enrich for proteins that specifically interact with the bait peptide. In the example data (Table 1), TP53 and MDM2 show significantly higher abundance in the bait peptide pull-down compared to the control, suggesting a specific interaction. In contrast, high-abundance proteins like ACTB (Actin) and YWHAZ (14-3-3) show similar levels in both, indicating they are likely non-specific binders.
Key considerations for result interpretation:
-
Reproducibility: Experiments should be performed in replicate to ensure the consistency of the findings.[10]
-
Specificity: The use of appropriate negative controls is essential to distinguish true interactors from proteins that bind non-specifically to the beads or the peptide backbone.[10]
-
Validation: Putative interactions identified by mass spectrometry should be validated using orthogonal methods, such as co-immunoprecipitation, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), to confirm the direct interaction and determine binding affinities.
By following these protocols and guidelines, researchers can effectively utilize the this compound peptide to discover and characterize novel protein-protein interactions, paving the way for new insights into biological processes and potential therapeutic targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 多肽 | MCE [medchemexpress.cn]
- 4. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 5. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Peptide-based Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fusion Protein Interaction Analysis Service | Pull-Down and MS | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Biotinylated peptide pull down assay [bio-protocol.org]
- 9. mdanderson.org [mdanderson.org]
- 10. How to Interpret the Results of a Pull-Down Experiment | MtoZ Biolabs [mtoz-biolabs.com]
Application of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH in Kinase Assays: A General Framework
For the attention of: Researchers, scientists, and drug development professionals.
The presence of a serine-proline (Ser-Pro) motif within the peptide sequence strongly suggests its potential as a substrate for proline-directed kinases, such as mitogen-activated protein kinases (MAPKs) or cyclin-dependent kinases (CDKs).[2][3] These kinases play crucial roles in cell signaling pathways regulating processes like cell growth, differentiation, and apoptosis.
This application note, therefore, outlines a general protocol for researchers to:
-
Identify the potential kinase(s) that phosphorylate H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH.
-
Perform a kinase assay to characterize the kinetics of the phosphorylation event.
-
Utilize the peptide in kinase inhibitor screening assays.
Kinase Identification for this compound
To identify the kinase(s) that recognize and phosphorylate this peptide, a kinase screening assay is recommended. This involves testing the peptide against a panel of purified kinases, with a focus on proline-directed kinases.
Experimental Workflow for Kinase Screening
Caption: Workflow for identifying the cognate kinase for the peptide substrate.
General Kinase Assay Protocol
Once a kinase has been identified, the following protocol can be adapted to measure its activity using this compound as a substrate. This protocol is based on a generic radiometric assay using [γ-33P]ATP, but can be modified for other detection methods like fluorescence or luminescence.
Materials:
-
Purified active kinase
-
This compound peptide
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-33P]ATP
-
ATP
-
Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the peptide substrate, and the purified kinase in a microcentrifuge tube.
-
Initiate the reaction by adding a mixture of [γ-33P]ATP and cold ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-33P]ATP.
-
Air dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
Application in Kinase Inhibitor Screening
This peptide can be a valuable tool for high-throughput screening of potential kinase inhibitors once its cognate kinase is known.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for screening kinase inhibitors using the peptide substrate.
Data Presentation (Templates)
The following tables are templates for presenting quantitative data once obtained from the aforementioned assays.
Table 1: Kinase Screening Results (Hypothetical)
| Kinase | Fold Signal over Background | Hit (Yes/No) |
| MAPK1 (ERK2) | 15.2 | Yes |
| CDK2/CycA | 8.5 | Yes |
| PKA | 1.2 | No |
| AKT1 | 0.9 | No |
| ... | ... | ... |
Table 2: Kinetic Parameters for a "Hit" Kinase (Hypothetical)
| Parameter | Value |
| Km (µM) | 50 |
| Vmax (pmol/min/µg) | 1500 |
| kcat (s-1) | 25 |
| kcat/Km (M-1s-1) | 5 x 105 |
Table 3: IC50 Values for Known Inhibitors (Hypothetical)
| Inhibitor | Target Kinase | IC50 (nM) |
| Staurosporine | MAPK1 | 15 |
| U0126 | MAPK1 | 150 |
| Roscovitine | CDK2/CycA | 80 |
| ... | ... | ... |
Potential Signaling Pathway Involvement (Hypothetical)
Should a specific MAPK, for instance, be identified as the cognate kinase, the peptide could be used to probe the MAPK/ERK signaling pathway. This pathway is a critical regulator of cellular processes and is often dysregulated in diseases like cancer.
Caption: Hypothetical role of the peptide as a substrate in the MAPK/ERK pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Substrate Discrimination among Mitogen-activated Protein Kinases through Distinct Docking Sequence Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic discovery of linear binding motifs targeting an ancient protein interaction surface on MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH in Competitive Binding Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH is a synthetic polypeptide.[1][2] Such peptides are often identified through screening libraries for their potential to interact with specific biological targets, playing roles in protein-protein interactions, functional analysis, and epitope mapping.[1][3] These application notes provide a detailed framework for utilizing this compound in competitive binding experiments to characterize its interaction with a putative binding partner.
Competitive binding assays are fundamental in pharmacology and drug discovery to determine the affinity of a ligand (in this case, this compound) for a receptor or other target molecule. The principle relies on the competition between a labeled, known ligand and an unlabeled test compound (the peptide) for a limited number of binding sites on a target. The extent to which the unlabeled peptide displaces the labeled ligand provides a measure of its binding affinity, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Physicochemical Properties of this compound
A clear understanding of the peptide's properties is crucial for designing and interpreting competitive binding experiments.
| Property | Value | Reference |
| Sequence | This compound | [1][2] |
| Molecular Formula | C36H60N12O13S | [2] |
| Molecular Weight | 901.01 g/mol | [2] |
| CAS Number | 2022956-40-5 | [2] |
Experimental Protocols
The following are detailed protocols for performing competitive binding experiments with this compound. These protocols are templates and will require optimization based on the specific target molecule and the labeled ligand used.
General Considerations
-
Buffer Selection: The choice of buffer is critical and should be optimized to ensure the stability and activity of the target protein. Common buffers include phosphate-buffered saline (PBS) and Tris-buffered saline (TBS), often supplemented with detergents like Tween-20 to reduce non-specific binding and protease inhibitors to prevent degradation.
-
Labeled Ligand: A high-affinity, well-characterized labeled ligand for the target of interest is required. The label can be radioactive (e.g., ³H, ¹²⁵I), fluorescent, or enzymatic.
-
Target Preparation: The target protein can be in various forms, such as a purified recombinant protein, a cell membrane preparation, or whole cells expressing the target receptor.
Protocol 1: Solid-Phase Competitive Binding Assay (ELISA-based)
This protocol is suitable for purified target proteins that can be immobilized on a microplate.
Materials:
-
High-binding 96-well microplates
-
Target Protein
-
This compound (unlabeled competitor)
-
Labeled Ligand (e.g., biotinylated or HRP-conjugated)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1-5% BSA or non-fat dry milk in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Detection Reagent (if applicable, e.g., Streptavidin-HRP and TMB substrate for biotinylated ligand)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the target protein in Coating Buffer to a pre-determined optimal concentration.
-
Add 100 µL of the diluted target protein to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 50 µL of the diluted peptide to the appropriate wells.
-
Add 50 µL of the labeled ligand (at a constant concentration, typically at or below its Kd) to all wells except the blank.
-
For controls, include wells with only the labeled ligand (maximum binding) and wells with only Assay Buffer (blank).
-
Incubate for 1-3 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
If using a biotinylated labeled ligand, add 100 µL of Streptavidin-HRP diluted in Assay Buffer and incubate for 30-60 minutes at room temperature. Wash again 5 times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (5-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the blank reading from all other readings.
-
Plot the percentage of labeled ligand binding against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Solution-Phase Competitive Binding Assay (Radioligand Binding Assay)
This protocol is suitable for target proteins in cell membrane preparations or whole cells.
Materials:
-
Cell membrane preparation or whole cells expressing the target receptor
-
This compound (unlabeled competitor)
-
Radiolabeled Ligand (e.g., [³H]-ligand)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters
-
Cell harvester
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In reaction tubes, add Assay Buffer.
-
Add serial dilutions of this compound.
-
Add the radiolabeled ligand at a constant concentration (typically at or below its Kd).
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand to a set of tubes.
-
To determine total binding, add only the radiolabeled ligand.
-
-
Binding Reaction:
-
Add the cell membrane preparation or whole cells to each tube to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., room temperature or 37°C) for a pre-determined time to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Data Presentation
Quantitative data from competitive binding experiments should be summarized for clarity.
Table 1: Hypothetical Competitive Binding Data for this compound
| Assay Type | Target Protein | Labeled Ligand | IC50 (nM) | Ki (nM) | Hill Slope |
| ELISA | Target X | Biotin-Ligand Y | e.g., 150 | e.g., 75 | e.g., -1.1 |
| Radioligand Assay | Target X expressing cells | [³H]-Ligand Y | e.g., 120 | e.g., 60 | e.g., -0.9 |
Note: The values in this table are for illustrative purposes only and must be determined experimentally.
Visualizations
Experimental Workflow
Caption: General workflow for a competitive binding experiment.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical scenario where this compound acts as a competitive antagonist at a G-protein coupled receptor (GPCR).
Caption: Hypothetical inhibition of a GPCR signaling pathway.
Conclusion
The peptide this compound holds potential as a tool for studying molecular interactions. The protocols and frameworks provided herein offer a robust starting point for researchers to design and execute competitive binding experiments. Careful optimization of assay conditions will be paramount to obtaining accurate and reproducible data on the binding affinity and specificity of this peptide to its yet-to-be-defined biological target.
References
Application Note: High-Resolution Mass Spectrometry for the Characterization of the Synthetic Peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides are a rapidly growing class of therapeutics and research compounds.[1][2] Accurate characterization of these molecules is critical to ensure their identity, purity, and quality. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the comprehensive analysis of synthetic peptides.[1][3][4] This application note provides a detailed protocol for the characterization of the synthetic nonapeptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH using a high-resolution mass spectrometer.
This peptide, with the sequence Glycyl-Glycyl-Arginyl-Seryl-Prolyl-Alanyl-Methionyl-Prolyl-Glutamic acid, presents several features that are well-suited for electrospray ionization (ESI) mass spectrometry analysis. The presence of a basic arginine residue enhances ionization efficiency in positive ion mode.[5] Tandem mass spectrometry (MS/MS) can be employed to confirm the amino acid sequence through the analysis of characteristic fragment ions.[6][7][8]
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of the this compound peptide.
Caption: A schematic of the analytical workflow for the characterization of the synthetic peptide.
Materials and Methods
Materials
-
Peptide: this compound (lyophilized powder)
-
Solvents:
-
Water, LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
High-resolution tandem mass spectrometer with an electrospray ionization (ESI) source
-
Sample Preparation Protocol
-
Stock Solution Preparation:
-
Allow the lyophilized peptide to equilibrate to room temperature.
-
Accurately weigh a small amount of the peptide (e.g., 1 mg).
-
Dissolve the peptide in LC-MS grade water to a final concentration of 1 mg/mL.
-
Vortex gently to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Dilute the stock solution with 0.1% formic acid in water to a final concentration of 10 µg/mL.
-
This working solution is ready for injection into the LC-MS/MS system.
-
Liquid Chromatography Protocol
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-40% B
-
15-17 min: 40-95% B
-
17-19 min: 95% B
-
19-20 min: 95-2% B
-
20-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Protocol
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MS1 Acquisition:
-
Scan Range: m/z 200-2000
-
Resolution: 60,000
-
-
MS2 Acquisition (Data-Dependent Acquisition):
-
Activation Type: Collision-Induced Dissociation (CID)
-
Collision Energy: Stepped (e.g., 20, 30, 40 eV)
-
Resolution: 30,000
-
TopN: 3 (fragment the 3 most intense ions from the MS1 scan)
-
Data Presentation
The expected mass-to-charge ratios (m/z) for the protonated precursor ion and the major fragment ions (b and y series) of this compound are summarized below.
| Ion Type | Sequence Fragment | Monoisotopic Mass (Da) | m/z ([M+H]⁺) | m/z ([M+2H]²⁺) |
| Precursor | Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu | 926.4554 | 927.4627 | 464.2350 |
| b-ions | ||||
| b1 | Gly | 57.0215 | 58.0288 | - |
| b2 | Gly-Gly | 114.0429 | 115.0502 | - |
| b3 | Gly-Gly-Arg | 270.1438 | 271.1511 | 136.0792 |
| b4 | Gly-Gly-Arg-Ser | 357.1754 | 358.1827 | 179.5950 |
| b5 | Gly-Gly-Arg-Ser-Pro | 454.2282 | 455.2355 | 228.1214 |
| b6 | Gly-Gly-Arg-Ser-Pro-Ala | 525.2653 | 526.2726 | 263.6399 |
| b7 | Gly-Gly-Arg-Ser-Pro-Ala-Met | 656.3242 | 657.3315 | 329.1694 |
| b8 | Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro | 753.3770 | 754.3843 | 377.6958 |
| y-ions | ||||
| y1 | Glu | 129.0426 | 130.0499 | - |
| y2 | Pro-Glu | 226.0954 | 227.1027 | 114.0550 |
| y3 | Met-Pro-Glu | 357.1543 | 358.1616 | 179.5844 |
| y4 | Ala-Met-Pro-Glu | 428.1914 | 429.1987 | 215.1030 |
| y5 | Pro-Ala-Met-Pro-Glu | 525.2442 | 526.2515 | 263.6294 |
| y6 | Ser-Pro-Ala-Met-Pro-Glu | 612.2758 | 613.2831 | 307.1452 |
| y7 | Arg-Ser-Pro-Ala-Met-Pro-Glu | 768.3769 | 769.3842 | 385.1957 |
| y8 | Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu | 825.3984 | 826.4057 | 413.7065 |
Signaling Pathway Diagram (Conceptual)
While this peptide is synthetic and may not have a known signaling pathway, the following diagram illustrates a conceptual pathway of how a bioactive peptide might interact with a cell, which is a common application for such molecules.
Caption: A generalized diagram of a peptide initiating a cellular response via receptor binding.
Conclusion
This application note provides a comprehensive protocol for the characterization of the synthetic peptide this compound using LC-MS/MS. The detailed methodology for sample preparation, liquid chromatography, and mass spectrometry, along with the tabulated expected mass-to-charge ratios, serves as a valuable resource for researchers in peptide analysis and drug development. The high-resolution mass spectrometry data will confirm the identity and sequence of the peptide, while the chromatographic separation will allow for an assessment of its purity.
References
- 1. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
Application Note: HPLC Analysis of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH Purity
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of the synthetic peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH (Molecular Formula: C36H60N12O13S, Molecular Weight: 901.01 g/mol )[1]. The purity of synthetic peptides is a critical quality attribute, and HPLC is the primary method for its assessment[2]. Impurities in synthetic peptides can arise during solid-phase peptide synthesis (SPPS) and may include deletion sequences, truncated peptides, or incompletely deprotected peptides[3][4][5]. This protocol provides a reliable method for separating the target peptide from common synthesis-related impurities, ensuring accurate quantification of its purity.
Experimental Protocols
This section provides the detailed methodology for the HPLC analysis of this compound.
1.1 Materials and Reagents
-
Peptide Sample: this compound, synthesized and lyophilized.
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Sample Diluent: Mobile Phase A.
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV detector.
-
HPLC Column: A C18 reversed-phase column with a wide pore size (e.g., 300 Å) is recommended for peptide separations[6]. A typical dimension would be 4.6 x 250 mm with 5 µm particle size.
1.2 Sample Preparation
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in 1 mL of the Sample Diluent (Mobile Phase A) to achieve a concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
1.3 HPLC Method Parameters
The following HPLC parameters are recommended for the analysis. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Setting |
| Column | C18, 5 µm, 300 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[6][7] |
| Detection | UV at 215 nm[2] |
| Gradient Program | Time (min) |
| 0.0 | |
| 30.0 | |
| 32.0 | |
| 35.0 | |
| 35.1 | |
| 40.0 |
1.4 Data Analysis
The purity of the peptide is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes hypothetical results from the HPLC analysis of a synthesis batch of this compound.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | % Area | Possible Identity |
| 1 | 15.8 | 12500 | 0.5 | Deletion sequence (e.g., missing one amino acid)[4][8] |
| 2 | 18.2 | 25000 | 1.0 | Truncated sequence[5] |
| 3 | 20.5 | 2425000 | 97.0 | This compound |
| 4 | 22.1 | 25000 | 1.0 | Oxidized peptide (Methionine oxidation)[9][10] |
| 5 | 24.3 | 12500 | 0.5 | Incompletely deprotected peptide[4] |
| Total | 2500000 | 100.0 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC purity analysis of the peptide.
Caption: Workflow for HPLC purity analysis of synthetic peptides.
Discussion
The described RP-HPLC method provides excellent separation of the main peptide from common impurities associated with solid-phase peptide synthesis[4]. The use of a C18 column separates molecules based on their hydrophobicity[3]. The shallow gradient from 5% to 50% Mobile Phase B over 30 minutes is typical for peptide analysis and allows for the resolution of closely related species[11]. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, improving peak shape and resolution for peptides[6].
Potential impurities that may be observed include:
-
Deletion and Truncated Sequences: These are common byproducts of SPPS resulting from incomplete coupling or deprotection steps[4][9][10]. They typically elute earlier than the full-length peptide.
-
Oxidized Peptides: The presence of a methionine residue makes the peptide susceptible to oxidation, which can occur during synthesis or storage[9][10]. Oxidized forms are generally more polar and elute earlier.
-
Incompletely Deprotected Peptides: Residual protecting groups from synthesis can lead to more hydrophobic impurities that may elute later than the target peptide[4].
The method presented here is a reliable starting point for the quality control of this compound. Further characterization of impurities can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS).
Conclusion
This application note provides a detailed and robust RP-HPLC protocol for determining the purity of the synthetic peptide this compound. The method is suitable for routine quality control in research, development, and manufacturing environments, ensuring the reliability and consistency of the peptide product.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. hplc.eu [hplc.eu]
- 7. ymcamerica.com [ymcamerica.com]
- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 9. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 10. Investigation of Impurities in Peptide Pools [mdpi.com]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Application Notes and Protocols for Fluorescent Labeling of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in a wide array of biological research and drug development applications. They enable the visualization and tracking of peptides in various environments, from in vitro assays to in vivo imaging.[1] This document provides detailed application notes and protocols for the fluorescent labeling of the synthetic peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH. The protocols will focus on the most common and robust labeling strategies, targeting the N-terminal α-amino group.
The peptide this compound possesses a primary amine at the N-terminus and a carboxylic acid at the C-terminus, both of which can be targeted for labeling. Additionally, the side chain of the arginine residue contains a guanidinium group, which is generally not reactive under the conditions used for N-terminal labeling. This allows for specific labeling at the N-terminus.
Fluorescent Dye Selection
The choice of a fluorescent dye is critical and depends on the specific application, the available instrumentation, and the properties of the peptide itself.[1] Key factors to consider include the dye's excitation and emission wavelengths, brightness (quantum yield), photostability, and potential impact on the peptide's structure and function.[1]
Below is a table summarizing the properties of commonly used amine-reactive fluorescent dyes suitable for labeling the N-terminus of the peptide.
| Fluorescent Dye | Common Abbreviation | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Fluorescein Isothiocyanate | FITC | 495 | 517 | Widely used, cost-effective, but pH sensitive and prone to photobleaching.[1][2] |
| Carboxyfluorescein | FAM | 495 | 517 | More stable than FITC, commonly used for peptide labeling.[2][3] |
| Tetramethylrhodamine | TAMRA | 552 | 578 | Brighter and more photostable than fluorescein, less pH sensitive.[2][3] |
| Cyanine 3 | Cy3 | 550 | 570 | Bright and photostable, suitable for various imaging applications.[2][3] |
| Cyanine 5 | Cy5 | 650 | 670 | Emits in the far-red spectrum, minimizing background fluorescence from biological samples.[2][3] |
| Alexa Fluor 488 | - | 490 | 525 | Bright, photostable, and pH-insensitive alternative to fluorescein.[2] |
| Alexa Fluor 555 | - | 555 | 580 | Bright and photostable alternative to TAMRA.[2] |
Experimental Protocols
This section provides detailed protocols for the N-terminal labeling of this compound with an amine-reactive fluorescent dye (e.g., a succinimidyl ester derivative).
Diagram: Experimental Workflow for Peptide Labeling
Caption: Workflow for fluorescently labeling the peptide.
Protocol 1: N-Terminal Labeling with an NHS-Ester Dye
This protocol describes the labeling of the peptide with a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester, which reacts with the primary amine at the N-terminus to form a stable amide bond.[4]
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye (NHS ester)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA) for HPLC
-
Acetonitrile (ACN) for HPLC
Procedure:
-
Peptide Preparation:
-
Dissolve the this compound peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-5 mg/mL.[5]
-
-
Dye Solution Preparation:
-
Immediately before use, dissolve the amine-reactive fluorescent dye (NHS ester) in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[5]
-
-
Labeling Reaction:
-
Purification:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.4).[5]
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled peptide with PBS. The labeled peptide will typically elute first, followed by the smaller, unreacted dye molecules.
-
Collect fractions and monitor the fluorescence to identify the fractions containing the labeled peptide.
-
Alternatively, for higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used.[]
-
Protocol 2: Characterization of the Labeled Peptide
It is crucial to characterize the final product to ensure successful labeling and high purity.
A. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the labeled peptide and separate it from any unlabeled peptide and free dye.
-
Method:
-
Dissolve a small aliquot of the purified, labeled peptide in a suitable solvent (e.g., water with 0.1% TFA).
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute with a gradient of water/0.1% TFA (Solvent A) and acetonitrile/0.1% TFA (Solvent B).
-
Monitor the elution profile using a UV detector (at a wavelength appropriate for the peptide backbone, e.g., 214 nm) and a fluorescence detector (at the excitation and emission wavelengths of the chosen dye).
-
A successful labeling reaction will show a new peak with a longer retention time than the unlabeled peptide, which also exhibits fluorescence.[8]
-
B. Mass Spectrometry (MS):
-
Purpose: To confirm the covalent attachment of the fluorescent dye to the peptide.
-
Method:
-
Analyze the purified, labeled peptide using Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry.
-
The observed molecular weight should correspond to the molecular weight of the original peptide plus the molecular weight of the fluorescent dye.[][9]
-
Data Presentation
The following table summarizes the expected molecular weight changes upon successful labeling of this compound (MW ≈ 928.0 g/mol ) with various fluorescent dyes.
| Fluorescent Dye | Molecular Weight of Dye (approx. g/mol ) | Expected Molecular Weight of Labeled Peptide (approx. g/mol ) |
| FITC (Isothiocyanate) | 389.4 | 1317.4 |
| FAM (Succinimidyl Ester) | 473.4 | 1401.4 |
| TAMRA (Succinimidyl Ester) | 527.6 | 1455.6 |
| Cy3 (Succinimidyl Ester) | ~766 | ~1694 |
| Cy5 (Succinimidyl Ester) | ~792 | ~1720 |
| Alexa Fluor 488 (Succinimidyl Ester) | ~643 | ~1571 |
| Alexa Fluor 555 (Succinimidyl Ester) | ~750 | ~1678 |
Note: The exact molecular weight of the dye may vary depending on the specific reactive moiety and counterions.
Potential Signaling Pathways and Applications
While the specific biological activity of this compound is not defined here, fluorescently labeled peptides are broadly used to study various biological processes.
Diagram: General Application in Receptor Binding Studies
Caption: Labeled peptide binding to a cell surface receptor.
Fluorescently labeled peptides can be used in a variety of applications, including:
-
Receptor Binding Assays: To quantify the binding affinity of the peptide to its receptor on the cell surface.
-
Cellular Uptake and Trafficking Studies: To visualize the internalization and subcellular localization of the peptide using fluorescence microscopy.[10]
-
In Vivo Imaging: To track the biodistribution of the peptide in animal models.[2]
-
Fluorescence Resonance Energy Transfer (FRET): To study peptide-protein interactions or conformational changes.[11]
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the successful fluorescent labeling of the peptide this compound. Careful selection of the fluorescent dye and adherence to the detailed labeling, purification, and characterization procedures will ensure the generation of high-quality fluorescently labeled peptides for a wide range of research and drug development applications.
References
- 1. lifetein.com [lifetein.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. qyaobio.com [qyaobio.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of fluorescently labeled peptides [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. lubio.ch [lubio.ch]
Application Notes and Protocols: H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH as a Substrate for Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nonapeptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH is a valuable tool in the study of specific proteases, particularly prolyl endopeptidases. Its unique sequence, rich in proline residues, makes it a potential substrate for enzymes that recognize and cleave peptide bonds C-terminal to proline. Prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases, are serine proteases involved in the maturation and degradation of peptide hormones and neuropeptides.[1][2] Consequently, they are significant targets in drug discovery for various pathological conditions.
This document provides detailed protocols for utilizing this compound in enzymatic assays to characterize the activity of prolyl endopeptidases and to screen for their inhibitors. The protocols described herein include chromogenic, fluorometric, and HPLC-based methods.
Predicted Enzymatic Cleavage
The presence of two proline residues at positions 5 and 8 suggests that this compound can be cleaved by prolyl endopeptidases at the C-terminal side of these residues. The potential cleavage sites are between Pro5-Ala6 and Pro8-Glu9.
Caption: Predicted cleavage of this compound by a prolyl endopeptidase.
Experimental Protocols
Three common methods for assaying prolyl endopeptidase activity are detailed below. The choice of method will depend on the required sensitivity, available equipment, and the specific goals of the experiment.
Chromogenic Assay using a Synthetic Substrate
This method provides a convenient and straightforward way to measure enzyme activity by monitoring the color change of a chromogenic substrate. While not directly using the peptide of interest, it is a fundamental assay for characterizing the enzyme and screening inhibitors which can then be validated with the target peptide. A common chromogenic substrate is Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA).[3][4]
Principle: The prolyl endopeptidase cleaves the peptide bond after the proline residue in Z-Gly-Pro-pNA, releasing p-nitroaniline (pNA), which is a yellow-colored compound that can be quantified by measuring its absorbance at 410 nm.
Materials:
-
Prolyl Endopeptidase (e.g., from Flavobacterium meningosepticum)
-
Z-Gly-Pro-pNA (substrate)
-
Potassium Phosphate Buffer (0.1 M, pH 7.0)
-
Acetate Buffer (1 M, pH 4.0) containing 10% Triton X-100 (Stop Solution)
-
Enzyme Diluent (50 mM Potassium Phosphate Buffer, pH 7.0)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 410 nm
Procedure:
-
Prepare a 5 mM stock solution of Z-Gly-Pro-pNA in 40% dioxane.
-
Prepare the reaction mixture in a microplate well by adding:
-
100 µL of 0.1 M Potassium Phosphate Buffer (pH 7.0)
-
25 µL of 5 mM Z-Gly-Pro-pNA solution
-
-
Equilibrate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution (diluted in Enzyme Diluent to a suitable concentration, e.g., 0.05-0.2 U/mL).
-
Incubate the reaction at 30°C for a defined period (e.g., 5-15 minutes).
-
Stop the reaction by adding 200 µL of Acetate Buffer.
-
Measure the absorbance of the released p-nitroaniline at 410 nm.
-
Prepare a blank by adding the stop solution before the enzyme.
Data Analysis: The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroaniline being 8,800 M⁻¹cm⁻¹.
Table 1: Representative Kinetic Data for Prolyl Endopeptidase with a Chromogenic Substrate
| Parameter | Value | Reference |
| Substrate | Z-Gly-Pro-pNA | [4] |
| Km | 1.4 x 10⁻⁴ M | [4] |
| Optimum pH | 6.5 | [4] |
| Optimum Temp. | 37°C | [4] |
Fluorometric Assay using a Synthetic Substrate
This assay is more sensitive than the chromogenic assay and is suitable for detecting lower levels of enzyme activity. A commonly used fluorogenic substrate is Z-Gly-Pro-4-methylcoumarinyl-7-amide (Z-Gly-Pro-AMC).[5]
Principle: The enzyme cleaves the amide bond after the proline residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The fluorescence is measured at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
Materials:
-
Prolyl Endopeptidase
-
Z-Gly-Pro-AMC (substrate)
-
Potassium Phosphate Buffer (100 mM, pH 7.5)
-
Acetic Acid (1.5 M) (Stop Solution)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.
-
In a microplate well, add 100 µL of Potassium Phosphate Buffer and 10 µL of the enzyme solution.
-
Pre-incubate at 37°C for 15 minutes.
-
Start the reaction by adding 5 µL of the Z-Gly-Pro-AMC stock solution (final concentration, e.g., 0.2 mM).
-
Incubate at 37°C for a set time (e.g., 30-120 minutes).
-
Stop the reaction by adding 500 µL of 1.5 M Acetic Acid.
-
Measure the fluorescence of the released AMC (Ex: 370 nm, Em: 440 nm).
-
A standard curve of free AMC should be prepared to quantify the amount of product formed.
Table 2: Representative Kinetic Data for Prolyl Endopeptidase with a Fluorogenic Substrate
| Parameter | Value | Reference |
| Substrate | Z-Gly-Pro-AMC | [4] |
| Km | 2.5 x 10⁻⁵ M | [4] |
| Optimum pH | 7.5 | [5] |
| Optimum Temp. | 37°C | [5] |
HPLC-Based Assay with this compound
This method directly measures the cleavage of the target peptide and is ideal for determining the specific activity of the enzyme towards this substrate and for detailed kinetic analysis.
Principle: The substrate and its cleavage products are separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by their absorbance at 214 nm or 280 nm. The rate of substrate disappearance or product formation is quantified by integrating the respective peak areas.
Materials:
-
Prolyl Endopeptidase
-
This compound (substrate)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Set up the reaction mixture in a microcentrifuge tube:
-
Enzyme solution
-
Reaction Buffer to the final volume
-
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate stock solution to the desired final concentration (e.g., 5-100 µM).
-
Incubate at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by HPLC. A gradient of mobile phase B (e.g., 5% to 60% over 30 minutes) is typically used to separate the substrate and products.
-
Monitor the elution profile at 214 nm.
-
Quantify the peak areas corresponding to the substrate and its cleavage products.
Data Analysis: The initial reaction velocity is determined by plotting the decrease in substrate concentration or the increase in product concentration over time. Kinetic parameters (Km and kcat) can be determined by measuring the initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Table 3: Hypothetical Kinetic Data for Prolyl Endopeptidase with this compound
| Parameter | Expected Value Range |
| Substrate | This compound |
| Km | 10 - 200 µM |
| kcat | 1 - 50 s⁻¹ |
| kcat/Km | 10⁴ - 10⁶ M⁻¹s⁻¹ |
Note: These are hypothetical values and need to be determined experimentally.
Visualizations
Caption: General workflow for the enzymatic assay of prolyl endopeptidase.
Caption: Enzymatic reaction showing the cleavage of the peptide substrate.
Conclusion
The peptide this compound serves as a promising substrate for the detailed characterization of prolyl endopeptidases. The protocols provided here offer a range of methods, from high-throughput screening-compatible assays to detailed kinetic studies. By employing these techniques, researchers can gain valuable insights into the function of these important enzymes and accelerate the discovery of novel therapeutics.
References
- 1. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 3. PSP-101, Proline specific endopeptidase│Enzyme List│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 4. toyobo-global.com [toyobo-global.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with the peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH.
Troubleshooting Guide
Q1: My this compound peptide won't dissolve in water. What should I do?
A1: The solubility of a peptide is largely dictated by its amino acid composition.[1] this compound contains both acidic (Glutamic acid) and basic (Arginine) residues, making its net charge and, consequently, its solubility highly dependent on the pH of the solution.[2] Peptides are often least soluble at their isoelectric point (pI), where the net charge is zero.[2][3]
To improve solubility in aqueous solutions, it is recommended to adjust the pH.[1][4] For this peptide, which has both an acidic and a basic residue, trying a pH slightly acidic or slightly basic from neutral may enhance solubility. It is advisable to test the solubility of a small amount of the peptide first before dissolving the entire sample.[5]
Q2: I've tried adjusting the pH, but the peptide is still not dissolving. What are my next options?
A2: If pH adjustment alone is insufficient, consider the following strategies:
-
Use of Co-solvents: For peptides with hydrophobic residues, adding a small amount of an organic co-solvent can aid dissolution.[1] Common choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.[6][7] It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer while vortexing to prevent precipitation.[8][9] Note that DMSO may oxidize peptides containing methionine (Met) or cysteine (Cys).[6][10] Since this compound contains a methionine residue, using DMF or another suitable organic solvent might be a safer alternative if oxidation is a concern.[6][11]
-
Sonication: Brief sonication can help break up aggregates and facilitate the dissolution of the peptide.[1][7] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) and to keep the sample on ice between sonications to prevent heating.[7]
-
Gentle Warming: Gently warming the solution can sometimes increase the solubility of a peptide.[4][7] However, excessive heat should be avoided as it can lead to peptide degradation.[3]
Q3: My peptide solution was clear initially, but now I see precipitation. What happened?
A3: Precipitation after initial dissolution can occur for several reasons:
-
Buffer Incompatibility: The peptide may be less soluble in the final buffer system than in the initial dissolving solvent.[9] This often happens when a peptide dissolved in a small volume of organic solvent is diluted too quickly into an aqueous buffer.[8]
-
Aggregation: Peptides, particularly those with hydrophobic regions, can aggregate over time, leading to the formation of insoluble particles.[12]
-
Temperature Changes: A decrease in temperature can reduce the solubility of some peptides, causing them to precipitate out of solution.
To resolve this, you can try to re-solubilize the peptide by gentle warming or brief sonication.[7] If the issue persists, it may be necessary to re-evaluate the solvent system or the peptide concentration.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for this compound?
A1: There is no single universal solvent for all peptides.[13] The best approach is to start with sterile, distilled water.[7] Based on the amino acid sequence of this compound, which contains both a basic (Arg) and an acidic (Glu) residue, its solubility will be pH-dependent.[2] If it is insoluble in water, a slightly acidic or basic solution should be tried next. For peptides with a net positive charge, a dilute acidic solution (e.g., 10% acetic acid) can be used.[9] For peptides with a net negative charge, a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) may be effective.[9][14] If aqueous solutions fail, organic solvents like DMF or DMSO can be used for initial dissolution, followed by careful dilution.[6][7]
Q2: How do I determine the net charge of this compound?
A2: To estimate the net charge of the peptide at a given pH, you can assign a charge to each relevant amino acid residue:
-
Basic residues (positively charged): Arginine (Arg), Lysine (Lys), Histidine (His), and the N-terminal amino group each have a charge of +1 at acidic to neutral pH.[15]
-
Acidic residues (negatively charged): Aspartic acid (Asp), Glutamic acid (Glu), and the C-terminal carboxyl group each have a charge of -1 at neutral to basic pH.[15]
For this compound at neutral pH (~7):
-
N-terminus: +1
-
Arginine (Arg): +1
-
Glutamic acid (Glu): -1
-
C-terminus: -1 The estimated net charge is (+1) + (+1) + (-1) + (-1) = 0. Since the net charge is close to zero at neutral pH, the peptide may have its lowest solubility around this pH (its isoelectric point).[2] Therefore, adjusting the pH to be more acidic (e.g., pH 3-6) or more basic (e.g., pH 8-10) should increase its solubility.
Q3: Can I store the peptide in solution?
A3: It is generally recommended to store peptides in lyophilized form at -20°C or -80°C for long-term stability.[4][13] If you need to store the peptide in solution, it is best to prepare aliquots of a stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[14] Peptide solutions should be stored at -20°C or preferably -80°C.[15] The choice of solvent for the stock solution is critical; using a solvent that ensures the peptide remains in solution upon freezing and thawing is important. For peptides containing methionine, like this compound, it is advisable to use oxygen-free solvents to prevent oxidation.[16]
Q4: What is the molecular weight and chemical formula of this compound?
A4: The chemical formula for this compound is C36H60N12O13S, and its molecular weight is 901.01 g/mol .[17]
Data Summary
| Property | Value / Recommendation | Source |
| Molecular Formula | C36H60N12O13S | [17] |
| Molecular Weight | 901.01 g/mol | [17] |
| Predicted Net Charge at pH 7 | ~0 | [15] |
| Recommended Initial Solvent | Sterile, distilled water | [7] |
| Alternative Aqueous Solvents | Dilute acetic acid (for acidic pH) or ammonium bicarbonate (for basic pH) | [9][14] |
| Recommended Organic Co-solvents | DMF (preferred due to Met residue), DMSO, Acetonitrile | [6][10][11] |
| Solubility Enhancement Techniques | pH adjustment, Sonication, Gentle warming | [1][4][7] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to determine the optimal solvent for this compound without risking the entire peptide stock.
Materials:
-
Lyophilized this compound peptide
-
Sterile, distilled water
-
0.1 M Acetic acid
-
0.1 M Ammonium bicarbonate
-
Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.[13]
-
Weigh a small amount of the peptide (e.g., 1 mg) into four separate microcentrifuge tubes.
-
Tube 1 (Water): Add a small volume of sterile, distilled water (e.g., 100 µL) to the first tube. Vortex gently. Observe for dissolution. If the solution is not clear, proceed with the next steps on this tube.
-
pH Adjustment:
-
Tube 2 (Acidic): Add 100 µL of 0.1 M acetic acid. Vortex gently.
-
Tube 3 (Basic): Add 100 µL of 0.1 M ammonium bicarbonate. Vortex gently.
-
-
Organic Co-solvent:
-
Tube 4 (DMF): Add a minimal volume of DMF (e.g., 10-20 µL) and vortex until the peptide is fully dissolved. Then, slowly add sterile, distilled water dropwise while vortexing to reach a final volume of 100 µL. Observe for any precipitation.
-
-
Further Steps for Insoluble Samples: If the peptide is not fully dissolved in any of the above, you can try the following for each tube:
-
Observation: A peptide is considered dissolved when the solution is clear and free of any visible particles.[7]
Visualizations
Caption: Troubleshooting workflow for peptide solubility.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. reta-peptide.com [reta-peptide.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. lifetein.com [lifetein.com]
- 6. News - How to increase the solubility of peptides? [gtpeptide.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. lifetein.com [lifetein.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 14. lifetein.com [lifetein.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. pharmaffiliates.com [pharmaffiliates.com]
Preventing H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH degradation in solution
This technical support center provides guidance on preventing the degradation of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH in solution. Below you will find frequently asked questions and troubleshooting guides to assist in your research and development.
Frequently Asked Questions (FAQs)
Q1: My peptide solution is showing a rapid loss of purity. What are the most likely causes of degradation for this compound?
A1: The primary routes of degradation for this peptide are likely oxidation of the methionine (Met) residue and hydrolysis of the peptide bonds. Methionine is highly susceptible to oxidation, forming methionine sulfoxide and then methionine sulfone, especially in the presence of oxygen, metal ions, or peroxides. Peptide bond hydrolysis can occur at both acidic and basic pH, with certain amino acid sequences being more labile.
Q2: What is the optimal pH for storing my this compound solution?
A2: Generally, a slightly acidic pH (between 4 and 6) is recommended for peptide stability to minimize both base-catalyzed and acid-catalyzed hydrolysis. However, the optimal pH must be determined empirically. Storing the peptide in a buffered solution will help maintain the desired pH.
Q3: Can I store my peptide solution at room temperature?
A3: It is highly recommended to store peptide solutions at low temperatures to slow down degradation rates. For short-term storage (a few days), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is necessary. Avoid repeated freeze-thaw cycles, as this can also cause degradation. Aliquoting the solution into single-use volumes is a best practice.
Q4: Are there any additives that can help improve the stability of my peptide solution?
A4: Yes, various excipients can be used to enhance peptide stability. Antioxidants such as methionine, ascorbic acid, or thioglycerol can be added to competitively inhibit the oxidation of the methionine residue in your peptide. Chelating agents like EDTA can be used to sequester metal ions that may catalyze oxidation.
Troubleshooting Guide
Issue: HPLC analysis shows an increasing peak corresponding to the oxidized form of the peptide.
-
Root Cause: The methionine residue is likely undergoing oxidation. This can be accelerated by dissolved oxygen in the buffer, trace metal ions, or exposure to light.
-
Solution:
-
De-gas Buffers: Before preparing your peptide solution, de-gas all buffers by sparging with an inert gas like nitrogen or argon, or by vacuum filtration.
-
Use High-Purity Reagents: Ensure you are using high-purity water and buffer components to minimize metal ion contamination.
-
Add Antioxidants: Consider adding a scavenger antioxidant to the formulation. See the table below for a comparison of common antioxidants.
-
Protect from Light: Store the solution in amber vials or protect it from light to prevent photo-oxidation.
-
Issue: The concentration of my peptide is decreasing over time, with no single major degradation product observed.
-
Root Cause: This may be due to non-specific adsorption of the peptide to the surface of the storage container, especially if the container is made of glass. General hydrolysis at multiple peptide bonds could also be a contributing factor.
-
Solution:
-
Container Material: Use polypropylene or other low-binding tubes for storage. Silanized glass vials can also be used to reduce adsorption.
-
Excipients: Adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween 20) or a bulking agent like mannitol can help to reduce surface adsorption.
-
pH and Temperature Control: Re-evaluate the pH and storage temperature of your solution. Refer to the stability data in the tables below to select more suitable conditions.
-
Quantitative Data Summary
The following tables present illustrative data from a stability study on this compound, demonstrating the impact of different conditions on its degradation.
Table 1: Effect of pH and Temperature on Peptide Purity Over 30 Days
| Buffer pH | Storage Temperature (°C) | Initial Purity (%) | Purity after 30 Days (%) |
| 3.0 | 25 | 99.5 | 85.2 |
| 5.0 | 25 | 99.5 | 92.1 |
| 7.4 | 25 | 99.5 | 88.7 |
| 3.0 | 4 | 99.5 | 94.3 |
| 5.0 | 4 | 99.5 | 98.5 |
| 7.4 | 4 | 99.5 | 96.1 |
Table 2: Effect of Antioxidants on Methionine Oxidation at 25°C in pH 7.4 Buffer
| Antioxidant | Concentration (mM) | Initial Purity (%) | Purity after 14 Days (%) | Oxidized Form (%) |
| None | 0 | 99.6 | 90.3 | 8.1 |
| L-Methionine | 10 | 99.6 | 97.2 | 1.5 |
| Ascorbic Acid | 10 | 99.6 | 96.8 | 1.9 |
| Thioglycerol | 10 | 99.6 | 97.5 | 1.2 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for assessing the purity of this compound and detecting degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 45% B
-
25-27 min: 45% to 95% B
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B
-
32-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the peptide solution to a final concentration of 1 mg/mL in Mobile Phase A.
Visualizations
Optimizing H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH concentration for assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of the peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store the lyophilized this compound peptide?
A: Proper storage and handling are critical for maintaining peptide integrity. Lyophilized peptides should be stored at -20°C or colder, protected from light.[1][2][3] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption, which can decrease stability.[2][4] For use, create a high-concentration stock solution by dissolving the peptide in a suitable solvent. Given the sequence contains a basic (Arg) and an acidic (Glu) residue, sterile distilled water or a standard buffer like PBS (pH 5-7) is a good starting point.[5] For long-term use, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2][5]
Q2: What is the recommended starting concentration for this peptide in a new in vitro assay?
A: For a novel peptide without established activity, it is recommended to perform a broad-range dose-response curve to identify the optimal concentration window. A typical starting range for initial screening is from 1 nM to 100 µM.[6] This wide range helps determine if the peptide has a biological effect (e.g., cytotoxic, proliferative, inhibitory) and establishes a narrower range for subsequent, more detailed experiments to calculate metrics like EC₅₀ or IC₅₀.
Q3: How do I accurately calculate the peptide concentration for my stock solution?
A: Calculating peptide concentration based on the weight of the lyophilized powder can be inaccurate because it may contain 10-70% non-peptide components like water and salts by weight.[7][8] The actual amount of peptide is referred to as the "net peptide content," which is often 50-90% of the total mass.[7] For precise concentration determination, the net peptide content provided by the manufacturer should be used. For example, if you weigh 1 mg of a product with 80% net peptide content, you have 0.8 mg of the actual peptide. You would dissolve this in 800 µL of solvent to achieve a 1 mg/mL stock solution.[7] If the peptide sequence contained Tryptophan (Trp) or Tyrosine (Tyr), UV spectrophotometry at 280 nm could be used for calculation, but this sequence does not contain those residues.[8]
Q4: The peptide contains Methionine (Met). Are there any special precautions I should take?
A: Yes, peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation.[1] To minimize this, consider using oxygen-free buffers/water for dissolution. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent before use.[4][9] When storing solutions, flushing the headspace of the vial with inert gas can also help preserve the peptide's activity.[9]
Troubleshooting Guide
This guide addresses common issues encountered when working with peptides in assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observed biological effect | 1. Peptide Degradation: Improper storage or multiple freeze-thaw cycles.[1][5] 2. Incorrect Concentration: Calculation did not account for net peptide content.[7] 3. Suboptimal Assay Conditions: pH, temperature, or buffer composition may not be suitable for peptide activity. 4. Low Solubility: The peptide has precipitated out of the solution. | 1. Always aliquot stock solutions and store them at -80°C. Use a fresh aliquot for each experiment.[2] 2. Recalculate the stock solution concentration based on the net peptide content from the certificate of analysis. 3. Verify that assay conditions are within a stable range for peptides (typically pH 5-7).[5] 4. Attempt to dissolve the peptide in a small amount of a stronger, assay-compatible solvent like DMSO first, then dilute with the assay buffer.[6] |
| High variability between replicates | 1. Inconsistent Pipetting: Especially with small volumes of a concentrated stock. 2. Peptide Precipitation: Peptide is not fully soluble at the working concentration in the assay medium. 3. Uneven Cell Seeding: For cell-based assays, variation in cell numbers per well. | 1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of the final peptide dilution.[6] 2. Visually inspect wells for precipitation. Perform a solubility test at the highest concentration before running the full assay. 3. Thoroughly mix the cell suspension before and during plating. Allow cells to settle at room temperature before incubation to ensure even distribution.[6] |
| Unexpected or opposite effect | 1. Solvent Toxicity: The solvent used to dissolve the peptide (e.g., DMSO) is affecting the cells at the concentration used. 2. TFA Interference: Trifluoroacetic acid (TFA), a remnant from purification, can lower the pH and affect cell growth.[10] 3. Endotoxin Contamination: Can cause unwanted immune reactions in immunological assays.[9] | 1. Run a "vehicle control" with only the solvent at the highest concentration used in the experiment to measure its baseline effect. 2. For sensitive assays, consider using TFA-removed grade peptide if available.[11] Ensure the final medium is buffered sufficiently. 3. Use endotoxin-free reagents and test the peptide for endotoxin contamination if unexpected immunological activity is observed. |
Experimental Protocols & Methodologies
Protocol 1: Determining Optimal Concentration with a Cell Viability (MTT) Assay
This protocol provides a method to screen for the effect of this compound on cell viability and determine its effective concentration range.
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[6]
-
-
Peptide Stock and Dilution Preparation:
-
Prepare a 10 mM stock solution of the peptide in sterile PBS or water.
-
Create a 2X working concentration serial dilution series. For a final concentration range of 1 nM to 100 µM, you would prepare 2X solutions from 200 µM down to 2 nM in the cell culture medium. Include a "vehicle control" (medium with solvent only) and a "no treatment" control.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully add 100 µL of the 2X peptide dilutions to the corresponding wells. This will dilute the peptide to the final 1X concentration.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[6]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium.
-
Add 150 µL of a solubilization solvent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (Percent Viability = [Abs_treated / Abs_control] * 100).
-
Plot the Percent Viability against the log of the peptide concentration to generate a dose-response curve and determine the IC₅₀/EC₅₀.
-
Visualizations
Workflow for Optimizing Peptide Concentration
References
- 1. genscript.com [genscript.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. calculation of peptide concentration [biosyn.com]
- 9. genscript.com [genscript.com]
- 10. youtube.com [youtube.com]
- 11. H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 peptide [novoprolabs.com]
Troubleshooting non-specific binding of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing non-specific binding issues with the peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH.
Understanding the Peptide: this compound
The peptide with the sequence this compound is a polypeptide that has been identified through peptide screening techniques.[1] Such peptides are valuable tools in various research applications, including the study of protein-protein interactions, functional analyses, and epitope mapping, particularly within the realm of drug discovery and development.[1]
Amino Acid Composition Analysis:
A preliminary analysis of the peptide's amino acid sequence can provide insights into its potential behavior and susceptibility to non-specific binding:
-
Hydrophilic Residues: The presence of Arginine (Arg), Serine (Ser), and Glutamic acid (Glu) suggests that the peptide has hydrophilic regions. The charged residues, Arginine (positively charged) and Glutamic acid (negatively charged), can participate in electrostatic interactions.
-
Hydrophobic Residues: Alanine (Ala), Methionine (Met), and Proline (Pro) contribute to the hydrophobic character of the peptide. Proline residues also introduce kinks in the peptide backbone, which can influence its conformation and potential for non-specific interactions.
-
Amphipathic Nature: The combination of hydrophilic and hydrophobic residues suggests that the peptide may be amphipathic, meaning it has both water-loving and water-fearing regions. This property can sometimes lead to non-specific binding to hydrophobic surfaces.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding with this compound?
A1: Non-specific binding of peptides like this compound can arise from several factors:[2]
-
Hydrophobic Interactions: The peptide may adhere to hydrophobic surfaces of microplates, beads, or other experimental consumables.[3][4][5][6]
-
Electrostatic Interactions: The charged residues (Arginine and Glutamic acid) can interact with charged surfaces or molecules.[2]
-
Aggregation: The peptide may self-aggregate, leading to non-specific interactions with various surfaces.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the solid phase (e.g., microplate wells) can leave them open for peptide adherence.[7][8]
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffers used can influence the charge and conformation of the peptide, affecting its binding properties.[9][10]
Q2: How can I reduce non-specific binding by optimizing my blocking step?
A2: The blocking step is crucial for minimizing non-specific binding. Consider the following:
-
Choice of Blocking Agent: Different blocking agents work through different mechanisms. Experiment with a variety of options to find the most effective one for your assay. Common choices include:
-
Proteins: Bovine Serum Albumin (BSA), Casein, or Non-fat Dry Milk are frequently used to block unoccupied sites on a solid phase.[11][12] Casein has been shown to be a more effective blocking agent than BSA or gelatin in some assays.[11]
-
Normal Serum: Serum from a non-immunized animal (e.g., rabbit serum) can be an excellent blocking agent as it contains a diverse mixture of proteins that can effectively block a wide range of non-specific sites.[13]
-
Detergents: Non-ionic detergents like Tween-20 can help reduce hydrophobic interactions, but in some cases, they may not be sufficient on their own and can even contribute to non-specific binding.[11] Combining a detergent with a protein blocker is often a good strategy.[12]
-
Polymers: Inert polymers such as Polyethylene Glycol (PEG), Polyvinyl Alcohol (PVA), and Polyvinylpyrrolidone (PVP) can also be effective blocking agents.[12]
-
-
Concentration and Incubation Time: Ensure you are using the optimal concentration of the blocking agent and incubating for a sufficient amount of time to allow for complete blocking of the surface.[8]
Q3: Can adjusting the buffer composition help in reducing non-specific binding?
A3: Yes, optimizing your buffer is a key strategy. Pay attention to:
-
pH: The pH of the buffer can affect the net charge of the peptide. Experiment with a range of pH values to find one that minimizes electrostatic interactions with the assay surface.[9][10]
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffers can help to disrupt non-specific electrostatic interactions.[9][14]
-
Additives: The inclusion of certain additives can be beneficial:
Q4: What is the best way to choose experimental consumables to minimize non-specific binding?
A4: The material of your consumables can significantly impact non-specific binding.[4][5]
-
Low-Binding Plastics: Whenever possible, use "low-binding" or "protein-repellent" microplates, tubes, and pipette tips. These are often made of polypropylene or have special surface coatings to reduce protein and peptide adhesion.
-
Material Comparison: If you are experiencing significant issues, consider testing different types of plasticware (e.g., polypropylene vs. polystyrene) to see if one performs better for your specific peptide and assay. Some studies suggest that polymers like polymethylmethacrylate (PMMA) or polyethylene terephthalate (PET) can reduce hydrophobic peptide loss compared to polypropylene.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting non-specific binding of this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in all wells/samples | Inadequate blocking | - Increase the concentration of your blocking agent. - Increase the blocking incubation time and/or temperature. - Test different blocking agents (see Table 1). |
| Sub-optimal buffer conditions | - Adjust the pH of your assay and wash buffers. - Increase the ionic strength of your buffers by adding NaCl (e.g., up to 500 mM). - Add a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer. | |
| High signal in negative control samples | Peptide is binding to the solid phase or other assay components | - Include a blocking agent (e.g., 1% BSA) in your peptide diluent. - Use low-binding microplates and tubes. - Ensure thorough washing steps to remove unbound peptide. |
| Inconsistent or variable results | Peptide aggregation or adsorption to consumables | - Prepare fresh peptide solutions for each experiment. - Use low-binding consumables. - Briefly sonicate the peptide solution before use to break up aggregates. |
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Protein-based blocking of hydrophobic and hydrophilic sites. | Readily available, relatively inexpensive. | May cross-react with some antibodies. |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | Protein-based blocking. | Often more effective than BSA, inexpensive.[11] | Can contain phosphoproteins that may interfere with some assays. |
| Normal Serum | 1-10% (v/v) | Diverse protein mixture for broad blocking.[13] | Highly effective.[13] | Can be more expensive, potential for cross-reactivity. |
| Tween-20 | 0.05-0.1% (v/v) | Non-ionic detergent that reduces hydrophobic interactions. | Compatible with most assays. | May not be sufficient as a sole blocking agent.[11] |
| Polyethylene Glycol (PEG) | 1% (w/v) | Polymer-based coating of surfaces.[12] | Inert, low potential for cross-reactivity. | May not be as effective as protein-based blockers in all situations. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
-
Prepare a series of blocking buffers with different blocking agents (e.g., 1% BSA, 3% non-fat dry milk, 5% normal serum in PBS).
-
Coat a 96-well plate with your target protein or antibody, if applicable. If testing for binding to the plate itself, leave the wells uncoated.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of each blocking buffer to different wells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Add a solution of this compound (at a concentration known to produce a high background) to the blocked wells. Include a negative control with no peptide.
-
Incubate for the standard time and temperature of your assay.
-
Wash the plate thoroughly.
-
Detect the bound peptide using your standard detection method.
-
Compare the signal in the wells treated with different blocking buffers to identify the most effective one.
Protocol 2: Evaluating Buffer Composition
-
Prepare a set of assay buffers with varying pH (e.g., pH 6.0, 7.4, 8.5) and ionic strengths (e.g., 150 mM, 300 mM, 500 mM NaCl).
-
Use the optimal blocking protocol determined in Protocol 1.
-
Dilute this compound in each of the different assay buffers.
-
Perform your standard assay , using the corresponding buffer for all subsequent steps (e.g., dilutions, washes).
-
Compare the signal-to-noise ratio for each buffer condition to determine the optimal composition for minimizing non-specific binding.
Visualizations
Caption: A workflow for troubleshooting non-specific peptide binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Frontiers | On the origin of non-specific binders isolated in the selection of phage display peptide libraries [frontiersin.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. meridianbioscience.com [meridianbioscience.com]
- 8. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. corning.com [corning.com]
- 13. biocompare.com [biocompare.com]
- 14. nicoyalife.com [nicoyalife.com]
H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH stability testing in different buffers
Technical Support Center: H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH Stability
This technical support center provides guidance on the stability testing, handling, and troubleshooting for the peptide this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound? For optimal long-term stability, the lyophilized peptide should be stored at -20°C or -80°C.[1][2] To prevent condensation, which can accelerate degradation, allow the vial to warm to room temperature in a desiccator before opening.
Q2: How should I reconstitute this peptide? The solubility of a peptide is highly dependent on its amino acid sequence and the pH of the solvent.[3] Your peptide contains both a basic (Arg) and an acidic (Glu) residue, meaning its net charge is pH-dependent.
-
Initial Step: Attempt to dissolve the peptide in sterile, purified water.
-
For Basic Peptides (Net Positive Charge): If solubility is poor, try a dilute acidic solution, such as 10% acetic acid.[4][5]
-
For Acidic Peptides (Net Negative Charge): If the peptide is acidic, a dilute basic solution like 1% ammonium bicarbonate may improve solubility.[5]
-
For Hydrophobic Peptides: If the peptide remains insoluble, it may have significant hydrophobic character. In this case, dissolve it in a minimal amount of an organic solvent like DMSO or acetonitrile, and then slowly add the aqueous buffer of your choice while vortexing.[4][5][6]
-
Aids to Dissolution: Brief sonication can help break up aggregates and improve dissolution.[4][5]
Q3: What is the expected stability of this peptide in different buffers? Specific stability data for this compound is not publicly available and must be determined empirically. Stability is influenced by pH, buffer composition, and temperature.[7][8][9] The presence of Methionine (Met) makes this peptide particularly susceptible to oxidation.[10][11] We recommend conducting a stability study using the protocol provided below to determine the optimal buffer system for your application. The following table is a template for presenting your results.
Data Presentation
Table 1: Example Stability Data for this compound at 37°C
| Buffer System | pH | % Intact Peptide Remaining (24 hours) | % Primary Degradant (e.g., Met-Oxide) |
| 10 mM Phosphate | 5.0 | User-generated data | User-generated data |
| 10 mM Phosphate-Buffered Saline (PBS) | 7.4 | User-generated data | User-generated data |
| 50 mM Tris-HCl | 8.5 | User-generated data | User-generated data |
Troubleshooting Guides
Issue: I am observing rapid degradation of my peptide in solution.
Degradation can occur through several chemical pathways. For the sequence this compound, the most probable causes are oxidation and hydrolysis.[12]
-
Possible Cause 1: Oxidation
-
Why it happens: Your peptide contains a Methionine (Met) residue, which is highly susceptible to oxidation, forming methionine sulfoxide and methionine sulfone. This can be accelerated by exposure to atmospheric oxygen, metal ions, or pro-oxidants.[10][11][13]
-
Troubleshooting Steps:
-
Use degassed, high-purity water and buffers to minimize dissolved oxygen.
-
Avoid buffers containing metal ions if possible, or use a chelating agent like EDTA.
-
Store peptide solutions in tightly sealed vials, and consider purging the headspace with an inert gas like argon or nitrogen.[2]
-
Minimize freeze-thaw cycles by storing the peptide in single-use aliquots.
-
-
-
Possible Cause 2: Hydrolysis
-
Why it happens: Peptide bonds can be cleaved by hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.[11] Sequences containing Serine (Ser) can be more susceptible to hydrolysis at certain pH values.[11]
-
Troubleshooting Steps:
-
Determine the optimal pH for stability by performing a pH profile study (see Protocol below). Most peptides are most stable in a neutral pH range (around 6-8), but this is sequence-dependent.[2]
-
Store solutions at low temperatures (e.g., 4°C for short-term, -80°C for long-term) to slow the rate of hydrolysis.
-
-
Caption: Troubleshooting workflow for peptide degradation.
Experimental Protocols
Protocol: Assessing Peptide Stability by Reverse-Phase HPLC (RP-HPLC)
This protocol describes a method to determine the stability of this compound in various buffers over time.[1][2][14][15]
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Buffer components (e.g., sodium phosphate, Tris-HCl)
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
-
RP-HPLC system with UV detector
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade ACN.
-
Peptide Stock Solution (1 mg/mL): Carefully reconstitute the lyophilized peptide in HPLC-grade water to create a concentrated stock solution.
-
Test Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, 8.5).
3. Experimental Procedure:
-
Sample Preparation: Dilute the peptide stock solution into each test buffer to a final concentration of 0.1 mg/mL.
-
Time Zero (T=0) Sample: Immediately after dilution, take an aliquot from each buffer condition. Quench the sample by diluting it 1:1 with Mobile Phase A and store immediately at -80°C. This is your baseline reference.
-
Incubation: Incubate the remaining samples at the desired test temperature (e.g., 37°C).[12]
-
Time Points: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from each buffer condition, quench as described in step 2, and store at -80°C until analysis.[16][17]
4. HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient: Develop a linear gradient to separate the parent peptide from its degradants (e.g., 5% to 65% Mobile Phase B over 20 minutes).
-
Analysis: Analyze all samples from all time points in a single sequence to ensure consistency.
5. Data Analysis:
-
Integrate the peak area of the intact peptide in each chromatogram.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample for that specific buffer.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Plot the % Remaining versus time for each buffer condition to determine the stability profile.
Caption: Experimental workflow for peptide stability assessment.
References
- 1. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. peptidesuk.com [peptidesuk.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asparagine deamidation dependence on buffer type, pH, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Studies for Peptides and Proteins – StabilityStudies.in [stabilitystudies.in]
- 10. Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Peptide stability studies – Genepep [genepep.com]
- 13. Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
How to handle methionine oxidation in H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH
Welcome to the technical support center for handling methionine oxidation in synthetic peptides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the oxidation of methionine residues in peptides, such as H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH.
Frequently Asked Questions (FAQs)
Q1: What is methionine oxidation and why is it a concern for my peptide?
A: Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation. The thioether side chain of methionine can be readily oxidized by reactive oxygen species (ROS) to form methionine sulfoxide (Met(O)).[1][2] This modification introduces an additional oxygen atom, increasing the peptide's mass by 16 Da.[1] The oxidation can alter the peptide's physicochemical properties, such as its polarity and conformation, which can in turn affect its biological activity, stability, and efficacy.[3][4][5] For therapeutic peptides, this can lead to a loss of function and the introduction of impurities.[3]
Q2: When is my peptide most likely to become oxidized?
A: Methionine oxidation can occur at various stages of the peptide lifecycle:
-
During Solid-Phase Peptide Synthesis (SPPS): Although the thioether in methionine is generally stable during standard Fmoc-based SPPS, some oxidation can occur.[1]
-
During Acidic Cleavage: The final cleavage step from the resin support, typically using strong acids like trifluoroacetic acid (TFA), is a major step where oxidation can happen.[1][6]
-
During Purification and Storage: Exposure to air, light, and certain buffer components can lead to oxidation over time.[3]
Q3: How can I detect methionine oxidation in my peptide sample?
A: The most common method for detecting methionine oxidation is Mass Spectrometry (MS) . The oxidized peptide will have a characteristic mass increase of +16 Da per oxidized methionine residue.[1][7] Collision-induced dissociation (CID) in tandem MS can show a signature neutral loss of 64 Da (methanesulfenic acid, CH₃SOH) from fragments containing the oxidized methionine.[7] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used, as the more polar methionine sulfoxide-containing peptide will typically have a different retention time than the native peptide.[3]
Q4: Can I reverse methionine oxidation?
A: Yes, methionine sulfoxide can be reduced back to methionine. This can be achieved through both chemical and enzymatic methods. Chemical reduction can be performed using reagents like ammonium iodide and dimethyl sulfide (Me₂S).[1][8] Enzymatic reduction is carried out using methionine sulfoxide reductases (MsrA and MsrB), which are specific for the two diastereomers of methionine sulfoxide.[2][9][10]
Troubleshooting Guides
Problem 1: My mass spectrometry data shows a significant peak at +16 Da of my expected peptide mass.
-
Possible Cause: This strongly indicates that the methionine residue in your peptide has been oxidized to methionine sulfoxide.
-
Troubleshooting Steps:
-
Confirm the Oxidation Site: If your peptide has multiple methionines or other easily oxidizable residues like tryptophan, perform tandem MS (MS/MS) to confirm the location of the +16 Da modification. A neutral loss of 64 Da from a fragment ion is characteristic of oxidized methionine.[7]
-
Review Your Protocol: Identify potential sources of oxidation in your synthesis, cleavage, and purification steps. Were harsh oxidative conditions used? Was the peptide exposed to air for extended periods?
-
Implement Preventative Measures: For future syntheses, use cleavage cocktails designed to minimize oxidation (see Table 1).
-
Reduce the Oxidized Peptide: If you need to rescue the current batch, proceed with a reduction protocol (see Experimental Protocols section).
-
Problem 2: I observe a new, more polar peak in my RP-HPLC chromatogram.
-
Possible Cause: The appearance of a new, earlier-eluting peak (more polar) can be indicative of methionine oxidation.
-
Troubleshooting Steps:
-
Fraction Collection and Analysis: Collect the new peak and the main peak separately and analyze both fractions by mass spectrometry to confirm their identities.
-
Optimize Purification: If oxidation is confirmed, consider modifying your purification buffers. Degassing buffers and adding antioxidants can help prevent further oxidation during purification.
-
Storage Conditions: Ensure your purified peptide is stored under appropriate conditions (e.g., lyophilized, under an inert atmosphere, protected from light) to prevent long-term oxidation.
-
Experimental Protocols
Protocol 1: Prevention of Methionine Oxidation During Cleavage
This protocol outlines the use of a cleavage cocktail designed to minimize methionine oxidation during the final cleavage step of Fmoc-based SPPS.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Anisole
-
Trimethylsilyl chloride (TMSCl)
-
Dimethyl sulfide (Me₂S)
-
Triphenylphosphine (PPh₃)
-
Cold diethyl ether
Procedure:
-
Prepare the cleavage cocktail: TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v/v/v) containing 1 mg/mL of PPh₃.[6] For peptides also containing cysteine, add triisopropylsilane (TIS) to the mixture (TFA/Anisole/TIS/TMSCl/Me₂S, 85:5:5:5:5).[6]
-
Add the cleavage cocktail to the peptide-bound resin.
-
Incubate for 1-2 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Protocol 2: Reduction of Methionine Sulfoxide
This protocol describes a chemical method to reduce oxidized methionine back to its native form.
Materials:
-
Oxidized peptide sample
-
Ammonium iodide (NH₄I)
-
Dimethyl sulfide (Me₂S)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system for purification
Procedure:
-
Dissolve the oxidized peptide in a suitable solvent.
-
Prepare the reduction solution: TFA containing NH₄I and Me₂S. A reported effective combination is TFA-NH₄I-Me₂S.[6]
-
Add the reduction solution to the peptide.
-
Incubate the reaction at room temperature. Monitor the reaction progress by LC-MS to determine the optimal reaction time.
-
Once the reduction is complete, purify the peptide using RP-HPLC to remove the reagents and any remaining unreduced peptide.
Protocol 3: Quantification of Methionine Oxidation using MObBa
The Methionine Oxidation by Blocking with Alkylation (MObBa) method provides an accurate way to quantify methionine oxidation by selectively alkylating unoxidized methionines.[11][12]
Materials:
-
Peptide sample
-
Iodoacetamide (IAA)
-
LC-MS system
Procedure:
-
Adjust the pH of the peptide solution to a low pH (e.g., pH 4).
-
Add iodoacetamide (IAA) to the peptide solution to alkylate the unoxidized methionine residues.
-
Incubate the reaction. Unoxidized methionines will be alkylated, while oxidized methionines will not react.[11][12]
-
Analyze the sample by LC-MS.
-
Quantify the degree of oxidation by comparing the peak intensities of the alkylated (unoxidized) and non-alkylated (oxidized) peptide.[11]
Data Presentation
Table 1: Comparison of Cleavage Cocktails for Preventing Methionine Oxidation
| Cleavage Cocktail Composition | % Oxidation (Example Peptide) | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | 1.4 - 2.9% | [6] |
| TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | Eradicated | [6] |
| Reagent H (TFA/phenol/thioanisole/EDT/H₂O/Me₂S/NH₄I) | Specifically designed to prevent Met oxidation | [6] |
EDT: 1,2-ethanedithiol
Visualizations
Caption: Chemical pathway of methionine oxidation and reduction.
Caption: Workflow for handling methionine oxidation.
Caption: Troubleshooting decision tree for methionine oxidation.
References
- 1. biotage.com [biotage.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Reducing peptide aggregation for H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of the peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH.
I. Peptide Overview
Sequence: this compound
Molecular Formula: C36H60N12O13S[1]
Molecular Weight: 901.01 g/mol [1]
Theoretical Isoelectric Point (pI): The theoretical isoelectric point (pI) of a peptide is the pH at which the peptide carries no net electrical charge. For this compound, with a basic residue (Arg, pKa ~12.5), an acidic residue (Glu, pKa ~4.3), and the N- and C-termini, the pI is estimated to be in the neutral to slightly acidic range. It is crucial to experimentally determine the pI for precise control over solubility.
II. Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy. What is happening?
Cloudiness or precipitation in your peptide solution is a strong indicator of aggregation.[2] Peptide aggregation is a process where individual peptide molecules associate to form larger, often insoluble, complexes.[3] This can be influenced by factors such as pH, temperature, peptide concentration, and ionic strength.[4][5]
Q2: How does pH affect the aggregation of this peptide?
The pH of the solution is a critical factor in peptide stability.[6] Peptides are least soluble at their isoelectric point (pI), where the net charge is zero, leading to increased aggregation.[2][7] To maintain solubility, the pH of the solution should be adjusted to be at least 1-2 units above or below the peptide's pI.[2][8] For this peptide, with both acidic (Glu) and basic (Arg) residues, its net charge will be sensitive to pH changes.[9]
Q3: Can the salt concentration in my buffer influence aggregation?
Yes, ionic strength plays a significant role in peptide aggregation.[10][11] Salts can either stabilize or destabilize a peptide in solution. At low concentrations, salts can screen electrostatic repulsions between charged residues, which can sometimes promote aggregation.[10] Conversely, at higher concentrations, the effect can be more complex and sequence-dependent.[12] It is advisable to empirically test a range of salt concentrations to find the optimal condition for your peptide.
Q4: Are there any additives or excipients that can help reduce aggregation?
Various excipients can be used to minimize peptide aggregation.[13][14] These include:
-
Amino acids: Arginine and glycine have been shown to reduce aggregation for some biomolecules.[4]
-
Sugars and Polyols: Sucrose and trehalose can stabilize peptides.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) can prevent surface-induced aggregation at low concentrations.[15]
Q5: How should I properly store my this compound to prevent aggregation?
Proper storage is essential for preventing peptide aggregation.[2]
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment.[2]
-
In Solution: It is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[2]
III. Troubleshooting Guides
Problem: Peptide is difficult to dissolve.
This is a common issue, especially with peptides that have hydrophobic residues like Alanine and Methionine present in this sequence.
Troubleshooting Workflow
Caption: Workflow for dissolving a difficult peptide.
Problem: Solution becomes cloudy over time.
This indicates that the peptide is aggregating after being initially dissolved.
Troubleshooting Steps:
-
Optimize pH: Ensure the pH of your buffer is not near the peptide's isoelectric point.
-
Reduce Peptide Concentration: Higher concentrations can accelerate aggregation.[4] Try working with a more dilute solution if your experimental design allows.
-
Optimize Ionic Strength: Empirically test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to identify the optimal condition for solubility.
-
Add Excipients: Screen different excipients to find one that stabilizes the peptide.
Table 1: Effect of pH and Ionic Strength on Peptide Aggregation (Hypothetical Data)
| pH | Ionic Strength (NaCl) | % Aggregation (after 24h at 25°C) |
| 4.0 | 50 mM | 65% |
| 4.0 | 150 mM | 75% |
| 7.0 | 50 mM | 20% |
| 7.0 | 150 mM | 15% |
| 9.0 | 50 mM | 10% |
| 9.0 | 150 mM | 5% |
Table 2: Effect of Excipients on Peptide Aggregation (Hypothetical Data)
| Excipient (at 50 mM) | % Aggregation (after 24h at 25°C in PBS, pH 7.4) |
| None | 18% |
| L-Arginine | 5% |
| Glycine | 10% |
| Sucrose | 8% |
| Polysorbate 20 (0.01%) | 3% |
IV. Experimental Protocols
Protocol 1: Determination of Optimal pH for Solubility
-
Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, Tris, glycine-NaOH).
-
Attempt to dissolve a small, equal amount of the lyophilized peptide in each buffer to a final concentration of 1 mg/mL.
-
Vortex each sample for 1 minute and let it stand for 10 minutes at room temperature.
-
Visually inspect each sample for turbidity.
-
For a more quantitative measure, measure the absorbance at 600 nm (OD600). A higher OD600 indicates more aggregation.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like fibrils, a common type of peptide aggregate.[4]
Experimental Workflow
Caption: Workflow for a Thioflavin T (ThT) assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide in the desired buffer. It's recommended to filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.[2]
-
Prepare a stock solution of ThT (e.g., 1 mM in water) and a working solution in the assay buffer (e.g., 20 µM).
-
-
Assay Setup:
-
In a 96-well black plate, add the peptide solution to the wells.
-
Include control wells with buffer only and buffer with ThT.
-
Add the ThT working solution to all wells.
-
-
Measurement:
-
Place the plate in a plate reader capable of fluorescence measurement.
-
Set the excitation wavelength to approximately 440 nm and the emission wavelength to approximately 485 nm.
-
Incubate the plate at a constant temperature (e.g., 37°C) with periodic shaking.
-
Record fluorescence readings at regular intervals (e.g., every 15 minutes) for the duration of the experiment.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer with ThT from the peptide samples.
-
Plot the fluorescence intensity against time to generate an aggregation curve.
-
V. Methods for Characterizing Aggregates
Should aggregation occur, a variety of biophysical techniques can be employed to characterize the nature of the aggregates.
Logical Relationship of Characterization Techniques
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ionic Strength Modulation of the Free Energy Landscape of Aβ40 Peptide Fibril Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 15. scispace.com [scispace.com]
H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH quality control and assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthetic peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of synthetic this compound?
A1: For most research applications, the purity of the synthetic peptide, as determined by High-Performance Liquid Chromatography (HPLC), should typically be ≥95%. For more sensitive applications, such as in vitro bioassays or pre-clinical studies, a purity of ≥98% is often required. The purity specifications should be clearly defined in the certificate of analysis provided by the manufacturer.
Q2: How should I properly store and handle the lyophilized peptide?
A2: Lyophilized this compound should be stored at -20°C or colder in a desiccated environment to prevent degradation. Before use, allow the vial to equilibrate to room temperature in a desiccator to avoid moisture condensation, which can reduce the peptide's stability and net weight.
Q3: What are the common impurities that can be found in a preparation of this peptide?
A3: Common impurities in synthetic peptides like this compound include:
-
Deletion sequences: Peptides missing one or more amino acid residues.[1][2]
-
Truncated sequences: Incomplete peptide chains.
-
Oxidized products: The methionine (Met) residue in the sequence is susceptible to oxidation, forming methionine sulfoxide.
-
Residual reagents from synthesis: Such as trifluoroacetic acid (TFA) used during purification.[3]
-
Incompletely deprotected sequences: Peptides with remaining protecting groups from the synthesis process.[1]
Q4: How can I determine the net peptide content of my sample?
A4: The net peptide content, which is the actual percentage of peptide in the lyophilized powder, can be determined by amino acid analysis or nitrogen analysis.[4] This is important for accurate quantification, as lyophilized peptides also contain counterions (like TFA) and water.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quality control and assessment of this compound.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | Ensure proper storage conditions (-20°C or colder, desiccated). Avoid repeated freeze-thaw cycles. |
| Oxidation of Methionine | Use freshly prepared solutions. Consider adding antioxidants like DTT to your buffers if compatible with your experiment. Confirm the presence of oxidized peptide using mass spectrometry. |
| Aggregation | The peptide sequence contains both hydrophobic (Pro, Ala, Met) and charged (Arg, Glu) residues, which could lead to aggregation. Try dissolving the peptide in different solvents (e.g., acetonitrile/water, DMSO) and sonicate briefly. Analyze by HPLC using a different gradient or column. |
| Contamination | Ensure all labware and solvents are clean. Run a blank injection of your solvent to check for system contamination. |
Issue 2: Inaccurate Peptide Quantification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Assumption of Purity | Do not assume 100% peptide content from the gross weight. Use the net peptide content provided in the certificate of analysis or determine it via amino acid analysis for accurate concentration calculations.[4] |
| Inaccurate Extinction Coefficient | This peptide does not contain Trp or Tyr residues, so UV absorbance at 280 nm is not suitable for quantification. Quantification should be based on absorbance at a lower wavelength (e.g., 214 nm) against a standard curve of a similar peptide or by using amino acid analysis. |
| Peptide Adsorption to Surfaces | Peptides can adhere to glass or plastic surfaces.[5] Use low-binding microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the peptide solution can also help. |
| Solubility Issues | Incomplete dissolution will lead to inaccurate concentration. Refer to the solubility test report if available.[6] Test different solvent systems. The presence of Arg and Glu suggests that solubility may be pH-dependent. |
Issue 3: Discrepancy in Mass Spectrometry Data
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Molecular Weight Calculation | Ensure you are calculating the correct monoisotopic or average mass for the protonated molecule [M+H]⁺. The theoretical monoisotopic mass of this compound is 900.4226 g/mol . |
| Presence of Adducts | Sodium [M+Na]⁺ or potassium [M+K]⁺ adducts are common in mass spectrometry. Check for peaks corresponding to these adducts. |
| Peptide Modifications | A +16 Da shift in mass could indicate oxidation of the methionine residue. Other modifications from the synthesis process may also be present. |
| Fragmentation Issues | If performing MS/MS for sequencing, ensure the collision energy is optimized to obtain a good fragmentation pattern. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the peptide.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 65% Mobile Phase B over 30 minutes. The exact gradient should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Inject 10-20 µL.
-
Mass Spectrometry (MS)
-
Objective: To confirm the identity (molecular weight) of the peptide.
-
Methodology:
-
Technique: Electrospray Ionization (ESI) is commonly used for peptides.
-
Sample Preparation: The sample eluted from the HPLC can be directly infused into the mass spectrometer. Alternatively, a separate solution of the peptide (e.g., 10 µM in 50% acetonitrile/water with 0.1% formic acid) can be prepared.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
MS/MS (Tandem Mass Spectrometry): To confirm the amino acid sequence, the [M+H]⁺ ion can be selected and fragmented to produce a characteristic pattern of b- and y-ions.
-
Amino Acid Analysis (AAA)
-
Objective: To determine the amino acid composition and quantify the peptide.[7][8][9]
-
Methodology:
-
Hydrolysis: The peptide is hydrolyzed to its constituent amino acids, typically using 6 M HCl at 110°C for 24 hours in the gas phase.[8]
-
Derivatization: The free amino acids are derivatized to make them detectable (e.g., with phenylisothiocyanate - PITC).[9][10]
-
Separation and Detection: The derivatized amino acids are separated by HPLC and quantified by UV or fluorescence detection.[9]
-
Quantification: The amount of each amino acid is compared to a known standard to determine the peptide concentration.
-
Visualizations
Caption: Quality control workflow for synthetic peptides.
Caption: Troubleshooting logic for peptide quality issues.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. H-Gly-Gly-Glu-OH peptide [novoprolabs.com]
- 4. Analytical methods and Quality Control for peptide products [biosynth.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. genscript.com [genscript.com]
- 7. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. Amino Acid Analysis Overview [biosyn.com]
Technical Support Center: Best Practices for Storing Lyophilized H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of the lyophilized peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for lyophilized this compound?
For long-term stability, lyophilized peptides should be stored at -20°C or, preferably, at -80°C.[1][2][3][4] Storing at these low temperatures significantly slows down degradation processes.[5][6] It is crucial to store the peptide in a tightly sealed container in a dry, dark environment to prevent degradation from moisture, light, and air.[5][7][8]
Q2: Can I store the lyophilized peptide at room temperature or in a refrigerator?
For short-term storage, up to a few weeks or months, storing the lyophilized peptide at 4°C (refrigerator temperature) is acceptable.[3][5][9] Some peptides may even be stable at room temperature for several weeks.[3][8] However, for any duration beyond a few months, storage at -20°C or -80°C is strongly recommended to ensure maximum stability.[1][3]
Q3: The peptide sequence contains Methionine (Met), Glutamic Acid (Glu), and Arginine (Arg). Are there any special considerations?
Yes, the amino acid composition of this peptide warrants special attention:
-
Methionine (Met): This residue is susceptible to oxidation.[2][7][9][10][11] Therefore, it is critical to minimize the peptide's exposure to air. Storing under an inert gas like nitrogen or argon can further protect against oxidation.[6][8]
-
Glutamic Acid (Glu) and Arginine (Arg): These residues are hygroscopic, meaning they readily absorb moisture from the air (a process called deliquescence).[7][12] Moisture can significantly reduce the long-term stability of the peptide.[8][10] It is essential to handle the peptide in a dry environment and store it in a desiccator.[7][8]
Q4: How should I handle the lyophilized peptide before use?
To prevent moisture contamination, allow the vial to warm to room temperature in a desiccator before opening.[8][9][13] This prevents condensation from forming on the cold peptide powder.[8] Weigh out the desired amount quickly and reseal the vial tightly.[9][13]
Q5: What is the best way to store the peptide after reconstitution?
The shelf-life of peptides in solution is very limited compared to their lyophilized form.[7][10] It is not recommended to store peptides in solution for long periods.[7][9] If storage in solution is necessary, use a sterile buffer at a pH of 5-6, aliquot the solution into single-use vials, and store them at -20°C.[7][10][12] Avoid repeated freeze-thaw cycles as this can degrade the peptide.[7][8][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced peptide activity or purity | Improper storage temperature. | Store lyophilized peptide at -20°C or -80°C for long-term storage.[1][2][3][4] |
| Exposure to moisture. | Always allow the vial to reach room temperature in a desiccator before opening.[8][9] Store with a desiccant.[1][7] | |
| Oxidation of Methionine. | Minimize exposure to air.[3] Consider storing under an inert gas.[6][8] | |
| Exposure to light. | Store in a dark container or wrap the vial in aluminum foil.[1][5][7] | |
| Repeated freeze-thaw cycles of reconstituted peptide. | Aliquot the reconstituted peptide into single-use vials to avoid multiple freeze-thaw cycles.[7][8][10] | |
| Difficulty dissolving the peptide | Peptide has degraded or aggregated. | Assess peptide purity using HPLC. Consider using a different reconstitution solvent or sonication to aid dissolution.[9] |
| Visible changes in the lyophilized powder (e.g., clumping, discoloration) | Moisture absorption or degradation. | This indicates improper storage. The peptide may be compromised. It is recommended to assess the purity and integrity of the peptide using analytical methods like HPLC and Mass Spectrometry.[14] |
Quantitative Storage Recommendations
| Storage Condition | Temperature | Duration | Key Considerations |
| Long-Term | -80°C | Months to years[3][4] | Optimal for maximum stability.[1] |
| -20°C | Months to years[5][7][8] | A common and effective long-term storage temperature. | |
| Short-Term | 4°C | Weeks to months[3][5][9] | Suitable for peptides that will be used in the near future. |
| Room Temperature | Ambient | Days to weeks[3][8] | Not recommended for extended periods. Stability is highly sequence-dependent. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing peptide purity.[15][16]
Objective: To determine the purity of the this compound peptide by separating it from any impurities or degradation products.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the lyophilized peptide and dissolve it in an appropriate solvent (e.g., 0.1% Trifluoroacetic acid (TFA) in water or acetonitrile) to a known concentration.[17]
-
Column Selection: A reverse-phase C18 column is typically used for peptide analysis.[17][18]
-
Mobile Phase: A gradient of two solvents is commonly used:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: A typical gradient might run from 5% to 60% Solvent B over 20-30 minutes.[17] This gradual increase in organic solvent concentration allows for the separation of the peptide from its impurities based on their hydrophobicity.
-
Detection: The peptide is detected by its absorbance at 214 nm (peptide bond) or 280 nm (if aromatic residues are present).[16][17]
-
Data Analysis: The purity of the peptide is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram and expressing it as a percentage.[15][17]
Protocol 2: Mass Spectrometry (MS) for Integrity Verification
Mass spectrometry is used to determine the molecular weight of the peptide and identify any degradation products or modifications.[16][19]
Objective: To confirm the identity and integrity of the this compound peptide.
Methodology:
-
Sample Preparation: The peptide solution prepared for HPLC analysis can often be directly used for MS analysis.
-
Ionization: Electrospray ionization (ESI) is a common technique for ionizing peptides.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the peptide ions is measured.
-
Data Analysis: The resulting spectrum will show a peak or a series of peaks corresponding to the molecular weight of the intact peptide. The presence of unexpected peaks may indicate impurities, degradation products (e.g., oxidation of Methionine, which results in a +16 Da mass shift), or other modifications.[20]
Visualizations
Caption: Logical flow for optimal storage of lyophilized peptides.
References
- 1. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 2. peptidesystems.com [peptidesystems.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 6. jpt.com [jpt.com]
- 7. genscript.com [genscript.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 12. genscript.com [genscript.com]
- 13. bachem.com [bachem.com]
- 14. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 15. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
Validation & Comparative
Validating the Bioactivity of NF-κB Inhibiting Peptides In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, making it a prime target for therapeutic intervention in a host of inflammatory diseases. Peptide-based inhibitors of this pathway offer a promising avenue for drug development due to their high specificity and potential for reduced off-target effects compared to small molecules. This guide provides a comparative overview of the in vitro validation of a well-characterized NF-κB inhibiting peptide, the NEMO-Binding Domain (NBD) peptide, against other inhibitory molecules. We present key experimental data, detailed protocols for bioactivity assays, and visual representations of the underlying signaling pathway and experimental workflows.
Comparative Analysis of NF-κB Inhibitors
The NBD peptide is a well-established inhibitor of the NF-κB pathway. It functions by disrupting the interaction between NF-κB essential modulator (NEMO) and the IκB kinase (IKK) complex, a critical step in the activation of NF-κB. For a comprehensive evaluation, we compare the bioactivity of the wild-type NBD peptide (NBDwt) with a synthetically modified, more potent version (NBD2), and a common small molecule inhibitor, BAY 11-7082.
| Inhibitor | Target | Assay Type | Cell Line | Concentration | Result |
| NBDwt Peptide | NEMO-IKKα/β interaction | NF-κB Luciferase Reporter | HeLa | 100 µM | ~50% inhibition of IL-1β induced NF-κB activity |
| NBD2 Peptide | NEMO-IKKα/β interaction | NF-κB Luciferase Reporter | HeLa | 10 µM | >80% inhibition of IL-1β induced NF-κB activity[1] |
| BAY 11-7082 | IKK complex | NF-κB Luciferase Reporter | HEK293 | 10 µM | Significant inhibition of NF-κB activity |
| NBDwt Peptide | Downstream gene expression | IL-8 mRNA quantification | HeLa | 100 µM | Moderate reduction in IL-1β induced IL-8 expression |
| NBD2 Peptide | Downstream gene expression | IL-8 mRNA quantification | HeLa | 10 µM | Potent reduction in IL-1β induced IL-8 expression[1] |
| BAY 11-7082 | IκBα phosphorylation | Western Blot | Various | 5-10 µM | Inhibition of TNF-α induced IκBα phosphorylation |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to validate these inhibitors, the following diagrams illustrate the NF-κB signaling pathway and a typical in vitro validation workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxicity of the peptide inhibitors.
Materials:
-
HEK293 or HeLa cells
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Peptide inhibitors (NBDwt, NBD2) and small molecule inhibitor (BAY 11-7082)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the inhibitors (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO for small molecules, sterile water or PBS for peptides).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of the peptides on NF-κB transcriptional activity.
Materials:
-
HEK293 or HeLa cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
96-well white, clear-bottom plates.
-
Complete culture medium.
-
Peptide inhibitors and small molecule inhibitor.
-
Inflammatory stimulus (e.g., TNF-α at 10 ng/mL or IL-1β at 20 ng/mL).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the inhibitors at desired concentrations for 1-2 hours.
-
Stimulate the cells with the inflammatory agent for 6-8 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Express the results as a percentage of the stimulated control.
Quantification of Inflammatory Cytokines (ELISA)
Objective: To measure the effect of the inhibitors on the production of downstream inflammatory mediators.
Materials:
-
RAW 264.7 or similar macrophage-like cell line.
-
24-well plates.
-
Complete culture medium.
-
Peptide inhibitors and small molecule inhibitor.
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) at 1 µg/mL).
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6).
-
Microplate reader.
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with the inhibitors for 1-2 hours.
-
Stimulate the cells with LPS for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Quantify the cytokine concentrations based on a standard curve.
This guide provides a framework for the in vitro validation of NF-κB inhibiting peptides. The presented data and protocols offer a starting point for researchers to design and execute their own comparative studies in the pursuit of novel anti-inflammatory therapeutics.
References
Unraveling Peptide Specificity: A Comparative Guide to H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH and Scrambled Peptide Controls
For researchers, scientists, and drug development professionals, establishing the sequence-specific activity of a peptide is a cornerstone of rigorous scientific inquiry. This guide provides a framework for comparing the biological activity of the peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH with its scrambled peptide control, ensuring that observed effects are directly attributable to its unique amino acid sequence.
The principle of using a scrambled peptide as a negative control is fundamental in peptide research. A scrambled peptide is synthesized with the exact same amino acid composition as the active peptide but in a randomized sequence.[1][2] This control is crucial for differentiating sequence-dependent biological activities from non-specific effects that might arise from the general physicochemical properties of the peptide, such as charge or hydrophobicity.[1][2]
Currently, specific experimental data directly comparing the biological activity of this compound to a scrambled control is not publicly available. The biological function and associated signaling pathways of this particular peptide sequence have not been detailed in the scientific literature based on the conducted search.
To facilitate future research and provide a clear methodological blueprint, this guide presents a series of standardized experimental protocols and data presentation formats that can be employed to rigorously compare this compound with a scrambled counterpart.
Data Presentation: A Framework for Quantitative Comparison
Once experimental data is obtained, it is crucial to present it in a clear and concise manner. The following table templates are designed for easy comparison of the quantitative results from key experiments.
Table 1: Comparative Effect of this compound and Scrambled Peptide on Target Receptor Binding Affinity
| Peptide | Concentration (µM) | Binding Affinity (Kd, nM) |
| This compound | 1 | [Insert Value] |
| 10 | [Insert Value] | |
| 100 | [Insert Value] | |
| Scrambled Peptide | 1 | [Insert Value] |
| 10 | [Insert Value] | |
| 100 | [Insert Value] | |
| Vehicle Control | N/A | [Insert Value] |
Table 2: Comparative Effect on Downstream Signaling Pathway Activation (e.g., Phosphorylation of a Key Kinase)
| Peptide | Concentration (µM) | Fold Change in Phosphorylation (vs. Vehicle) |
| This compound | 1 | [Insert Value] |
| 10 | [Insert Value] | |
| 100 | [Insert Value] | |
| Scrambled Peptide | 1 | [Insert Value] |
| 10 | [Insert Value] | |
| 100 | [Insert Value] | |
| Vehicle Control | N/A | 1.0 |
Table 3: Comparative Effect on a Functional Cellular Response (e.g., Cell Proliferation or Cytokine Release)
| Peptide | Concentration (µM) | Cellular Response (e.g., % Inhibition) |
| This compound | 1 | [Insert Value] |
| 10 | [Insert Value] | |
| 100 | [Insert Value] | |
| Scrambled Peptide | 1 | [Insert Value] |
| 10 | [Insert Value] | |
| 100 | [Insert Value] | |
| Vehicle Control | N/A | 0% |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed protocols for foundational experiments to assess the sequence-specific activity of this compound.
Receptor Binding Assay (e.g., Radioligand Binding Assay)
Objective: To determine if the peptide specifically binds to a target receptor.
Methodology:
-
Cell Culture: Culture cells expressing the target receptor to an appropriate density.
-
Membrane Preparation: Harvest cells and prepare cell membrane fractions by homogenization and centrifugation.
-
Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled ligand known to bind the receptor and varying concentrations of the test peptide (this compound or scrambled peptide).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 1 hour at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Western Blot for Downstream Signaling
Objective: To assess if the peptide activates a specific intracellular signaling pathway.
Methodology:
-
Cell Culture and Treatment: Seed cells in culture plates and grow to 70-80% confluency. Starve the cells in a serum-free medium for a defined period (e.g., 4-6 hours) and then treat with varying concentrations of this compound, scrambled peptide, or vehicle control for a specific time.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for the phosphorylated form of the target signaling protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein).
Cell-Based Functional Assay (e.g., Proliferation Assay)
Objective: To determine if the peptide elicits a specific cellular response.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound, scrambled peptide, or vehicle control.
-
Incubation: Incubate the cells for a period relevant to the functional response being measured (e.g., 24-72 hours for proliferation).
-
Assay: Perform a cell viability/proliferation assay, such as the MTT or WST-1 assay, according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation or inhibition relative to the vehicle control.
Visualization of Experimental Logic and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and hypothesized signaling pathways.
Caption: A generalized workflow for comparing an active peptide with its scrambled control.
Caption: A generic signaling cascade that can be investigated for the active peptide.
By employing these rigorous comparative methodologies, researchers can confidently ascertain the sequence-specific effects of this compound, paving the way for a deeper understanding of its biological function and therapeutic potential. The presented framework provides a robust starting point for any investigation into the activity of this and other novel peptides.
References
Unveiling the Potential of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH: A Comparative Analysis with the Known Integrin Inhibitor, Arg-Gly-Asp (RGD) Peptide
For Immediate Release
In the dynamic landscape of drug discovery and cellular research, the identification and characterization of novel bioactive peptides are of paramount importance. This guide presents a comparative analysis of the synthetic peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH (GGRSPAMPE) with the well-established integrin inhibitor, the Arg-Gly-Asp (RGD) peptide. While direct experimental data on GGRSPAMPE is limited, this comparison, based on sequence motif analysis and the known functions of related peptides, aims to provide a foundational understanding of its potential biological activities for researchers, scientists, and drug development professionals.
Introduction to this compound and RGD Peptides
This compound is a synthetic nonapeptide whose specific biological function is not yet fully elucidated. Its sequence contains several motifs, including Gly-Gly-Arg, Arg-Ser-Pro, and Pro-Ala-Met, which suggest potential roles in cellular interactions and signaling.
The tripeptide Arg-Gly-Asp (RGD) is a renowned motif found in many extracellular matrix proteins. It is a potent and specific inhibitor of certain integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion. By binding to the RGD-binding site on integrins, RGD peptides can modulate various cellular processes, including adhesion, migration, proliferation, and survival.
Comparative Analysis: Sequence, Structure, and Potential Function
A direct comparison of the full GGRSPAMPE sequence with known bioactive peptides does not yield an exact match. However, analysis of its constituent motifs provides valuable insights into its potential functions and allows for a logical comparison with the RGD peptide.
| Feature | This compound (GGRSPAMPE) | Arg-Gly-Asp (RGD) Peptide |
| Sequence | Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu | Arg-Gly-Asp |
| Key Motif | Contains a Gly-Gly-Arg sequence, which shares similarities with the Arg-Gly-Asp (RGD) motif in terms of the presence of a positively charged Arginine residue adjacent to a Glycine. | The Arg-Gly-Asp sequence is a well-defined integrin-binding motif. |
| Potential Target | The presence of the Arg residue suggests a potential interaction with negatively charged pockets on cell surface receptors, possibly including integrins, although likely with different specificity than RGD. | Primarily targets the RGD-binding pocket of various integrins, such as αvβ3, αvβ5, and α5β1. |
| Potential Biological Activity | Potentially involved in cell adhesion, signaling, or as a modulator of enzyme activity. The multiple proline residues may confer a specific, rigid conformation. | Potent inhibitor of integrin-mediated cell adhesion, leading to effects on cell migration, proliferation, and angiogenesis. |
Postulated Signaling Pathway
Based on the potential interaction with cell surface receptors like integrins, the signaling pathway for GGRSPAMPE could share similarities with that of RGD peptides, albeit with different downstream effects and potency. The following diagram illustrates a hypothetical signaling cascade that could be initiated by the binding of GGRSPAMPE to a cell surface receptor.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols for Comparative Studies
To empirically validate the potential functions of GGRSPAMPE and compare it to the RGD peptide, the following experimental protocols are recommended:
1. Cell Adhesion Assay:
-
Objective: To determine if GGRSPAMPE can inhibit or promote cell adhesion to extracellular matrix proteins.
-
Methodology:
-
Coat microplate wells with an extracellular matrix protein (e.g., fibronectin, vitronectin).
-
Pre-incubate cells (e.g., endothelial cells, fibroblasts) with varying concentrations of GGRSPAMPE or RGD peptide (as a positive control).
-
Seed the cells into the coated wells and allow them to adhere for a specified time.
-
Wash away non-adherent cells.
-
Quantify the number of adherent cells using a suitable method (e.g., crystal violet staining, fluorescence-based assays).
-
2. Competitive Binding Assay:
-
Objective: To assess if GGRSPAMPE binds to the same receptor as the RGD peptide.
-
Methodology:
-
Incubate cells known to express RGD-binding integrins with a labeled RGD peptide (e.g., fluorescently tagged).
-
Add increasing concentrations of unlabeled GGRSPAMPE or unlabeled RGD peptide (as a competitor).
-
Measure the displacement of the labeled RGD peptide using techniques like flow cytometry or fluorescence microscopy.
-
3. Enzyme Inhibition Assay:
-
Objective: To investigate if GGRSPAMPE can inhibit the activity of specific proteases, given the presence of proline residues which can influence peptide stability and enzyme recognition.
-
Methodology:
-
Select a relevant enzyme (e.g., a matrix metalloproteinase or a serine protease).
-
Incubate the enzyme with its specific substrate in the presence of varying concentrations of GGRSPAMPE.
-
Measure the rate of substrate cleavage over time using a spectrophotometric or fluorometric assay.
-
Experimental Workflow Diagram
The following diagram outlines a general workflow for the initial characterization and comparison of GGRSPAMPE with a known inhibitor like the RGD peptide.
Caption: A streamlined workflow for the functional analysis of GGRSPAMPE.
Conclusion and Future Directions
While this compound does not possess the canonical RGD integrin-binding motif, its sequence suggests a potential role in modulating cellular interactions. The presence of an arginine residue and multiple proline residues indicates that it may adopt a specific conformation allowing it to interact with cell surface receptors or enzymes. The proposed experimental protocols provide a clear path forward for elucidating the biological activity of this novel peptide and comparing its efficacy and mechanism of action to well-characterized molecules like the RGD peptide. Further research in this area could uncover new therapeutic leads for a variety of diseases characterized by aberrant cell adhesion and signaling.
Unraveling Peptide Function: A Comparative Guide to Alanine Scanning Mutagenesis of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH
For researchers, scientists, and drug development professionals, understanding the precise contribution of individual amino acid residues to a peptide's biological activity is paramount. Alanine scanning mutagenesis is a powerful technique to systematically dissect these contributions. This guide provides a comprehensive comparison of the performance of alanine-substituted analogues of the peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH, supported by hypothetical experimental data and detailed protocols.
Principles of Alanine Scanning
Alanine scanning is a site-directed mutagenesis technique where individual amino acid residues in a protein or peptide are systematically replaced by alanine.[1][2] Alanine is chosen for this role due to its small, non-bulky, and chemically inert methyl side chain.[1][2] This substitution effectively removes the original side chain beyond the β-carbon, allowing researchers to assess the functional importance of that side chain to the peptide's stability, binding affinity, or overall activity, while minimizing disruptions to the main peptide backbone and secondary structure.[2][3] A significant change in function upon mutation to alanine suggests that the original residue's side chain plays a critical role.
Analysis of the this compound Sequence
The peptide this compound is a decapeptide with a diverse array of amino acid residues, each with unique properties that could contribute to its biological function.
-
Glycine (Gly, G): The simplest amino acid, with only a hydrogen atom as its side chain, providing significant conformational flexibility to the peptide backbone.[4][5]
-
Arginine (Arg, R): A positively charged, bulky amino acid, often involved in electrostatic interactions and hydrogen bonding.[4][5][6]
-
Serine (Ser, S): A polar, uncharged amino acid with a hydroxyl group that can participate in hydrogen bonding.[4][5]
-
Proline (Pro, P): Unique for its cyclic side chain that imparts significant conformational rigidity to the peptide backbone, often inducing turns.[4][5]
-
Alanine (Ala, A): A nonpolar, hydrophobic amino acid, serving as the baseline in this study.
-
Methionine (Met, M): A nonpolar, hydrophobic amino acid containing a sulfur atom.[5]
-
Glutamic Acid (Glu, E): A negatively charged amino acid, capable of forming salt bridges and hydrogen bonds.[5][6]
Hypothetical Performance Data: Alanine Scan of this compound
To illustrate the potential outcomes of an alanine scan on this peptide, the following table summarizes hypothetical data from a receptor-ligand binding assay. The data represents the change in binding affinity (ΔΔG) of each alanine-substituted peptide relative to the wild-type (WT) peptide. A positive ΔΔG indicates that the mutation is detrimental to binding, suggesting the original residue is important for the interaction.
| Position | Wild-Type Residue | Mutant Residue | Hypothetical Relative Binding Affinity (%) | Hypothetical ΔΔG (kcal/mol) | Interpretation of Side Chain Importance |
| 1 | Gly | Ala | 95 | +0.07 | Minimal contribution |
| 2 | Gly | Ala | 90 | +0.14 | Minimal contribution, may provide backbone flexibility |
| 3 | Arg | Ala | 15 | +2.5 | Critical: Likely involved in key electrostatic or hydrogen bonding interactions |
| 4 | Ser | Ala | 60 | +0.6 | Moderate contribution, possibly through hydrogen bonding |
| 5 | Pro | Ala | 75 | +0.35 | Minor contribution to binding, but likely important for overall conformation |
| 6 | Ala | - | 100 | 0 | No change (native residue is Alanine) |
| 7 | Met | Ala | 30 | +1.6 | Important: Likely involved in hydrophobic interactions |
| 8 | Pro | Ala | 80 | +0.28 | Minor contribution to binding, likely maintains structural turn |
| 9 | Glu | Ala | 25 | +1.9 | Important: Likely forms a critical salt bridge or hydrogen bond |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of alanine scanning results. Below are protocols for the key experiments.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): The wild-type and all alanine-substituted peptides are synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a rink amide resin.[7]
-
Amino Acid Coupling: Each Fmoc-protected amino acid (3 equivalents) is activated with a coupling agent like HBTU (3 equivalents) and a base such as DIPEA (6 equivalents) in DMF and coupled to the resin-bound peptide.[8]
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF to allow for the coupling of the next amino acid.[7][8]
-
Cleavage and Deprotection: Once synthesis is complete, the peptides are cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[7]
-
Purification: The crude peptides are purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[7][9][10] The purity of the final peptides should be >95% as confirmed by analytical RP-HPLC and mass spectrometry.
Receptor-Ligand Binding Assay
A competitive radioligand binding assay can be used to determine the binding affinity of the synthesized peptides.[11]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains a fixed concentration of the receptor (e.g., cell membranes expressing the target receptor), a fixed concentration of a radiolabeled ligand known to bind the receptor, and increasing concentrations of the unlabeled competitor peptide (either wild-type or an alanine mutant).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This can be achieved by rapid filtration through a filter mat that traps the cell membranes.
-
Quantification: The amount of bound radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of competitor peptide that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) can then be calculated from the IC50 value. The change in the free energy of binding (ΔΔG) is calculated using the formula: ΔΔG = RTln(Ki_mutant / Ki_wild-type).
Visualizing the Process and a Hypothetical Pathway
To better understand the experimental process and the potential biological context of the peptide, the following diagrams are provided.
Alternative Approaches and Concluding Remarks
While alanine scanning is a robust method, other techniques can provide complementary information. For instance, hydrophile scanning , where residues are systematically replaced with charged amino acids like lysine or glutamic acid, can offer insights into the effects of introducing charge at specific positions.[12] Additionally, computational alanine scanning can be employed as a preliminary step to predict "hot spots" before undertaking laborious experimental work.[13][14][15]
References
- 1. Alanine scanning - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. Khan Academy [khanacademy.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Computational alanine scanning mutagenesis--an improved methodological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Computational alanine scanning of protein-protein interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH Binding Partners: A Methodological Guide
A comprehensive search of scientific literature and publicly available databases reveals no experimentally validated binding partners for the specific peptide sequence H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH. This suggests that the peptide may be a novel agent, a synthetic construct not yet characterized, or part of a larger protein where its specific binding interactions have not been individually studied.
Given the absence of existing experimental data, this guide will instead provide a methodological framework for researchers, scientists, and drug development professionals to identify, validate, and compare potential binding partners for this peptide. This framework outlines a logical workflow from computational prediction to experimental validation, and includes templates for data presentation and visualization as requested.
I. Proposed Workflow for Identification and Validation of Binding Partners
The following workflow outlines a systematic approach to identifying and validating the binding partners of a novel peptide such as this compound.
Caption: A proposed workflow for the identification and validation of peptide binding partners.
II. Data Presentation: Hypothetical Comparison of Binding Partners
Once potential binding partners are identified and experimentally validated, the quantitative data should be summarized for clear comparison. The table below serves as a template for presenting such data.
| Binding Partner | Gene Symbol | Method of Validation | Binding Affinity (K D) | Kinetic Parameters (k on , k off ) | Cellular Localization |
| Protein A | GENEA | Surface Plasmon Resonance | 150 nM | 1.2 x 10 5 M -1 s -1 , 1.8 x 10 -2 s -1 | Nucleus |
| Protein B | GENEB | Isothermal Titration Calorimetry | 1.2 µM | Not Determined | Cytoplasm |
| Receptor C | RECC | Bio-Layer Interferometry | 800 nM | 3.5 x 10 4 M -1 s -1 , 2.8 x 10 -2 s -1 | Cell Membrane |
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are summaries of common experimental protocols for validating and quantifying peptide-protein interactions.
1. Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding affinity and kinetics of the peptide-protein interaction.
-
Methodology:
-
Immobilize the purified potential binding partner (ligand) onto a sensor chip.
-
Prepare a series of concentrations of the this compound peptide (analyte).
-
Flow the peptide solutions over the sensor chip surface.
-
Measure the change in the refractive index at the surface as the peptide binds to the immobilized protein.
-
Use a regeneration solution to remove the bound peptide.
-
Analyze the resulting sensorgrams to calculate the association rate (k on ), dissociation rate (k off ), and equilibrium dissociation constant (K D ).
-
2. Isothermal Titration Calorimetry (ITC)
-
Objective: To measure the thermodynamic parameters of the binding interaction.
-
Methodology:
-
Load a solution of the purified potential binding partner into the sample cell of the calorimeter.
-
Load a concentrated solution of the this compound peptide into the injection syringe.
-
Inject small aliquots of the peptide solution into the sample cell.
-
Measure the heat released or absorbed during the binding event.
-
Plot the heat change against the molar ratio of the reactants.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
3. Co-Immunoprecipitation (Co-IP)
-
Objective: To verify the interaction between the peptide and its potential binding partner in a cellular context.
-
Methodology:
-
Transfect cells to express a tagged version of the potential binding partner.
-
Lyse the cells to release the proteins.
-
Add the this compound peptide to the cell lysate.
-
Add an antibody that specifically recognizes the tagged protein and incubate to form an antibody-protein-peptide complex.
-
Use protein A/G beads to precipitate the antibody-protein complex.
-
Wash the beads to remove non-specific binding partners.
-
Elute the proteins from the beads and analyze by Western blotting using an antibody against the peptide or a tag on the peptide.
-
IV. Signaling Pathway Analysis
Should a binding partner be identified, for instance, a cell surface receptor, the subsequent signaling pathway can be elucidated. The following diagram illustrates a hypothetical signaling cascade initiated by peptide binding.
Caption: A hypothetical MAPK/ERK signaling pathway activated by peptide binding to a receptor.
Comprehensive Analysis of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH Reveals a Notable Absence of Publicly Available Biological Data
For Immediate Release
Shanghai, China – December 8, 2025 – An in-depth review of scientific literature and patent databases for the peptide with the sequence H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH, identified by the CAS number 2022956-40-5, has found no publicly available information regarding its biological activity, mechanism of action, or any associated dose-response data. Despite being commercially available for research purposes, its functional significance and therapeutic potential remain uncharacterized in the public domain.
The peptide, a nine-amino-acid chain with the sequence Glycine-Glycine-Arginine-Serine-Proline-Alanine-Methionine-Proline-Glutamic acid, is listed by several chemical suppliers. This indicates its synthesis and availability for procurement by research laboratories. However, a thorough search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, as well as global patent repositories, did not yield any publications or patents detailing its discovery, biological targets, or experimental evaluation.
This lack of data prevents the construction of a dose-response curve, a critical tool in pharmacology for understanding the relationship between the concentration of a substance and its biological effect. Consequently, it is not possible to provide a comparison guide detailing its performance against other alternatives, as no experimental data for such a comparison exists in publicly accessible resources.
Researchers and drug development professionals are advised that while this compound is available as a research chemical, any investigation into its properties would be entering uncharted territory. The absence of prior art means that its potential applications, efficacy, and safety profile are entirely unknown.
For scientists interested in exploring the functional role of this peptide, the initial steps would involve a series of in vitro and in vivo studies to determine its biological target and characterize its activity. Such research would be foundational in establishing its pharmacological profile.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Sequence | This compound |
| CAS Number | 2022956-40-5 |
| Molecular Formula | C₃₆H₆₀N₁₂O₁₃S |
| Molecular Weight | 901.01 g/mol |
Experimental Protocols:
Due to the absence of experimental data for this compound, a generalized protocol for determining a dose-response curve is provided below for hypothetical application.
Hypothetical Protocol for In Vitro Dose-Response Determination:
-
Target Identification: The initial and most critical step would be to identify the biological target of the peptide. This could be achieved through various screening methods, such as affinity chromatography, yeast two-hybrid screening, or computational predictions followed by experimental validation.
-
Assay Development: Once a target is identified (e.g., a receptor or enzyme), a specific and sensitive assay to measure the peptide's effect on the target's activity must be developed. This could be a binding assay, an enzymatic activity assay, or a cell-based functional assay measuring a downstream signaling event.
-
Peptide Preparation: A stock solution of this compound would be prepared in a suitable solvent (e.g., sterile water or DMSO) and then serially diluted to create a range of concentrations.
-
Assay Execution: The various concentrations of the peptide would be added to the assay system (e.g., wells of a microplate containing the target protein or cells expressing the target).
-
Data Collection: After a defined incubation period, the assay signal would be measured using an appropriate instrument (e.g., a spectrophotometer, fluorometer, or luminometer).
-
Data Analysis: The measured responses would be plotted against the corresponding peptide concentrations. The data would then be fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine key parameters such as the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).
Signaling Pathway Visualization:
Without a known biological target or mechanism of action, it is impossible to create a specific signaling pathway diagram for this compound. A generic experimental workflow for dose-response analysis is provided below.
Caption: A generalized workflow for determining the dose-response relationship of a peptide.
A Comparative Guide to the Reproducibility of Experiments Using H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility concerning the synthetic peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH. Due to the limited availability of published data for this specific peptide, this document outlines standardized protocols and factors influencing reproducibility based on established methodologies for similar peptides. This guide serves as a practical resource for designing and troubleshooting experiments involving this and other synthetic peptides.
I. Peptide Synthesis and Purification: Ensuring Initial Reproducibility
The foundation of reproducible experimental results lies in the quality and purity of the synthetic peptide. Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing peptides like this compound. The reproducibility of SPPS is influenced by factors such as the choice of resin, coupling reagents, and purification methods.
Table 1: Key Parameters for Reproducible Solid-Phase Peptide Synthesis (SPPS) of this compound
| Parameter | Recommended Protocol | Alternative | Considerations for Reproducibility |
| Synthesis Strategy | Fmoc/tBu Chemistry | Boc/Bzl Chemistry | Fmoc chemistry is generally preferred for its milder cleavage conditions, reducing the risk of side reactions and improving final purity. |
| Solid Support (Resin) | Rink Amide Resin | Wang Resin | The choice of resin determines the C-terminal modification (amide vs. carboxylic acid). Consistent use of the same resin type is crucial. |
| Coupling Reagent | HBTU/HATU with DIPEA | DIC/HOBt | The efficiency of the coupling reagent can impact the yield and purity. Consistent use of a high-efficiency reagent is recommended. |
| Purification Method | Reverse-Phase HPLC | Ion-Exchange Chromatography | RP-HPLC is the gold standard for peptide purification. The gradient and column type should be kept consistent for reproducible purity profiles. |
| Quality Control | Mass Spectrometry & HPLC | Amino Acid Analysis | Verifying the correct molecular weight and purity of each batch is essential before use in biological assays. |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is a generalized procedure based on standard Fmoc/tBu SPPS.
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Glu(OtBu)-OH) to the resin using a coupling agent like HBTU in the presence of a base such as DIPEA.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS).
II. Biological Assays: A Case Study in Kinase Activity
The "Arg-Ser-Pro" motif within the peptide sequence is a potential phosphorylation site for proline-directed kinases, such as MAPKs and CDKs.[1] Therefore, a common application for this peptide would be in kinase activity assays. The reproducibility of such assays is highly dependent on consistent experimental conditions.
Table 2: Parameters for a Reproducible Kinase Assay Using this compound as a Substrate
| Parameter | Recommended Protocol | Alternative | Considerations for Reproducibility |
| Kinase Source | Recombinant purified kinase | Cell lysate | Recombinant kinases provide a more controlled system, reducing variability from other cellular components. |
| Substrate Concentration | 10-50 µM | Variable | The peptide concentration should be kept consistent and ideally be at or near the Km for the kinase. |
| ATP Concentration | 100 µM | Variable | ATP concentration should be standardized, as it directly affects kinase activity. |
| Reaction Buffer | Kinase-specific buffer with MgCl2 | Generic buffer | The buffer composition, including pH and ionic strength, can significantly impact enzyme kinetics. |
| Detection Method | Phospho-specific antibody (ELISA/Western Blot) | P32 radiolabeling, ADP-Glo™ | The chosen detection method should have a high signal-to-noise ratio and be used consistently. |
| Incubation Time & Temp | 30 min at 30°C | Variable | Precise control over reaction time and temperature is critical for reproducible results. |
Experimental Protocol: In Vitro Kinase Assay
This protocol provides a general framework for assessing the phosphorylation of this compound by a proline-directed kinase.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, the peptide substrate, and the recombinant kinase.
-
Initiate Reaction: Add ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding a solution containing EDTA or by heating the sample.
-
Detection of Phosphorylation:
-
ELISA: Coat a microplate with the reaction mixture, and detect the phosphorylated peptide using a phospho-Ser/Thr-Pro specific antibody.
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-Ser/Thr-Pro specific antibody.
-
-
Data Analysis: Quantify the signal and compare it to control reactions (e.g., no kinase, no ATP).
Figure 2. Potential signaling pathway involving MAPK-mediated phosphorylation of a Ser-Pro motif.
III. Comparison with Alternatives and Factors Influencing Reproducibility
While specific alternatives for this compound are not documented in the literature, the choice of a peptide substrate is guided by the specific research question.
-
Alternative Peptide Substrates: For kinase assays, alternative peptides would typically involve variations in the amino acids surrounding the phosphorylation site to investigate substrate specificity. For example, altering the amino acids at the P-1 or P+1 position relative to the serine could affect kinase recognition.
-
Impact of Peptide Characteristics on Reproducibility:
-
Purity: Impurities from synthesis can interfere with biological assays. Batches with purity below 95% are more likely to yield variable results.
-
Solubility: Peptides with hydrophobic residues can be difficult to dissolve, leading to inaccurate concentration and variability. The solubility of this compound should be empirically determined and the dissolution protocol strictly followed.
-
Stability: Peptides containing methionine, like the one , are susceptible to oxidation.[2] Proper storage in a lyophilized state at -20°C or below is crucial to prevent degradation and ensure consistent activity over time.[2]
-
Counter-ions: Trifluoroacetic acid (TFA) from the purification process can be present as a counter-ion and may affect cellular assays. For sensitive applications, TFA removal may be necessary.
-
References
A Researcher's Guide to Sourcing H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH: A Comparative Analysis
For researchers and professionals in drug development, the quality and consistency of synthetic peptides are paramount. This guide provides a comparative framework for evaluating commercial sources of the peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH, a nonapeptide with potential applications in cell signaling research. As publicly available head-to-head comparisons are limited, this document outlines a methodology for independent verification and presents hypothetical data to illustrate the comparison process.
Commercial Availability
Several vendors supply synthetic peptides for research purposes. Initial searches identified the following potential suppliers for this compound:
It is important to note that catalog listings do not guarantee in-stock availability, and researchers should contact suppliers directly for current lead times and product specifications.
Data Presentation: A Comparative Overview
To ensure the selection of a high-quality peptide, researchers should perform a series of analytical and functional tests upon receipt of the product from different vendors. The following table summarizes hypothetical data from such a comparison.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC) | >98.5% | >95.2% | >97.1% |
| Identity (LC/MS) | Confirmed | Confirmed | Confirmed |
| Molecular Weight | 901.01 Da | 901.03 Da | 901.00 Da |
| Peptide Content | 85% | 78% | 82% |
| Biological Activity (EC50) | 15 nM | 25 nM | 18 nM |
| Endotoxin Levels | <0.5 EU/mg | <1.0 EU/mg | <0.8 EU/mg |
Experimental Protocols
To independently verify the quality of commercially supplied this compound, the following experimental protocols are recommended.
Purity and Identity Verification by LC-MS
-
Objective: To determine the purity of the peptide and confirm its molecular weight.
-
Materials:
-
Lyophilized peptide
-
Milli-Q water
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Water with 0.1% formic acid (FA)
-
C18 HPLC column
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
-
Procedure:
-
Reconstitute the lyophilized peptide in Milli-Q water to a stock concentration of 1 mg/mL.
-
Dilute the stock solution to 100 µg/mL with water containing 0.1% FA.
-
Inject 10 µL of the diluted sample onto the C18 column.
-
Elute the peptide using a gradient of ACN with 0.1% FA against water with 0.1% FA. A typical gradient would be 5-95% ACN over 30 minutes.
-
Monitor the eluent by UV absorbance at 214 nm and by mass spectrometry.
-
Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks detected at 214 nm.
-
The identity is confirmed by comparing the observed mass-to-charge ratio (m/z) with the theoretical m/z of this compound.
-
Biological Activity Assessment: Cell Proliferation Assay
-
Objective: To determine the biological activity of the peptide by measuring its effect on cell proliferation, based on the hypothesis that it activates the PI3K/AKT/mTOR pathway.
-
Materials:
-
MCF-7 (or other suitable) cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Peptide stock solution (1 mg/mL)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in complete growth medium and incubate for 24 hours.
-
Starve the cells by replacing the complete medium with serum-free medium for 12-24 hours.
-
Prepare serial dilutions of the peptide in serum-free medium.
-
Treat the cells with varying concentrations of the peptide and incubate for 48 hours. Include a vehicle control (serum-free medium alone).
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the half-maximal effective concentration (EC50) by plotting the absorbance against the log of the peptide concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for comparing commercial peptides.
Caption: Hypothetical PI3K/AKT/mTOR signaling pathway.
References
- 1. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Signaling Peptides in Arabidopsis Development: How Cells Communicate Over a Short Distance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nonapeptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH is a sequence identified through peptide screening, suggesting its potential involvement in protein-protein interactions, functional biological pathways, or as a specific epitope.[1] While the precise biological target and mechanism of action of this peptide are not extensively characterized in publicly available literature, its constituent amino acids provide clues to its potential functions, making it a candidate for structure-activity relationship (SAR) studies. The presence of charged residues (Arg, Glu), polar residues (Ser), a sulfur-containing residue (Met), and multiple proline residues suggests a structured conformation that could be critical for binding to a biological target.
This guide provides a hypothetical framework for conducting SAR studies on structural analogs of this compound. It outlines strategies for designing analogs, details relevant experimental protocols for their evaluation, and presents the data in a clear, comparative format.
Hypothetical Biological Target and Activity
For the purpose of this guide, we will hypothesize that this compound acts as an antagonist of a hypothetical G-protein coupled receptor (GPCR), designated "Receptor X," which is involved in a pro-inflammatory signaling cascade. The native peptide, therefore, is presumed to have anti-inflammatory properties by blocking the binding of the natural ligand to Receptor X.
Strategies for Analog Design in SAR Studies
The primary goal of the SAR studies will be to identify key residues contributing to the peptide's binding affinity and antagonist activity, as well as to improve its stability and pharmacokinetic profile. The following modifications are proposed:
-
Alanine Scanning Mutagenesis: To identify critical residues for biological activity, each amino acid (from Arg³ to Glu⁹) will be systematically replaced with Alanine. Glycine residues at positions 1 and 2 are initially excluded as they often provide backbone flexibility.
-
Positional Substitutions: Based on the results of the alanine scan, key positions will be further investigated with other amino acid substitutions to probe the effects of charge, hydrophobicity, and steric bulk. For example:
-
Arg³: Substitute with Lysine (maintains positive charge), Citrulline (neutral), or N-methyl-Arginine (increased stability and altered hydrogen bonding).
-
Ser⁴: Substitute with Threonine (similar polarity, different stereochemistry) or Asparagine (isosteric replacement).
-
Pro⁵ and Pro⁸: The two proline residues likely induce turns in the peptide's structure. Substituting with other cyclic amino acids like pipecolic acid or hydroxyproline can probe the conformational requirements.
-
Met⁷: This residue is prone to oxidation. It can be replaced with Norleucine (isosteric, non-oxidizable) or Leucine to assess the importance of the sulfur atom.
-
Glu⁹: Substitute with Aspartate (shorter side chain) or Glutamine (neutral amide) to evaluate the role of the negative charge.
-
-
Backbone Modifications: To increase proteolytic stability, N-methylation of the peptide backbone at specific residues can be explored.
-
Terminal Modifications: Amidation of the C-terminus or acetylation of the N-terminus can be performed to neutralize charges and increase stability.
Comparative Biological Data of Hypothetical Analogs
The following table summarizes the hypothetical results of in vitro assays for a series of designed analogs of the parent peptide (PP), this compound.
| Analog ID | Sequence | Receptor Binding Affinity (Ki, nM) | Functional Antagonist Activity (IC50, nM) | Serum Stability (t1/2, min) |
| PP | Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu | 50 | 120 | 15 |
| A-3 | Gly-Gly-Ala -Ser-Pro-Ala-Met-Pro-Glu | >1000 | >1000 | 18 |
| A-4 | Gly-Gly-Arg-Ala -Pro-Ala-Met-Pro-Glu | 65 | 150 | 16 |
| A-5 | Gly-Gly-Arg-Ser-Ala -Ala-Met-Pro-Glu | 250 | 500 | 25 |
| A-6 | Gly-Gly-Arg-Ser-Pro-Ala -Met-Pro-Glu | 45 | 110 | 17 |
| A-7 | Gly-Gly-Arg-Ser-Pro-Ala-Ala -Pro-Glu | 800 | >1000 | 20 |
| A-8 | Gly-Gly-Arg-Ser-Pro-Ala-Met-Ala -Glu | 150 | 350 | 22 |
| A-9 | Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Ala | 450 | 800 | 18 |
| S-3a | Gly-Gly-Lys -Ser-Pro-Ala-Met-Pro-Glu | 75 | 180 | 14 |
| S-7a | Gly-Gly-Arg-Ser-Pro-Ala-Nle -Pro-Glu | 55 | 130 | 45 |
| S-9a | Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Gln | 300 | 650 | 16 |
| M-9 | Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-NH₂ | 30 | 80 | 60 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed description of the methodologies used to obtain the data in the table above is provided here.
1. Solid-Phase Peptide Synthesis (SPPS)
-
Method: All peptides were synthesized on a rink amide resin using an automated peptide synthesizer employing standard Fmoc/tBu chemistry.
-
Coupling: Amino acids were coupled using HBTU/HOBt in the presence of DIPEA in DMF.
-
Cleavage and Deprotection: The peptides were cleaved from the resin and deprotected using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Purification: Crude peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purity and identity of the peptides were confirmed by analytical RP-HPLC and mass spectrometry.
2. Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the peptide analogs for the hypothetical Receptor X.
-
Procedure:
-
Membranes from cells overexpressing Receptor X were incubated with a fixed concentration of a radiolabeled ligand (e.g., ³H-labeled native ligand) and varying concentrations of the competitor peptide analogs.
-
The incubation was carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) at room temperature for 1 hour.
-
The reaction was terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter was measured by liquid scintillation counting.
-
The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
3. In Vitro Functional Antagonist Assay (cAMP Measurement)
-
Objective: To assess the ability of the peptide analogs to inhibit the signaling of Receptor X, a hypothetical Gs-coupled GPCR.
-
Procedure:
-
Cells expressing Receptor X were pre-incubated with the peptide analogs at various concentrations for 15 minutes.
-
The cells were then stimulated with a known agonist of Receptor X at its EC₅₀ concentration.
-
After a 30-minute incubation, the cells were lysed, and the intracellular cyclic AMP (cAMP) levels were measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
The IC₅₀ values were determined by non-linear regression analysis of the concentration-response curves.
-
4. Serum Stability Assay
-
Objective: To evaluate the stability of the peptide analogs in the presence of serum proteases.
-
Procedure:
-
Peptide analogs were incubated in 50% human serum at 37°C.
-
Aliquots were taken at different time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
The reaction was quenched by the addition of TFA.
-
The amount of intact peptide remaining at each time point was quantified by RP-HPLC.
-
The half-life (t₁/₂) was calculated by fitting the data to a first-order decay model.
-
Visualizations
Hypothetical Signaling Pathway of Receptor X
Caption: Hypothetical signaling cascade of Receptor X.
Experimental Workflow for SAR Studies
Caption: Workflow for SAR studies of peptide analogs.
Conclusion
This guide presents a structured approach to conducting SAR studies on structural analogs of the peptide this compound. By systematically modifying the peptide sequence and evaluating the analogs through a series of well-defined in vitro assays, researchers can elucidate the roles of individual amino acids in the peptide's biological activity. The hypothetical data and experimental protocols provided herein serve as a template for initiating such studies, with the ultimate goal of developing more potent, stable, and therapeutically viable peptide-based drug candidates.
References
Safety Operating Guide
Safe Disposal of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of the peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment and Pre-Disposal Considerations
While this compound is a peptide and not broadly classified as a hazardous substance, its toxicological properties have not been fully investigated. Therefore, it is imperative to handle it with due caution and to consult your institution's specific safety protocols and local regulations before initiating any disposal procedures. Always prioritize preventing the release of chemical waste into the environment.
Disposal Protocol Summary
The following table summarizes the key steps and considerations for the disposal of this compound.
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| Liquid Waste | 1. Inactivation (Recommended): Treat the peptide solution with a 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) solution to hydrolyze and inactivate the peptide. Allow the mixture to stand for a minimum of 24 hours in a sealed, labeled container within a fume hood. 2. Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0. 3. Collection: Transfer the neutralized solution to a designated hazardous waste container for aqueous chemical waste. | - Always perform inactivation and neutralization in a well-ventilated fume hood. - Clearly label the waste container with its contents, including the name of the peptide and any chemicals used for inactivation and neutralization. |
| Solid Waste | 1. Segregation: Place all solid waste contaminated with the peptide, such as vials, pipette tips, and gloves, into a designated solid waste container. 2. Labeling: Clearly label the container as "Non-Hazardous Chemical Waste" and list the contaminating peptide. | - Do not dispose of contaminated solid waste in regular trash unless explicitly permitted by your institution's guidelines. |
| Empty Containers | 1. Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., water or an appropriate buffer). 2. Rinsate Collection: Collect the rinsate and treat it as liquid hazardous waste. 3. Disposal: After triple-rinsing, the container can typically be disposed of as regular laboratory glassware or plastic waste. | - Deface or remove the original label from the container before disposal to avoid confusion. |
Detailed Experimental Protocol: Inactivation of Liquid Peptide Waste
This protocol outlines a general method for the chemical degradation of this compound in a liquid solution.
Materials:
-
Peptide solution for disposal
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
pH indicator strips or a pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Labeled hazardous waste container
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Wear appropriate PPE.
-
Acid Hydrolysis (Choose one method):
-
Slowly add 1 M HCl to the peptide solution while stirring. Continue adding acid until the solution is strongly acidic (pH 1-2).
-
-
Base Hydrolysis (Choose one method):
-
Slowly add 1 M NaOH to the peptide solution while stirring. Continue adding base until the solution is strongly alkaline (pH 12-13).
-
-
Inactivation: Seal the container and label it with the contents and the date of inactivation. Let the solution stand for at least 24 hours to allow for complete hydrolysis of the peptide.
-
Neutralization:
-
If acid hydrolysis was used, slowly add 1 M NaOH to neutralize the solution to a pH between 6.0 and 8.0.
-
If base hydrolysis was used, slowly add 1 M HCl to neutralize the solution to a pH between 6.0 and 8.0.
-
-
Disposal: Transfer the neutralized solution to a designated aqueous hazardous waste container. Ensure the container is properly labeled and stored in a designated satellite accumulation area for hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Essential Safety and Operational Guide for Handling H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH. The following procedures are based on general laboratory safety guidelines for non-hazardous research-grade peptides. It is imperative to consult and adhere to your institution's specific protocols and local regulations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While this compound is not broadly classified as a hazardous substance, its toxicological properties have not been fully investigated. Therefore, it is prudent to handle it with care, adhering to standard laboratory safety practices.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses or goggles | Mandatory to protect against accidental splashes, particularly when reconstituting the lyophilized powder. |
| Hand Protection | Chemical-resistant disposable gloves | Nitrile gloves are standard. Gloves should be changed immediately if they become contaminated or torn. |
| Body Protection | Laboratory coat or protective gown | Should be worn over standard clothing to protect skin and personal attire from spills. |
| Respiratory Protection | Fume hood or biosafety cabinet | Recommended when handling the lyophilized powder, which can easily become airborne and pose an inhalation risk. |
II. Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and ensure laboratory safety.
Step-by-Step Handling Protocol:
-
Review Safety Data Sheet (SDS): Before use, review any available SDS for similar research-grade chemicals to understand potential hazards and first-aid measures.[1]
-
Designated Work Area: Confine all handling of the peptide to a designated, clean, and organized laboratory bench or area.[1]
-
Equilibration: Before opening, allow the container of the lyophilized peptide to equilibrate to room temperature to prevent moisture uptake.[2]
-
Reconstitution: When reconstituting the peptide, do so in a fume hood or biosafety cabinet to avoid inhalation of the powder. Use sterile equipment to prevent contamination.[1]
-
Avoid Cross-Contamination: Utilize fresh, sterile pipettes, vials, and syringes for each peptide or experimental step.[1]
-
Labeling: Clearly label all containers with the peptide name, concentration, preparation date, and a "Research Use Only" warning.[1]
Storage Guidelines:
| Form | Storage Condition | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C in a dark, dry place | Long-term | For optimal stability, lower temperatures are preferred.[2][3] |
| 4°C in a dark, dry place | Short-term | Suitable for a few days to weeks.[2][3] | |
| In Solution | -20°C or -80°C | Short-term (weeks) | Aliquot to avoid repeated freeze-thaw cycles. Long-term storage in solution is not recommended.[4] |
III. Disposal Plan: Waste Management
Proper disposal of peptide waste is essential to prevent environmental contamination and comply with regulations. Never dispose of peptides in the regular trash or down the drain.[1][5]
Waste Segregation and Disposal Protocol:
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Designated, labeled "Non-Hazardous Chemical Waste" container | Place all contaminated items such as vials, pipette tips, and gloves into this container.[5] |
| Liquid Waste (Aqueous Solutions) | Labeled, sealed chemical waste container | Inactivation (Recommended): Treat the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to hydrolyze the peptide bonds. Allow a minimum of 24 hours for complete degradation. Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0. Collection: Store the neutralized waste in a designated, sealed container. |
Disposal Workflow:
Caption: Workflow for handling and disposal of this compound.
IV. Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[6]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
-
Spill: Wear protective equipment, absorb the spill with an inert material (e.g., sand or vermiculite), and place it in a sealed container for disposal. Ventilate the area and wash the spill site after cleanup.[6]
Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposing of chemical waste.[1][5]
References
- 1. peptide24.store [peptide24.store]
- 2. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 3. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
